molecular formula C13H13NO4 B1233129 CPCCOEt

CPCCOEt

Cat. No.: B1233129
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPCCOEt, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017609
Record name Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID501017609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179067-99-3
Record name Ethyl 7,7a-dihydro-7-(hydroxyimino)benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179067-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Uncoupling the Metabotropic Glutamate Receptor 1: A Technical Guide on the Mechanism and Application of CPCCOEt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Isolating specific receptor subtypes within the complex landscape of G-protein-coupled receptors (GPCRs) requires precision pharmacological tools. The metabotropic glutamate receptor 1 (mGluR1), a Class C GPCR, is heavily implicated in synaptic plasticity, nociception, and oncogenesis. To dissect mGluR1's specific physiological roles without cross-activating the closely related mGluR5, researchers rely on CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester).

Unlike classical competitive antagonists that battle endogenous glutamate at the orthosteric binding site, this compound operates as a highly selective Negative Allosteric Modulator (NAM) . This whitepaper details the structural pharmacology, quantitative pharmacodynamics, and self-validating experimental protocols required to successfully deploy this compound in advanced receptor assays.

Structural Pharmacology and Mechanism of Action

mGluR1 is characterized by a large extracellular domain (ECD)—often referred to as the "Venus flytrap" domain—linked to a seven-transmembrane domain (TMD). Endogenous glutamate binds to the ECD, inducing a conformational change that is transmitted to the TMD, subsequently activating intracellular Gq/11 proteins[1].

This compound does not displace glutamate from the ECD. Instead, Schild analysis demonstrates that it acts non-competitively: it depresses the maximal efficacy (


) of glutamate-stimulated phosphoinositide hydrolysis without shifting the 

value or the Hill coefficient of glutamate[1].

Site-directed mutagenesis has pinpointed the exact binding locus of this compound. It wedges into the extracellular surface of the TMD, specifically requiring two critical residues in transmembrane segment VII: Threonine 815 (Thr815) and Alanine 818 (Ala818) [1]. By binding to this allosteric pocket, this compound physically disrupts the intramolecular interaction between the agonist-bound ECD and the TMD. This prevents the intracellular loops from adopting the active conformation required for Gq/11 coupling, effectively silencing the receptor even when fully saturated with glutamate[1].

G Glu Glutamate (Orthosteric Agonist) ECD mGluR1 Extracellular Domain (Venus Flytrap) Glu->ECD TMD mGluR1 Transmembrane Domain (TM VII: Thr815, Ala818) ECD->TMD Conformational Change Gq Gq/11 Protein TMD->Gq This compound This compound (NAM) This compound->TMD Allosteric Blockade PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 1. mGluR1 signaling cascade and the allosteric uncoupling mechanism of this compound.

Quantitative Pharmacodynamics

When designing high-throughput screens or functional assays, understanding the kinetic and selectivity profile of your modulator is paramount. This compound is remarkably selective for mGluR1 over other mGluR subtypes and ionotropic receptors.

Table 1: Pharmacological Selectivity Profile of this compound
Receptor TargetThis compound Activity

/ Affinity
Pharmacological Notes
mGluR1 (hmGluR1b) NAM~6.5 µMComplete inhibition of intracellular Ca2+ mobilization[1].
mGluR5 (Group I) None>100 µMClosely related Group I receptor; unaffected, allowing subtype isolation[1].
mGluR2, 3 (Group II) None>100 µMDisplays no agonist or antagonist activity.
mGluR4, 7, 8 (Group III) None>100 µMDisplays no agonist or antagonist activity.
Ionotropic GluRs None>100 µMNMDA, AMPA, and Kainate receptors remain unaffected.

Expert Insight on Calcium Modulation: A critical, often overlooked variable in mGluR1 assays is extracellular calcium (


). mGluR1 possesses an extracellular 

-binding site that modulates receptor activity. High

enhances glutamate-driven activation and significantly reduces the inhibitory efficacy of this compound[2][3]. Therefore, assay buffers must maintain strictly controlled calcium concentrations to ensure reproducible

calculations.

Self-Validating Experimental Methodologies

To leverage this compound effectively, experimental workflows must be designed to distinguish allosteric modulation from orthosteric competition. Below are two foundational protocols designed with built-in causality and validation logic.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the NAM activity of this compound on mGluR1-expressing cells. Causality & Logic: We utilize a fluorescent calcium indicator because mGluR1 couples to Gq, leading to


 generation and 

release from the endoplasmic reticulum. Pre-incubation with this compound is mandatory; as a lipophilic allosteric modulator binding to the TMD, it must reach equilibrium within the membrane pocket before the rapid orthosteric burst of glutamate triggers the conformational change.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO cells stably expressing hmGluR1b at 30,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS containing 20 mM HEPES, 1 mM

    
    , pH 7.4). Crucial: Maintain consistent 
    
    
    
    (1 mM) to prevent calcium-induced shifts in this compound potency[3]. Incubate for 45 min at 37°C.
  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add this compound (serial dilutions from 0.1 µM to 100 µM). Incubate for 20 minutes at room temperature to achieve allosteric equilibrium.

  • Agonist Stimulation: Using the FLIPR instrument, inject an

    
     concentration of L-Glutamate (~10 µM).
    
  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient calcium peak.

Validation Check: A rightward shift accompanied by a severely depressed


 in the glutamate dose-response curve confirms non-competitive antagonism.

Workflow Step1 1. Cell Culture CHO-mGluR1a Step2 2. Dye Loading Fluo-4 AM Incubation Step1->Step2 Step3 3. This compound Pre-incubation (20 min equilibrium) Step2->Step3 Step4 4. Agonist Addition Glutamate Injection Step3->Step4 Step5 5. FLIPR Readout Ca2+ Transient Measurement Step4->Step5

Fig 2. Step-by-step FLIPR assay workflow for evaluating this compound NAM activity.

Protocol 2: Radioligand Binding Assay ( -Glutamate)

Objective: Verify that this compound does not interfere with orthosteric ligand binding. Causality & Logic: If this compound is a true NAM acting at the TMD, it should not displace a radiolabeled orthosteric agonist from the Venus flytrap domain. This negative control assay is essential for confirming the mechanism of action during drug screening.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from hmGluR1b-CHO cells. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge.

  • Binding Reaction: In 96-well plates, combine 50 µg of membrane protein, 20 nM

    
    -Glutamate, and varying concentrations of this compound (1 µM to 100 µM).
    
  • Incubation: Incubate for 60 minutes at 4°C to reach steady-state binding without receptor internalization.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a 96-well cell harvester.

  • Scintillation Counting: Wash filters 3x with ice-cold buffer, add scintillation fluid, and count radioactivity.

Validation Check: The CPM (counts per minute) should remain constant across all this compound concentrations. This compound does not displace


-glutamate binding, proving it does not compete for the orthosteric site[1].

Translational Perspectives

This compound has revolutionized our understanding of mGluR1 signaling. By providing a mechanism to selectively silence mGluR1 without cross-reacting with mGluR5 or ionotropic receptors, it has enabled breakthroughs in both neuropharmacology and oncology. For instance, this compound has been instrumental in demonstrating that mGluR1 signaling is critically involved in the proliferation of human melanoma cells, opening new avenues for targeted cancer therapies[4].

As drug development professionals, mastering the use of allosteric modulators like this compound—and understanding the nuances of their assay conditions, such as calcium sensitivity—is essential for engineering the next generation of highly specific GPCR-targeted therapeutics.

References

  • This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology (PubMed). Available at:[Link]

  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. Available at:[Link]

  • Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α. Semantic Scholar. Available at:[Link]

  • The non-competitive metabotropic glutamate receptor-1 antagonist this compound inhibits the in vitro growth of human melanoma. Scite.ai. Available at:[Link]

Sources

Technical Guide: The CPCCOEt Non-Competitive Antagonist Binding Site on mGluR1

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CPCCOEt Non-Competitive Antagonist Binding Site Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) represents a landmark tool compound in GPCR pharmacology. It was among the first identified non-competitive antagonists (negative allosteric modulators, or NAMs) for the metabotropic glutamate receptor subtype 1 (mGluR1) .

Unlike orthosteric antagonists that compete with glutamate at the large extracellular Venus Flytrap Domain (VFT), this compound permeates the membrane to bind within the 7-transmembrane (7TM) domain . This interaction stabilizes the receptor in an inactive conformation, effectively "locking" the transmembrane bundle and preventing the signal transduction coupling to Gq proteins, regardless of glutamate occupancy at the orthosteric site.

This guide details the structural basis of this interaction, the specific residues involved, and the experimental protocols required to interrogate this allosteric pocket.

Structural Biology & Mechanism of Action

The Allosteric Pocket (Transmembrane Domain)

Class C GPCRs, including mGluR1, possess a unique architecture: a large extracellular Ligand Binding Domain (LBD/VFT) linked to a 7TM domain via a Cysteine-Rich Domain (CRD).[1]

  • Orthosteric Site: Located in the VFT cleft (binds Glutamate).[2]

  • Allosteric Site (this compound): Located within the 7TM bundle , specifically involving transmembrane helices, with critical contacts in TM7 .

Key Residues: The "Litschig" Determinants

Seminal mutagenesis studies (Litschig et al., 1999) and subsequent structural modeling have pinpointed specific residues in TM7 that are absolute determinants for this compound binding.

Residue (Human mGluR1)LocationFunction in this compound Binding
Thr815 TM7 (extracellular top)Critical Determinant. Mutation to Met (as found in mGluR5) abolishes this compound affinity.
Ala818 TM7 (extracellular top)Critical Determinant. Mutation to Ser (as found in mGluR5) abolishes this compound affinity.

Structural Insight: While a direct crystal structure of mGluR1 bound to this compound has not been deposited, the binding pocket was structurally resolved in 2014 using the analogue FITM (PDB: 4OR2 ). Superposition and mutagenesis data confirm that this compound occupies this same "deep" pocket, wedged between TM3, TM5, TM6, and TM7, preventing the helical rearrangement required for activation.

Mechanism of Inhibition

This compound acts as a Negative Allosteric Modulator (NAM) .

  • Binding: this compound binds to the 7TM pocket.

  • Stabilization: It stabilizes the 7TM bundle in the "inactive" state.

  • Decoupling: Even if Glutamate binds to the VFT and closes the clamshell, the signal cannot propagate through the CRD to the 7TM domain because the transmembrane helices are physically restricted by the NAM.

mGluR1_Mechanism cluster_Receptor mGluR1 Receptor Architecture Glu Glutamate (Agonist) VFT Venus Flytrap Domain (VFT) (Orthosteric Site) Glu->VFT Binds This compound This compound (NAM) TMD 7-Transmembrane Domain (TMD) (Allosteric Site: Thr815/Ala818) This compound->TMD Binds & Locks (Inhibits Activation) CRD Cysteine-Rich Domain (CRD) (Transducer) VFT->CRD Conformational Change CRD->TMD Signal Propagation Gq Gq Protein Coupling TMD->Gq Activation (Blocked) Signal Ca2+ Mobilization Gq->Signal Downstream Effect

Figure 1: Mechanism of Action. This compound binds to the TMD, decoupling the glutamate-induced VFT closure from G-protein activation.

Pharmacological Profile

  • Type: Non-competitive antagonist / Negative Allosteric Modulator (NAM).

  • Potency (IC50): ~6.5 µM (Human mGluR1b).[3]

  • Selectivity: Highly selective for mGluR1.

    • mGluR1: Active.[4]

    • mGluR5: Inactive (> 100 µM).

    • Group II/III mGluRs: Inactive.

  • Reversibility: Fully reversible.

  • Solubility: Soluble in DMSO (up to 100 mM); limited aqueous solubility.

Experimental Protocols

Functional Validation: Calcium Mobilization Assay (FLIPR)

Since mGluR1 couples to Gq, activation leads to IP3 production and intracellular Calcium release. This is the standard assay for validating this compound activity.

Materials:

  • Cell Line: CHO or HEK293 stably expressing human mGluR1 (inducible expression preferred to avoid toxicity).

  • Reagents: Fluo-4 AM or Calcium-6 dye (Molecular Devices), Probenecid (to inhibit dye extrusion), Glutamate, this compound.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media.

    • Add 100 µL dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid).

    • Incubate 60 min at 37°C.

  • Antagonist Pre-incubation (Critical Step):

    • Add this compound (varying concentrations, e.g., 0.1 µM – 100 µM) to the wells.

    • Incubate for 15–20 minutes at Room Temperature (RT) to allow equilibrium binding to the TMD.

  • Agonist Challenge:

    • Place plate in FLIPR/FlexStation.

    • Inject Glutamate (EC80 concentration, typically ~10–30 µM).

  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

    • Calculate IC50 based on inhibition of the peak calcium response.

FLIPR_Workflow Step1 1. Cell Seeding (CHO-mGluR1) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. This compound Pre-incubation (15 min @ RT) Step2->Step3 Step4 4. Glutamate Injection (EC80 Conc.) Step3->Step4 Step5 5. Read Fluorescence (488/525 nm) Step4->Step5

Figure 2: Calcium Mobilization Assay Workflow.

Binding Site Validation: Site-Directed Mutagenesis

To confirm the binding site is indeed the this compound-specific pocket, a "loss of function" mutagenesis screen is the gold standard.

Objective: Demonstrate that mutating Thr815 to Met (T815M) abolishes this compound efficacy.

Protocol:

  • Constructs: Generate WT mGluR1 and Mutant mGluR1 (T815M) plasmids.

  • Transfection: Transiently transfect HEK293 cells (Lipofectamine 2000/3000).

  • Assay: Perform the Calcium Mobilization Assay (as above) 48h post-transfection.

  • Expected Result:

    • WT mGluR1: this compound inhibits Glutamate response (IC50 ~6.5 µM).[3]

    • T815M mGluR1: this compound fails to inhibit Glutamate response (IC50 > 100 µM), while Glutamate potency (EC50) remains largely unchanged (proving the orthosteric site is intact).

Data Presentation & Analysis

When reporting this compound data, organize results to clearly distinguish between potency and efficacy.

ParameterDefinitionTypical Value (mGluR1)Interpretation
IC50 Concentration for 50% inhibition6.5 – 10 µMModerate potency; good tool compound.
Schild Slope Slope of Schild regression< 1 (Non-linear)Confirms non-competitive mechanism.
Emax Shift Reduction in max responseSignificantCharacteristic of NAMs (insurmountable).
EC50 Shift Shift in Glutamate potencyMinimal/NoneConfirms lack of orthosteric competition.

References

  • Litschig, S., et al. (1999).[3][5] "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding."[3] Molecular Pharmacology, 55(3), 453-461.[3]

    • Core reference establishing Thr815/Ala818 as the binding site.
  • Wu, H., et al. (2014). "Structure of a class C GPCR metabotropic glutamate receptor 1 bound to an allosteric modulator." Science, 344(6179), 58-64. [6]

    • Crystal structure (PDB: 4OR2)
  • Hermans, E., & Challiss, R. A. (2001). "Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors." Biochemical Journal, 359(Pt 3), 465–484.

    • Review of signaling p
  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[2][7] Nature Reviews Drug Discovery, 8(1), 41-54.

    • Contextualizes this compound within the broader scope of GPCR drug discovery.

Sources

Deciphering the Selectivity Profile of CPCCOEt: A Mechanistic and Methodological Guide to mGluR1 vs. mGluR5 Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Group I metabotropic glutamate receptors (mGluRs)—comprising mGluR1 and mGluR5—are critical G protein-coupled receptors (GPCRs) that modulate excitatory synaptic transmission, neuronal excitability, and plasticity. Because the orthosteric glutamate-binding sites (the extracellular Venus flytrap domains) of mGluR1 and mGluR5 share exceptionally high sequence homology, developing subtype-selective competitive antagonists has historically been a significant pharmacological hurdle.

The discovery of CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) revolutionized the field. As a prototypical negative allosteric modulator (NAM), this compound bypasses the highly conserved orthosteric site, offering unprecedented selectivity for mGluR1 over mGluR5 [1]. This whitepaper provides an in-depth mechanistic analysis of this compound's selectivity profile and outlines the self-validating experimental workflows required to assess Group I mGluR pharmacology.

Structural Causality: The Molecular Basis of mGluR1 Selectivity

To understand the selectivity of this compound, we must examine the spatial geometry of its binding pocket. This compound does not displace glutamate; rather, it inhibits receptor signaling by binding to the transmembrane (TM) domain, effectively uncoupling the agonist-bound extracellular domain from the intracellular Gq/11-protein signaling apparatus [1].

The TMVII Determinants (Thr815 and Ala818)

The absolute selectivity of this compound for mGluR1 over mGluR5 is dictated by two specific amino acid residues located at the extracellular surface of transmembrane segment VII (TMVII): Thr815 and Ala818 [2].

  • In mGluR1: The presence of Thr815 and Ala818 creates a permissive binding pocket for this compound. Upon binding, this compound stabilizes the receptor in an inactive conformation, preventing the conformational shift required for phospholipase C (PLC) activation.

  • In mGluR5: These positions are occupied by homologous, yet structurally distinct amino acids (Met802 and Ser805). This steric and electrostatic variance completely abolishes this compound binding [3].

Experimental Proof of Causality: Site-directed mutagenesis provides the definitive proof. When Thr815 and Ala818 are introduced into the homologous positions of human mGluR5a, it results in a complete "gain of function," rendering the mutant mGluR5 fully susceptible to this compound inhibition (IC50 = 6.6 μM) [1].

Mechanism cluster_mGluR1 mGluR1 Pathway cluster_mGluR5 mGluR5 Pathway Glu Glutamate (Orthosteric Agonist) mGluR1_VFT mGluR1 VFT Domain Glu->mGluR1_VFT Activates mGluR5_VFT mGluR5 VFT Domain Glu->mGluR5_VFT Activates This compound This compound (NAM) mGluR1_TM mGluR1 TMVII Domain (Thr815 / Ala818) This compound->mGluR1_TM Binds & Inhibits mGluR5_TM mGluR5 TMVII Domain (Lacks Thr815/Ala818) This compound->mGluR5_TM No Interaction mGluR1_VFT->mGluR1_TM Conformational Shift Ca1 Intracellular Ca2+ Release mGluR1_TM->Ca1 Gq/11 Signaling mGluR5_VFT->mGluR5_TM Conformational Shift Ca2 Intracellular Ca2+ Release mGluR5_TM->Ca2 Gq/11 Signaling

Structural basis of this compound allosteric inhibition on mGluR1 vs. mGluR5.

Quantitative Selectivity Profile

The pharmacological divergence between mGluR1 and mGluR5 when exposed to this compound is stark. The table below synthesizes the functional antagonism data derived from intracellular calcium mobilization and phosphoinositide (PI) hydrolysis assays [1][4].

Receptor SubtypeThis compound ActivityIC50 ValueMechanism of Action
Human mGluR1b Potent Inhibition~6.5 μMNon-competitive (NAM)
Human mGluR5a Inactive>100 μMN/A
Group II (mGluR2/3) Inactive>100 μMN/A
Group III (mGluR4/7/8) Inactive>100 μMN/A

Note on Extracellular Calcium: It is critical to control extracellular calcium (


) concentrations during these assays. Research indicates that 

acts as an endogenous positive allosteric modulator at the mGluR1 Venus flytrap domain, which can dynamically reduce the inhibitory potency of this compound [5].

Self-Validating Experimental Protocols

To rigorously validate the selectivity and non-competitive nature of a compound like this compound, a dual-assay approach is required. Functional assays confirm the inhibition of the signaling cascade, while radioligand binding assays confirm the allosteric nature of the interaction.

Protocol A: High-Throughput Intracellular Calcium Mobilization (FLIPR)

Rationale: Because native tissues express heterogeneous populations of mGluRs, recombinant Chinese Hamster Ovary (CHO) cells stably expressing either mGluR1a or mGluR5a are used. This isolates the specific receptor-Gq-PLC-


 axis.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-mGluR1a and CHO-mGluR5a cells at a density of 30,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove culture media and add 20 μL of Fluo-4 AM calcium-sensitive dye (reconstituted in assay buffer containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare this compound stock in 100% DMSO (store at -80°C) [4]. Dilute in assay buffer to achieve final well concentrations ranging from 0.1 μM to 100 μM (ensure final DMSO < 0.5%).

  • NAM Pre-incubation: Add 10 μL of this compound dilutions to the respective wells. Incubate for 15 minutes at room temperature to allow equilibrium binding at the TMVII domain.

  • Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an

    
     concentration of glutamate (typically ~10 μM) [4]. Continuously monitor fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes.
    
  • Schild Analysis (Data Validation): To prove non-competitive behavior, plot the glutamate dose-response curves in the presence of varying this compound concentrations. A true NAM will depress the maximal response (

    
    ) without significantly shifting the 
    
    
    
    of glutamate [1].

Protocol S1 1. Cell Seeding CHO-mGluR1/5 S2 2. Dye Loading Fluo-4 AM S1->S2 S3 3. NAM Addition This compound (15 min) S2->S3 S4 4. Agonist Glutamate (EC80) S3->S4 S5 5. FLIPR Readout Ca2+ Fluorescence S4->S5

Step-by-step FLIPR calcium mobilization assay workflow for NAM validation.

Protocol B: -Glutamate Displacement Assay

Rationale: If this compound is a true allosteric modulator, it must not displace orthosteric ligands. This assay acts as a negative control to validate the TMVII binding site hypothesis [1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-mGluR1a cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Incubation: In a 96-well format, combine 50 μg of membrane protein, 20 nM

    
    -glutamate, and 100 μM this compound (a concentration >10x its 
    
    
    
    ). Use 1 mM unlabeled glutamate to define non-specific binding.
  • Filtration: Incubate for 1 hour at 4°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter.

  • Expected Outcome: this compound will fail to displace

    
    -glutamate, confirming it does not interact with the Venus flytrap domain [1].
    

In Vivo and Ex Vivo Considerations

When transitioning from in vitro recombinant systems to ex vivo slice electrophysiology or in vivo behavioral models (e.g., nociceptive processing in the Central Amygdala), the distinct roles of mGluR1 and mGluR5 become highly apparent.

For instance, in models of arthritic pain, microdialysis administration of this compound into the central amygdala (CeA) specifically inhibits the enhanced responses of sensitized neurons to noxious stimuli without affecting baseline activity, whereas mGluR5 antagonists (like MPEP) inhibit both baseline and sensitized responses [6].

Formulation Note: Due to its lipophilicity, this compound requires careful formulation for in vivo use. A standard self-validating protocol for an injectable working solution (2.5 mg/mL) involves dissolving the DMSO stock into a vehicle comprising 40% PEG300, 5% Tween-80, and 55% Saline to prevent compound precipitation [4].

References

  • Litschig S, et al. "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding." Molecular Pharmacology, PubMed/NIH. [Link]

  • Jiang Y, et al. "Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+." MDPI.[Link]

  • Surin A, et al. "Cyclothiazide selectively inhibits mGluR1 receptors interacting with a common allosteric site for non-competitive antagonists." Neuropharmacology, NIH PMC.[Link]

  • Neugebauer V, et al. "Differential Roles of mGluR1 and mGluR5 in Brief and Prolonged Nociceptive Processing in Central Amygdala Neurons." Journal of Neurophysiology, American Physiological Society.[Link]

Sources

CPCCOEt structure and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Chemical Properties, and Experimental Application

Part 1: Executive Summary

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent, non-competitive, and highly selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) .[1][2] Unlike competitive antagonists that vie for the orthosteric glutamate binding site, this compound functions as a negative allosteric modulator (NAM). It binds to a transmembrane domain, effectively "locking" the receptor in an inactive state regardless of glutamate concentration.

This distinct mechanism makes this compound an indispensable tool for dissecting the specific physiological roles of mGluR1 in synaptic plasticity, nociception, and neuroprotection, isolating its activity from the structurally similar mGluR5.

Part 2: Chemical Identity & Structural Analysis

This compound is a chromene derivative characterized by a cyclopropane ring fused to a chromene core, bearing an ethyl ester and a hydroxyimino group.[1][2] Its lipophilic nature dictates strict handling protocols to maintain stability and bioavailability.

Chemical Data Table
PropertySpecification
IUPAC Name Ethyl 7-(hydroxyimino)-1a,2-dihydro-1H-cyclopropa[b]chromene-1a-carboxylate
Common Name This compound
CAS Number 179067-99-3
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance White to off-white solid
Purity Standard ≥98% (HPLC)
Storage (Solid) -20°C (1 year) or -80°C (2+ years); Desiccate
Structural Significance

The cyclopropa[b]chromene scaffold is critical for the compound's ability to penetrate the lipophilic transmembrane domain of the GPCR. The hydroxyimino moiety acts as a hydrogen bond donor/acceptor, essential for anchoring the molecule within the allosteric pocket formed by Transmembrane Helix 7 (TM7).

Part 3: Pharmacological Profile

Mechanism of Action: Allosteric Inhibition

This compound does not compete with Glutamate. Instead, it binds to an intracellular-facing allosteric site involving residues Thr815 and Ala818 on TM7 of the mGluR1 receptor. This binding disrupts the conformational change required for G-protein coupling, specifically preventing the activation of the Gαq/11 pathway.

Key Differentiator:

  • Competitive Antagonists: Shift the agonist dose-response curve to the right (surmountable).

  • This compound (Non-Competitive): Depresses the maximal response (Emax) of glutamate without significantly altering its EC50 (insurmountable).

Signaling Pathway Diagram

The following diagram illustrates the mGluR1 signaling cascade and the precise blockade point of this compound.

mGluR1_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR Class C) Glutamate->mGluR1 Orthosteric Binding Gq Gαq/11 Protein mGluR1->Gq Activates This compound This compound (Allosteric Antagonist) This compound->mGluR1 Blocks TM7 Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Via IP3R on ER PKC PKC Activation DAG->PKC Ca->PKC

Figure 1: this compound inhibits mGluR1 signaling by preventing Gq coupling downstream of glutamate binding.

Part 4: Physicochemical Properties & Solubility[3][4][5]

This compound is highly lipophilic (hydrophobic). Attempting to dissolve it directly in aqueous buffers (PBS, Saline) will result in precipitation and experimental failure.

Solubility Profile
  • DMSO: Soluble up to 100 mM (Primary Stock Solvent).[2][3]

  • Ethanol: Soluble up to 5 mM (gentle warming may be required).

  • Water: Insoluble.

Stability[7]
  • Solid State: Stable for >1 year at -20°C if protected from light and moisture.

  • DMSO Stock: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Part 5: Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for in vitro assays.

  • Weighing: Accurately weigh 2.5 mg of this compound powder.

  • Solvent Calculation: To achieve 10 mM, dissolve in 1.01 mL of anhydrous DMSO (≥99.9%).

    • Formula: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (mmol/mL)]

    • Calc: 2.5 / (247.25 × 0.01) ≈ 1.01 mL.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense 50 µL aliquots into light-protective microcentrifuge tubes.

  • Storage: Store at -80°C immediately.

Protocol B: In Vitro Application (Calcium Flux Assay)

Objective: Inhibit mGluR1-mediated Ca²⁺ release in HEK293 cells.

  • Cell Prep: Plate HEK293-mGluR1 cells in poly-D-lysine coated plates. Load with Fluo-4 AM calcium indicator.

  • Dilution: Thaw one 10 mM DMSO stock aliquot.

    • Dilute 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) to create a 10 µM (2X) working solution.

    • Note: Final DMSO concentration will be 0.1%, which is generally non-toxic.

  • Incubation: Add the 2X this compound solution to cells. Incubate for 10–20 minutes at room temperature before agonist addition.

    • Reasoning: Allosteric modulators require pre-equilibration to occupy the TM7 site before the conformational shift is triggered by glutamate.

  • Challenge: Inject Glutamate (or DHPG) at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex/Em 494/506 nm).

  • Validation: IC50 should be approximately 6.5 µM .

Protocol C: In Vivo Formulation (Intraperitoneal Injection)

Challenge: High lipophilicity makes aqueous delivery difficult. Vehicle System: 10% DMSO / 90% Corn Oil or 1:1:18 (DMSO:Tween-80:Saline).

  • Dissolve this compound in 100% DMSO to 10x the final required concentration.

  • Slowly add Tween-80 (if using).

  • Dropwise add warm saline or oil while vortexing continuously to form a micro-emulsion.

  • Dosage: Typical effective range is 1–10 mg/kg .[4]

  • Timing: Administer 20–30 minutes prior to behavioral testing (e.g., formalin test, spatial learning tasks).

Experimental Workflow Diagram

Experimental_Workflow Solid This compound Solid (-20°C Storage) Stock 100 mM Stock (100% DMSO) Solid->Stock Dissolve Dilution Working Solution (10-100 µM) Stock->Dilution Dilute 1:1000+ in Buffer PreInc Pre-Incubation (15 mins) Dilution->PreInc Apply to Cells Agonist Agonist Addition (Glutamate/DHPG) PreInc->Agonist Equilibrium Reached Readout Data Acquisition (Ca²⁺ Flux / Electrophysiology) Agonist->Readout Measure Response

Figure 2: Step-by-step workflow for ensuring valid in vitro data with this compound.

Part 6: References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][3][5] Molecular Pharmacology, 55(3), 453–461.[1][3][5] Link

  • MedChemExpress. this compound Product Monograph & Biological Activity. Link

  • Cayman Chemical. this compound Product Information and Solubility Data. Link

  • Abcam. this compound: mGlu1 antagonist (ab120060) Technical Datasheet. Link

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor.[5] Neuropharmacology, 37(12), 1645-1647.[5] Link

Sources

CPCCOEt: Biological Activity, Allosteric Mechanisms, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for mGluR1 Non-Competitive Antagonism

Executive Summary

As the landscape of neuropharmacology shifts from orthosteric targeting to allosteric modulation, CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) remains a foundational tool compound. As a prototypical Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1), this compound provides a high degree of subtype selectivity[1]. Unlike traditional competitive antagonists that target the highly conserved extracellular glutamate-binding site, this compound binds to the transmembrane domain, disrupting signal transduction without altering the receptor's affinity for endogenous glutamate[1].

This whitepaper provides an authoritative synthesis of this compound’s pharmacological profile, structural mechanism of action, and field-proven experimental workflows designed for researchers and drug development professionals.

Pharmacological Profile & Receptor Selectivity

The utility of this compound in neuropharmacology is driven by its strict selectivity for the mGluR1 subtype over other Group I, II, and III metabotropic receptors, as well as ionotropic glutamate receptors[2].

Table 1: Quantitative Binding and Activity Profile of this compound

Target ReceptorPharmacological ActionPotency (IC₅₀)Reference
hmGluR1b Non-competitive Antagonist (NAM)6.5 µM[1]
hmGluR5a Inactive>100 µM[1]
hmGluR2, 4a, 7b, 8a Inactive>100 µM[2],[1]
iGluRs (NMDA, AMPA) Inactive>100 µM[2],[3]

Note: this compound exhibits a relatively low affinity compared to newer generation NAMs (e.g., BAY36-7620), but its well-characterized mechanism makes it an indispensable reference standard for in vitro and ex vivo assays[3].

Structural Mechanism of Action (MoA)

To deploy this compound effectively, one must understand the structural causality of its inhibition. Group I mGluRs possess a large extracellular Venus flytrap domain (VFTD) where glutamate binds, connected to a 7-transmembrane domain (7TMD) responsible for G-protein coupling[4].

This compound does not displace [³H]glutamate binding[1]. Instead, it acts via the following allosteric mechanism:

  • Binding Site: this compound binds exclusively to the extracellular surface of transmembrane segment VII[1].

  • Critical Residues: Site-directed mutagenesis reveals that interactions with Thr815 and Ala818 are absolute requirements for this compound’s inhibitory action[1]. Substituting these residues with homologous mGluR5 amino acids completely abolishes this compound's efficacy[1].

  • Signal Disruption: By locking the 7TMD conformation, this compound prevents the agonist-induced intramolecular communication between the VFTD and the 7TMD. Consequently, the receptor cannot couple to Gq/11 proteins, halting the downstream Phospholipase Cβ (PLCβ) cascade[1],[4].

G cluster_receptor mGluR1 Receptor Glu Glutamate (Agonist) ECD Extracellular Domain (Orthosteric Site) Glu->ECD Activates This compound This compound (NAM) TMD Transmembrane Domain (Thr815 / Ala818) This compound->TMD Blocks Activation ECD->TMD Conformational Change Gq Gq/11 Protein TMD->Gq Couples (Inhibited by this compound) PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates

Diagram 1: Structural mechanism of this compound non-competitive antagonism on the mGluR1 signaling cascade.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that assay design must account for the non-competitive nature of this compound. The following protocols are engineered to yield self-validating, reproducible data.

Protocol A: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

Because mGluR1 couples to Gq, measuring IP3-mediated intracellular calcium (Ca²⁺) transients is the most robust functional readout[1].

Rationale for Experimental Choices:

  • Probenecid Addition: Essential during dye loading to inhibit organic anion transporters, preventing the premature efflux of the Fluo-4 dye.

  • EC₈₀ Agonist Concentration: We stimulate with an EC₈₀ dose of glutamate rather than a maximal dose. This provides a robust assay window while ensuring the system remains highly sensitive to allosteric inhibition.

  • Schild Regression: Because this compound is a NAM, Schild analysis will show a depression of the maximal efficacy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) without a rightward shift in the 
    
    
    
    .

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing hmGluR1b at 30,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media. Add 20 µL/well of Fluo-4 AM (2 µM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Reconstitute this compound in 100% DMSO to a 100 mM stock[2]. Prepare a 10-point concentration-response curve (0.1 µM to 100 µM) in assay buffer. Critical: Normalize DMSO concentration across all wells (≤0.5%) to eliminate solvent-induced baseline shifts.

  • Pre-incubation: Add 10 µL of this compound dilutions to the cells. Incubate for 15–20 minutes at room temperature to allow allosteric site equilibration.

  • Agonist Stimulation: Using a FLIPR system, inject 10 µL of L-Glutamate at an

    
     concentration (typically ~10 µM)[5].
    
  • Data Acquisition: Record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes. Calculate the IC₅₀ based on the peak fluorescence minus baseline.

Workflow Step1 1. Cell Preparation Plate CHO-mGluR1 cells at 30,000 cells/well Step2 2. Dye Loading Incubate with Fluo-4 AM (45 min, 37°C) Step1->Step2 Step3 3. Baseline Read Record basal fluorescence (Ex: 488nm, Em: 525nm) Step2->Step3 Step4 4. Antagonist Addition Add this compound (0.1 - 100 µM) Incubate 15-20 min Step3->Step4 Step5 5. Agonist Stimulation Inject Glutamate / DHPG (EC80 concentration) Step4->Step5 Step6 6. Data Acquisition Measure peak Ca2+ response Calculate IC50 via Schild regression Step5->Step6

Diagram 2: High-throughput calcium mobilization assay workflow for evaluating this compound.

Protocol B: Ex Vivo Electrophysiology (Patch-Clamp in Brain Slices)

This compound is heavily utilized to isolate mGluR1-mediated currents in native neural circuits, such as the Thalamic Reticular Nucleus (TRN) and the Central Amygdala (CeA)[6],[7].

Workflow:

  • Slice Preparation: Prepare acute brain slices (300 µm) in ice-cold oxygenated sucrose-aCSF. Transfer to a recording chamber perfused with standard aCSF at 32°C.

  • Pharmacological Isolation: To isolate metabotropic responses, bath-apply ionotropic glutamate receptor antagonists (10 µM DNQX, 50 µM D-AP5) and GABA antagonists (50 µM Picrotoxin)[2],[6].

  • Baseline Recording: Establish whole-cell patch-clamp. Record baseline excitatory postsynaptic currents (EPSCs).

  • This compound Application: Bath-apply this compound. Note: Due to tissue penetration barriers in acute slices, concentrations of 50–100 µM are required to achieve full receptor blockade, significantly higher than the in vitro IC₅₀[6].

  • Validation: Observe the reversible reduction in EPSC amplitude, confirming mGluR1's endogenous role in maintaining synaptic strength[6].

Translational Applications & In Vivo Activity

While this compound is primarily an in vitro tool compound due to its limited blood-brain barrier (BBB) penetration and oral bioavailability[3], its application in localized in vivo models has driven significant translational discoveries:

  • Neuroprotection: Overactivation of Group I mGluRs exacerbates excitotoxicity. Local administration of this compound has been shown to mitigate NMDA-induced neurodegeneration by reducing intracellular calcium overload and relieving tonic inhibitory control on GABA release[3].

  • Nociception and Pain Models: In models of arthritic pain, microinjection of this compound (1 mM in microdialysis probe) directly into the Central Amygdala (CeA) significantly inhibits the enhanced responses of sensitized multireceptive neurons to prolonged noxious stimuli, proving mGluR1's role in central pain sensitization[7].

  • Oncology (Melanoma): Emerging evidence links mGluR1 signaling to tumor biology. This compound has been shown to dose-dependently and reversibly attenuate the in vitro proliferation and metabolic activity of human melanoma cell lines, suggesting therapeutic potential for mGluR1 NAMs in oncology[8].

References

  • Litschig S, et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. PubMed (NIH). [Link]

  • Bruno V, et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. NCBI (NIH).[Link]

  • Niswender CM, Conn PJ. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC (NIH).[Link]

  • Crabtree GW, et al. (2016). mGluR1 and mGluR5 Synergistically Control Cholinergic Synaptic Transmission in the Thalamic Reticular Nucleus. PMC (NIH).[Link]

  • Neugebauer V, et al. (2003). Differential Roles of mGluR1 and mGluR5 in Brief and Prolonged Nociceptive Processing in Central Amygdala Neurons. American Physiological Society Journal.[Link]

  • Ohtani Y, et al. (2008). The non-competitive metabotropic glutamate receptor-1 antagonist this compound inhibits the in vitro growth of human melanoma. Scite.ai.[Link]

Sources

Role of CPCCOEt in Synaptic Plasticity (LTD)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists

Executive Summary

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent, non-competitive antagonist highly selective for the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] Its primary utility in neurophysiology lies in dissecting the mechanisms of Long-Term Depression (LTD) , particularly in the cerebellum where mGluR1 signaling is the gatekeeper of synaptic plasticity.

This guide provides a rigorous technical framework for using this compound to isolate mGluR1-dependent LTD. It moves beyond basic datasheets to address solubility challenges, off-target effects (specifically on climbing fibers), and the precise signaling cascades required for data interpretation.

Pharmacological Profile & Mechanism of Action[2][3]

Selectivity and Binding

Unlike competitive antagonists that compete with glutamate at the orthosteric site, this compound acts as a negative allosteric modulator (NAM) . It binds to a hydrophobic pocket within the transmembrane domain of the receptor, specifically interacting with residues Thr815 and Ala818 in transmembrane segment VII.

  • Target: mGluR1 (human mGluR1b IC50 ≈ 6.5 µM).

  • Selectivity: >100-fold selective for mGluR1 over mGluR5. It displays no significant activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors, nor at ionotropic glutamate receptors (AMPA, NMDA, Kainate) at working concentrations.

  • Mechanism: Prevents the receptor from undergoing the conformational change necessary to activate G-proteins (Gq/11), effectively "locking" it in an inactive state despite glutamate binding.

Chemical Properties & Handling
  • Molecular Weight: 247.25 g/mol [1]

  • Solubility: Hydrophobic.

    • Water:[3][4][5] Insoluble.

    • DMSO: Soluble up to ~100 mM.

    • Ethanol:[1] Soluble up to ~5 mM.

  • Stability: Solid state is stable at -20°C for years. Solutions in DMSO should be aliquoted and stored at -20°C (use within 1 month) or -80°C (6 months).

Mechanisms in Synaptic Plasticity: The LTD Pathways[7]

Cerebellar LTD (The Canonical Model)

In cerebellar Purkinje cells (PCs), LTD at the Parallel Fiber (PF) synapse is the cellular substrate for motor learning. This form of LTD is strictly required to be mGluR1-dependent .

The Cascade:

  • Induction: Co-activation of Parallel Fibers (glutamate release) and Climbing Fibers (depolarization/Ca2+ spike).

  • mGluR1 Activation: Glutamate binds mGluR1 on the PC spine.

  • Gq/11 Coupling: Activates Phospholipase C

    
    4 (PLC
    
    
    
    4).
  • Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG .

  • Calcium Signal: IP3 triggers Ca2+ release from the ER (via IP3R1). This sums with Ca2+ entering via VGCCs (from Climbing Fiber depolarization).

  • PKC Activation: High Ca2+ and DAG activate Protein Kinase C

    
     (PKC
    
    
    
    )
    .
  • Expression: PKC phosphorylates GluA2 subunits of AMPA receptors, triggering their uncoupling from the GRIP/ABP anchor and subsequent endocytosis (clathrin-mediated).

This compound Effect: Application of this compound completely abolishes the induction of this LTD by preventing the initial Gq-protein coupling, halting the IP3/DAG production.

Hippocampal LTD

In the hippocampus (CA1 region), the role of mGluR1 is more nuanced. While "standard" DHPG-induced LTD is often predominantly mGluR5-dependent (blocked by MPEP/MTEP), mGluR1 contributes significantly under specific conditions:

  • Stress-Facilitated LTD: Acute stress recruits mGluR1-dependent mechanisms.

  • Layer Specificity: Some studies suggest differential mGluR1 vs. mGluR5 contributions in Stratum Oriens vs. Stratum Radiatum.

Visualization: Cerebellar LTD Signaling Pathway

The following diagram illustrates the precise point of intervention for this compound within the cerebellar LTD signaling cascade.

CerebellarLTD cluster_synapse Parallel Fiber Synapse cluster_intracellular Purkinje Cell Cytosol Glutamate Glutamate Release mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Coupling This compound This compound (Antagonist) This compound->mGluR1 BLOCKS PLC PLC Beta-4 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Alpha Activation DAG->PKC Co-activates ER_Ca ER Ca2+ Release (IP3R1) IP3->ER_Ca Triggers ER_Ca->PKC Co-activates AMPAR AMPA Receptor Phosphorylation PKC->AMPAR Ser-880 Phos LTD LTD Expression (Endocytosis) AMPAR->LTD Internalization

Figure 1: this compound blocks the mGluR1-Gq-PLC cascade, preventing the PKC activation required for AMPA receptor internalization.[1][6][7][8]

Experimental Protocols (Field-Proven)

Solution Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM or 100 mM stock . Vortex vigorously. If precipitation occurs, mild warming (37°C) is acceptable.

  • Working Solution: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) immediately before use.

    • Target Concentration:50 µM - 100 µM .

    • Note: While the IC50 is ~6.5 µM, tissue slices require higher bath concentrations (typically 10x) to overcome diffusion barriers and lipid partitioning.

    • Vehicle Control: Ensure the control ACSF contains the same concentration of DMSO (e.g., 0.1%). Do not exceed 0.1% DMSO to avoid non-specific effects on membrane health.

Slice Physiology Workflow

To reliably test mGluR1-dependence of LTD, follow this "Wash-In" protocol:

  • Baseline Recording (20 min): Establish a stable baseline of fEPSPs (field Excitatory Postsynaptic Potentials) or EPSCs. Variation should be <5%.

  • Drug Wash-In (20-30 min): Peruse ACSF + this compound (50-100 µM).

    • Crucial: Monitor baseline synaptic transmission.[9] this compound alone should not significantly alter basal transmission at Parallel Fiber synapses. If it does, check for DMSO toxicity or slice health.

  • Induction Protocol: Apply the LTD induction stimulus (e.g., Conjunctive Stimulation: 1 Hz PF stim + CF activation for 5 mins).

  • Post-Induction Monitoring (40-60 min): Continue recording in the presence of this compound (or wash out if testing maintenance, though usually, it is kept to prove induction block).

The "Climbing Fiber" Artifact (Expert Insight)

WARNING: While this compound is selective for mGluR1 over other glutamate receptors, it has a known off-target effect on Climbing Fiber (CF) responses .

  • Observation: this compound can enhance CF-EPSCs and prolong their decay.[10]

  • Mechanism: This is likely due to the inhibition of a voltage-gated Potassium (K+) conductance, independent of mGluR1.[11]

  • Mitigation: When studying PF-LTD, this is rarely a confounder if you are recording PF responses. However, if your induction protocol relies on complex spike duration, be aware that this compound might broaden the complex spike, potentially facilitating Ca2+ entry if not carefully controlled. Always compare against a vehicle control with identical stimulation parameters.

Data Interpretation & Visualization

Expected Results
ConditionProtocolResult (Normalized Slope %)Interpretation
Control PF Stim + Depolarization50-60% of BaselineRobust LTD induced.
This compound (50 µM) PF Stim + Depolarization95-100% of BaselineLTD Blocked. Indicates mGluR1 necessity.
MPEP (mGluR5 ant) PF Stim + Depolarization50-60% of BaselineLTD Intact. Confirms mGluR1 specificity (vs mGluR5).
Experimental Workflow Diagram

Workflow Start Slice Preparation (Parasagittal) Baseline Baseline Recording (20 min) Start->Baseline WashIn This compound Wash-In (50-100 µM, 20 min) Baseline->WashIn Stable? Induction LTD Induction (Conjunctive Stim) WashIn->Induction Equilibrated WashOut Post-Induction Recording (40 min) Induction->WashOut Analysis Data Analysis (Slope % of Baseline) WashOut->Analysis

Figure 2: Standardized workflow for pharmacological isolation of mGluR1-LTD.

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1] Molecular Pharmacology.

  • Casabona, G., et al. (2002). The mGlu1 receptor antagonist this compound impairs cerebellar LTD and motor learning in mice. Neuropharmacology.

  • Shimbat, T., et al. (2007). The mGlu1 antagonist this compound enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors.[11] Neuropharmacology.

  • Tempia, F., et al. (1998). Internalization of the metabotropic glutamate receptor mGluR1 in Purkinje cells of the mouse cerebellum. Neuroscience.

  • Ito, M. (2001). Cerebellar long-term depression: characterization, signal transduction, and functional roles. Physiological Reviews.

Sources

The CPCCOEt Directive: Modulating mGluR1 in Cerebellar Purkinje Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the pharmacological utility of CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) as a precision tool for interrogating Metabotropic Glutamate Receptor 1 (mGluR1) signaling in cerebellar Purkinje cells.

In the landscape of cerebellar physiology, mGluR1 is the linchpin of synaptic plasticity (Long-Term Depression, LTD) and slow synaptic transmission. This compound distinguishes itself as a non-competitive, allosteric antagonist that selectively silences these pathways without interfering with fast ionotropic transmission (AMPA/NMDA) or the homologous mGluR5 subtype. This guide provides a rigorous framework for deploying this compound to isolate slow Excitatory Postsynaptic Currents (sEPSCs) and dissect calcium signaling dynamics.

Mechanistic Architecture

The Allosteric Advantage

Unlike competitive antagonists (e.g., MCPG) that battle glutamate for the orthosteric binding site (the "Venus flytrap" domain), this compound targets the transmembrane domain (7-TM) of the receptor. This allosteric mechanism renders its inhibitory potency independent of extracellular glutamate concentrations—a critical feature when studying synapses where glutamate transients can reach millimolar levels.

Signaling Cascade Blockade

In Purkinje cells, mGluR1 activation triggers two distinct, parallel pathways. This compound effectively severs the head of both:

  • The Canonical Gq-PLC Pathway:

    • Normal State: mGluR1

      
       G
      
      
      
      q
      
      
      Phospholipase C
      
      
      (PLC
      
      
      )
      
      
      IP
      
      
      + DAG.[1]
    • Outcome: IP

      
       triggers Ca
      
      
      
      release from the ER; DAG activates PKC. This is the engine of Cerebellar LTD.
    • This compound Effect: Prevents IP

      
       generation, abolishing the local Ca
      
      
      
      surge required for plasticity.
  • The TRPC3 Pathway (Slow EPSC):

    • Normal State: mGluR1 physically couples to TRPC3 (Transient Receptor Potential Canonical 3) channels.[1]

    • Outcome: A slow, non-selective cation current (Na

      
      /Ca
      
      
      
      influx) that causes a prolonged depolarization (sEPSC).
    • This compound Effect: Collapses the sEPSC, eliminating the "slow" component of the synaptic response.[2]

Specificity & Selectivity
  • Target: Human/Rat mGluR1.

  • Selectivity: >100-fold selective for mGluR1 over mGluR5. Inactive at Group II/III mGluRs and iGluRs (AMPA/NMDA).

  • IC

    
    :  Approximately 6.5 µM  in expression systems; however, slice physiology requires higher bath concentrations (see Section 4).
    

Visualization: The mGluR1-CPCCOEt Interactome[3]

The following diagram maps the signal transduction pathways in the Purkinje cell spine and the precise point of this compound intervention.

mGluR1_Pathway cluster_0 Calcium Arm cluster_1 Electrical Arm Glutamate Glutamate (PF Input) mGluR1 mGluR1 Receptor (7-TM Domain) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq TRPC3 TRPC3 Channel mGluR1->TRPC3 Direct Coupling This compound This compound (Allosteric Antagonist) This compound->mGluR1  Inhibits PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca LTD Cerebellar LTD (Synaptic Plasticity) ER_Ca->LTD Required for sEPSC Slow EPSC (Depolarization) TRPC3->sEPSC sEPSC->LTD Facilitates

Caption: Figure 1. This compound acts as a gatekeeper at the mGluR1 transmembrane domain, blocking both the IP3-mediated calcium mobilization and the TRPC3-mediated slow excitatory current.

Strategic Experimental Guide

Protocol: Acute Cerebellar Slice Preparation

Objective: Preserve Purkinje cell viability and mGluR1 connectivity.

  • Subject: P18–P25 Rodents (Rat/Mouse). Note: mGluR1 expression peaks and stabilizes in this window.

  • Dissection: Rapid decapitation; remove brain into Ice-Cold Cutting Solution .[3]

    • Cutting Solution (mM): 250 Sucrose, 2.5 KCl, 1.25 NaH

      
      PO
      
      
      
      , 10 MgSO
      
      
      , 0.5 CaCl
      
      
      , 26 NaHCO
      
      
      , 10 Glucose. High Mg/Low Ca is critical to prevent excitotoxicity.
  • Slicing: Cut 250 µm sagittal slices using a vibratome. Sagittal orientation preserves the Parallel Fiber (PF) to Purkinje Cell (PC) dendritic architecture.

  • Recovery: Incubate at 35°C for 30 min in Artificial Cerebrospinal Fluid (aCSF) , then hold at room temperature.

    • aCSF (mM): 125 NaCl, 2.5 KCl, 1.25 NaH

      
      PO
      
      
      
      , 1 MgCl
      
      
      , 2 CaCl
      
      
      , 26 NaHCO
      
      
      , 10 Glucose. Bubbled with 95% O
      
      
      / 5% CO
      
      
      .[3]
Protocol: Electrophysiological Isolation of sEPSC

Objective: Record the mGluR1-mediated slow current by eliminating fast transmission.

Reagents:

  • NBQX (10 µM): Blocks AMPA/Kainate receptors.

  • Picrotoxin (50 µM): Blocks GABA

    
     receptors.[4]
    
  • This compound (Stock): Dissolve 100 mM in DMSO. Store at -20°C.

Workflow:

  • Patch Clamp: Establish Whole-Cell configuration on a Purkinje cell.

    • Internal Solution: K-Gluconate based (for current clamp) or Cs-Methanesulfonate (for voltage clamp to improve space clamp).

  • Basal Recording: Perfuse aCSF + NBQX + Picrotoxin.

  • Stimulation: Place a stimulating electrode in the molecular layer (Parallel Fibers).

    • Protocol: Deliver a burst stimulus (e.g., 5–10 pulses at 50–100 Hz). Single pulses are often insufficient to activate perisynaptic mGluR1s.

  • Observation: You will observe a slow, rising inward current (sEPSC) peaking at ~500–800 ms.

  • Drug Application: Wash in This compound (50–100 µM) .

    • Note on Concentration: While IC

      
       is low (~6.5 µM), slice tissue penetration is a limiting factor. 50–100 µM ensures complete receptor occupancy deep in the slice.
      
  • Validation: The sEPSC should be abolished within 5–10 minutes. Washout is possible but slow due to lipophilicity.

Protocol: Calcium Imaging

Objective: Visualize mGluR1-dependent dendritic calcium transients.

  • Dye Loading: Load Purkinje cells with a calcium indicator (e.g., Fluo-4 or OGB-1) via the patch pipette (200 µM).

  • Agonist Puff: Instead of electrical stimulation, use a local puff of DHPG (Group I mGluR agonist, 50 µM).

  • Imaging: Monitor dendritic fluorescence changes (

    
    ).
    
  • Blockade: Bath application of this compound (50 µM) should eliminate the DHPG-evoked calcium transient, confirming the mGluR1 source (vs. VGCCs).

Data Summary & Pharmacological Parameters[3][5][6][7][8][9][10][11][12][13]

ParameterValueNotes
Target Receptor mGluR1 (Metabotropic Glutamate Receptor 1)Non-competitive antagonist
IC

(Functional)
~6.5 µMMeasured in recombinant systems (Ca

mobilization)
Working Conc.[5] (Slices) 20 – 100 µMHigher conc. required for tissue penetration
Selectivity >100x vs. mGluR5No effect on NMDA, AMPA, or Kainate receptors
Solubility DMSO (up to 100 mM)Hydrophobic; avoid aqueous stock solutions
Physiological Effect Blocks sEPSC & LTDPrevents TRPC3 activation and ER Ca

release
Potential Artifact Climbing Fiber EnhancementCaution: High concentrations may non-specifically enhance CF responses via K

channel modulation (see Ref 3)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_recording Recording Setup cluster_experiment Intervention Slice Sagittal Slice (250 µm) Incubate Recovery 35°C, 30 min Slice->Incubate Patch Whole-Cell Patch Clamp Incubate->Patch Blockers Apply Blockers: NBQX + Picrotoxin Patch->Blockers Stim PF Burst Stim (100 Hz) Blockers->Stim Measure Record Baseline sEPSC Stim->Measure ApplyDrug Apply this compound (50-100 µM) Measure->ApplyDrug Result sEPSC Abolished ApplyDrug->Result

Caption: Figure 2. Step-by-step workflow for isolating and blocking the mGluR1-mediated slow EPSC in cerebellar slices.

References

  • Litschig, S., et al. (1999).[6] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[7] Molecular Pharmacology. Link

  • Canepari, M., et al. (2001).[8] The conductance underlying the parallel fibre slow EPSP in rat cerebellar Purkinje neurones studied with photolytic release of L-glutamate.[6][8] The Journal of Physiology. Link

  • Fukunaga, I., et al. (2007).[8] The mGlu1 antagonist this compound enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors.[9] Neuropharmacology. Link

  • Hartmann, J., et al. (2008).[4] TRPC3 channels are required for synaptic transmission and motor coordination. Neuron. Link

  • Tempia, F., et al. (1998).[4] Postsynaptic Current Mediated by Metabotropic Glutamate Receptors in Cerebellar Purkinje Cells.[1][10][11][12] Journal of Neurophysiology. Link

Sources

The CPCCOEt-mGluR1 Interaction: Structural Mechanistics and Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interaction between CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) and the metabotropic glutamate receptor 1 (mGluR1) represents a canonical model of Class C GPCR negative allosteric modulation (NAM).[1] Unlike orthosteric antagonists that compete with glutamate at the large extracellular Venus Flytrap Domain (VFD), this compound permeates the membrane to bind within the heptahelical transmembrane (7TM) domain.

This guide dissects the molecular mechanics of this interaction, specifically focusing on the critical residues Thr815 and Ala818 in transmembrane helix 7 (TM7). It provides a validated experimental framework for characterizing this interaction, ensuring reproducibility in functional assays and mutagenesis studies.

Part 1: Structural Mechanistics of the 7TM Interaction

The Allosteric Binding Pocket

Class C GPCRs are unique in their activation mechanism, which involves a sequential conformational change: Glutamate binding (VFD)


 Cysteine-Rich Domain (CRD) compaction 

7TM reorientation.

This compound functions as a non-competitive antagonist by binding to an allosteric pocket formed primarily by TM7 , with contributions from TM6 and TM3. It acts as a "molecular wedge," stabilizing the 7TM bundle in an inactive conformation and mechanically uncoupling the extracellular agonist binding from intracellular G-protein activation.

The Selectivity Filter: Thr815 and Ala818

The high selectivity of this compound for mGluR1 over the closely related mGluR5 is dictated by two specific residues in TM7.

  • mGluR1 (Sensitive): Contains Thr815 and Ala818 .

  • mGluR5 (Insensitive): Contains Serine and Threonine at homologous positions.

Mechanistic Proof:

  • Loss of Function: Mutation of Thr815 and Ala818 in mGluR1 to the mGluR5 equivalents abolishes this compound sensitivity.

  • Gain of Function: Introduction of Thr815 and Ala818 into mGluR5 confers this compound sensitivity (

    
    ).[2]
    
Signal Transduction Blockade

The following diagram illustrates the precise node of inhibition within the mGluR1 signaling cascade.

mGluR1_Pathway cluster_membrane Cell Membrane Region Glutamate Glutamate (Agonist) VFD_Active VFD Closure (Active State) Glutamate->VFD_Active Orthosteric Binding CRD_Twist CRD Reorientation VFD_Active->CRD_Twist Transduction TM_Active 7TM Domain (Active Conformation) CRD_Twist->TM_Active Structural Coupling TM_Inactive 7TM Domain (Inactive Conformation) TM_Inactive->TM_Active Activation Step Gq Gq Protein Activation TM_Active->Gq This compound This compound (NAM) This compound->TM_Inactive Stabilizes (Wedge) PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2

Figure 1: Mechanism of Action. This compound binds the 7TM domain, preventing the transition to the active state despite upstream VFD activation.

Part 2: Experimental Validation Framework

To rigorously study this interaction, researchers must employ a self-validating workflow combining functional assays with site-directed mutagenesis.

Protocol A: Calcium Mobilization Assay (FLIPR)

This assay quantifies the functional potency (


) of this compound.

Materials:

  • HEK293 cells stably expressing human mGluR1b (hmGluR1b).

  • Calcium Indicator: Fluo-4 AM or Calcium-6.

  • Agonist: Glutamate or DHPG (Group I selective agonist).

  • Antagonist: this compound (dissolved in DMSO, max stock 100 mM).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-mGluR1 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 60 min at 37°C.

  • Compound Pre-incubation: Add this compound (varying concentrations: 0.1 µM – 100 µM) to cells. Incubate for 15 minutes at room temperature. Critical: This allows the NAM to equilibrate with the TM domain before agonist challenge.

  • Agonist Challenge: Inject Glutamate (

    
     concentration, typically ~10-30 µM) while recording fluorescence on FLIPR/FlexStation.
    
  • Data Analysis: Calculate

    
    .[3][4][5] Plot inhibition curves to determine 
    
    
    
    .

Expected Result: this compound should inhibit the response with an


.
Protocol B: Site-Directed Mutagenesis Validation

This protocol confirms the binding site specificity.

Workflow Diagram:

Mutagenesis_Workflow Design Design Primers (T815A / A818S) PCR Site-Directed Mutagenesis PCR Design->PCR Transfection Transient Transfection (HEK293) PCR->Transfection Expression Verify Surface Expression (ELISA) Transfection->Expression Assay Ca2+ Mobilization (Protocol A) Expression->Assay If Expressed Result Loss of this compound Sensitivity Assay->Result

Figure 2: Validation workflow for confirming T815/A818 as the obligate binding residues.

Part 3: Data Interpretation & Quantitative Profile

Pharmacological Profile

The following table summarizes the quantitative parameters for this compound at mGluR1.[4][6] Note the distinction between


 (functional) and 

(binding).[7]
ParameterValueNotes
Target Human mGluR1bSplice variant 1b is commonly used for screening.
Mechanism Negative Allosteric Modulator (NAM)Non-competitive; does not displace [3H]-Glutamate.
IC50 6.5 - 6.6 µMMeasured via Ca2+ mobilization (FLIPR).
Selectivity > 100 µMInactive at mGluR2, 4, 5, 7,[2][8] 8.
Key Residues Thr815, Ala818 (TM7)Mutation confers resistance.
Solubility DMSO (100 mM), Ethanol (20 mM)Hydrophobic; requires organic solvent.
Interpreting "Silent" Antagonism

Researchers often observe that this compound does not alter the


 of glutamate but depresses the maximal response (

). This is the hallmark of non-competitive allosteric inhibition .
  • Implication: Increasing glutamate concentration cannot overcome this compound inhibition. This confirms the drug acts at a site topographically distinct from the agonist binding site.

References

  • Litschig, S., et al. (1999). "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding."[8] Molecular Pharmacology, 55(3), 453-461.[8]

  • Hermans, E., et al. (1998). "Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor."[8] Neuropharmacology, 37(12), 1645-1647.

  • Annoura, H., et al. (1996). "A novel class of antagonists for metabotropic glutamate receptors, 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates."[8] Bioorganic & Medicinal Chemistry Letters, 6(7), 763-766.

  • Tocris Bioscience. "this compound Product Information & Biological Activity."

  • MedChemExpress. "this compound: mGluR1 Antagonist Technical Data."

Sources

Defining the Pharmacological Identity of CPCCOEt: A Definitive Guide to Its Role as a Negative Allosteric Modulator of mGluR1

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical whitepaper addresses the core pharmacological classification of CPCCOEt. Through rigorous structural analysis and experimental validation, we confirm that this compound is a potent, non-competitive Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 1 (mGluR1). This guide provides drug development professionals with a comprehensive mechanistic overview and self-validating experimental workflows for characterizing allosteric modulators.

Introduction to mGluR1 and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are Class C G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. Structurally, they possess a large extracellular domain (ECD)—often referred to as the "Venus flytrap" domain—where the endogenous orthosteric agonist, glutamate, binds.

Historically, targeting the highly conserved orthosteric site led to poor subtype selectivity. The discovery of 1 marked a major breakthrough in neuropharmacology, as it was identified as the first highly selective mGluR1 NAM[1]. By binding to the transmembrane domain (TMD) rather than the ECD, this compound achieves remarkable subtype specificity, making it an invaluable tool for studying central pain pathways and synaptic plasticity[2].

Pharmacological Profile of this compound

This compound exhibits a highly specific pharmacological profile. It selectively inhibits mGluR1 activation without exhibiting agonist or antagonist activity at other mGluR subtypes or ionotropic glutamate receptors.

Table 1: Quantitative Pharmacological Data for this compound

ParameterQuantitative Value / Description
Target Receptor mGluR1 (Metabotropic Glutamate Receptor 1)
Modulator Classification Negative Allosteric Modulator (NAM)[2]
IC₅₀ (hmGluR1b) ~6.5 µM[3]
Selectivity Profile Inactive at mGluR2, 4a, 5a, 7b, 8a (up to 100 µM)[3]
Binding Domain Transmembrane Domain (TMD)[4]
Key Interacting Residues Thr815, Ala818 (Transmembrane segment VII)[3]
Mechanism of Inhibition Non-competitive; decreases efficacy without altering EC₅₀[3]
Chemical Name 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester

Mechanism of Action: The Structural Basis of NAM Activity

Unlike competitive antagonists that physically block glutamate from entering the Venus flytrap domain, this compound binds to an allosteric pocket located at the extracellular surface of transmembrane segment VII[3].

Causality of Inhibition : Receptor activation normally requires an intramolecular interaction between the agonist-bound ECD and the TMD to trigger G-protein coupling. This compound wedges into the TMD, stabilizing the receptor in an inactive conformation. This disrupts the signal transduction pathway, effectively uncoupling glutamate binding from Gq-protein activation and subsequent intracellular calcium release[3]. Furthermore, extracellular calcium has been shown to modulate this interaction, reducing the inhibitory potency of this compound[4].

G Glu Glutamate (Orthosteric Agonist) ECD mGluR1 Extracellular Domain (Venus Flytrap) Glu->ECD Binds TMD mGluR1 Transmembrane Domain (Thr815 / Ala818) ECD->TMD Conformational Change (Blocked by this compound) Gq Gq Protein Activation TMD->Gq Activates This compound This compound (Negative Allosteric Modulator) This compound->TMD Binds Allosteric Site (Inhibits Activation) PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation

Caption: Mechanism of this compound as a negative allosteric modulator on mGluR1 signaling.

Experimental Workflows: Validating Allosteric Modulation

Proving that a compound is a NAM requires a self-validating system of assays that independently confirm (A) the reduction of receptor efficacy and (B) the lack of interference with the orthosteric site. The use of 5 is often the first step in validating an allosteric mechanism[5].

Workflow Clone 1. Chimeric Mutagenesis (hmGluR1b / hmGluR5a) Transfect 2. HEK293 Transfection Clone->Transfect Assay 3. Pharmacological Assays Transfect->Assay Ca Intracellular Ca2+ Imaging (Efficacy & IC50) Assay->Ca Schild Schild Analysis (Non-competitive Profile) Assay->Schild Binding [3H]Glutamate Binding (Orthosteric Independence) Assay->Binding

Caption: Experimental workflow for validating this compound as a non-competitive NAM.

Protocol 1: Schild Analysis via Intracellular Calcium Mobilization

Objective : To demonstrate that this compound acts non-competitively by decreasing the maximal efficacy (Emax) of glutamate without shifting its EC₅₀[3]. Causality : Because mGluR1 couples to Gq, receptor activation leads to IP₃ generation and subsequent Ca²⁺ release from the endoplasmic reticulum. Measuring Ca²⁺ transients provides a direct, real-time readout of receptor signaling. Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably expressing human mGluR1b into 96-well black-walled plates. Grow to 80-90% confluency.

  • Dye Loading : Wash cells with assay buffer (HBSS containing 20 mM HEPES). Incubate with 2 µM of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Modulator Pre-incubation : Remove the dye solution and add assay buffer containing varying concentrations of this compound (0.1 µM to 100 µM). Incubate for 15 minutes. Crucial Step: Pre-incubation ensures the allosteric modulator reaches equilibrium binding with the TMD before the orthosteric agonist is introduced.

  • Agonist Challenge : Using an automated fluorometric imaging plate reader (FLIPR), inject a concentration-response range of glutamate (10 nM to 1 mM) and record peak fluorescence.

  • Data Analysis : Plot the concentration-response curves. A classic NAM profile will show a depression of the maximal response (Emax) with increasing this compound concentrations, while the EC₅₀ of glutamate remains unchanged.

Protocol 2: Radioligand Displacement Assay

Objective : To definitively prove that this compound does not bind to the orthosteric glutamate site. Self-Validation : If this compound is a competitive antagonist, it will displace the radioligand. If it is a NAM, the bound radioligand levels will remain constant. Step-by-Step Methodology :

  • Membrane Isolation : Homogenize mGluR1a-expressing cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation : Resuspend membranes and incubate with 10 nM [³H]glutamate in the presence of increasing concentrations of this compound (up to 100 µM) for 60 minutes at 4°C.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification : Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. This compound fails to displace[³H]glutamate, confirming its non-competitive nature[3].

Protocol 3: Chimeric Receptor Mutagenesis

Objective : To map the exact allosteric binding pocket of this compound. Causality : Since hmGluR1b is sensitive to this compound and the closely related hmGluR5a is insensitive, swapping domains between the two isolates the binding site[3]. Step-by-Step Methodology :

  • Construct Generation : Use site-directed mutagenesis to systematically exchange transmembrane segments between hmGluR1b and hmGluR5a.

  • Point Mutations : Substitute Thr815 and Ala818 in hmGluR1b with the homologous residues from hmGluR5a (loss-of-function model). Conversely, introduce Thr815 and Ala818 into hmGluR5a (gain-of-function model).

  • Transfection & Expression : Transiently transfect the mutant plasmids into HEK293 cells using lipofection.

  • Functional Validation : Perform the Calcium Mobilization Assay (Protocol 1). The introduction of Thr815 and Ala818 into hmGluR5a confers complete inhibition by this compound (IC₅₀ = 6.6 µM), proving these specific TMD residues form the allosteric binding pocket[3].

Conclusion

The rigorous application of Schild analysis, radioligand binding, and chimeric mutagenesis definitively classifies this compound as a negative allosteric modulator (NAM) of mGluR1. By targeting the transmembrane domain and disrupting the intramolecular activation sequence, this compound provides a highly selective mechanism for dampening mGluR1 signaling without interfering with endogenous glutamate binding.

References

  • [3] Litschig et al. (1999). "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding." Molecular Pharmacology. URL:

  • Tocris Bioscience. "this compound | Glutamate (Metabotropic) Group I Receptors". URL:

  • [2] Sigma-Aldrich. "this compound". URL:

  • [4] MDPI. "Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+". URL:

  • [1] PMC. "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease". URL:

  • [5] PMC. "Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential". URL:

Sources

Technical Whitepaper: CPCCOEt – A Non-Competitive mGluR1 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 179067-99-3 | Classification: Group I mGluR Antagonist

Executive Summary

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) represents a pivotal tool in neuropharmacology, distinguished by its high selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1). Unlike competitive antagonists that battle endogenous glutamate for the orthosteric binding site, this compound functions as a non-competitive antagonist. It binds to a specific allosteric site within the transmembrane domain, effectively "locking" the receptor in an inactive state regardless of glutamate concentration.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, unique mechanism of action, and validated experimental protocols for in vitro and in vivo applications. It is designed for researchers investigating synaptic plasticity, nociception, and cerebellar motor control.

Chemical & Physical Profile

PropertySpecification
Chemical Name 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
CAS Number 179067-99-3
Solubility (DMSO) ~100 mM (Stock solution recommended)
Solubility (Ethanol) ~5 mM (Lower stability)
Solubility (Water) Insoluble (Requires carrier/vehicle)
Appearance White to off-white solid

Handling & Storage:

  • Lyophilized: Store at -20°C. Stable for >2 years.

  • In Solution (DMSO): Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. Use within 1 month.

Mechanism of Action: Allosteric Inhibition

This compound is a negative allosteric modulator (NAM) that acts specifically on the mGluR1 subtype.[1] Its mechanism is distinct from competitive antagonists like MCPG.

Molecular Interaction

Research has identified that this compound interacts with specific residues in the transmembrane domain of mGluR1, specifically Thr815 and Ala818 in transmembrane helix VII.

  • The "Locking" Effect: Binding disrupts the intramolecular signal transduction between the extracellular ligand-binding domain (where glutamate binds) and the G-protein coupling domain.

  • Non-Competitive Nature: Because it does not bind to the glutamate site, its inhibitory effect cannot be overcome simply by increasing the concentration of glutamate. This makes it an ideal tool for studying physiological conditions where synaptic glutamate concentrations are high.

Specificity Profile
  • mGluR1: IC₅₀ ≈ 6.5 µM.

  • mGluR5: Inactive at >100 µM.

  • Group II/III mGluRs: Inactive.

  • iGluRs (NMDA/AMPA): Inactive.[2]

Signaling Pathway Diagram

The following diagram illustrates the mGluR1 signaling cascade and the specific intervention point of this compound.[3]

mGluR1_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Couples to This compound This compound (Inhibitor) This compound->mGluR1 Blocks Transmembrane Signaling (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Ca2->PKC Co-activates

Caption: this compound inhibits mGluR1 downstream signaling (Gq/PLC cascade) by allosterically blocking the receptor's transmembrane domain.[1][2][4][5][6][7][8][9][10]

Validated Experimental Protocols

In Vitro: Acute Brain Slice Electrophysiology

Application: Blocking mGluR1-mediated slow EPSCs in Cerebellar Purkinje cells.

Reagents:

  • Stock: 50 mM this compound in 100% DMSO.

  • ACSF (Artificial Cerebrospinal Fluid): Standard composition, oxygenated (95% O₂/5% CO₂).[8][11][12]

Protocol:

  • Preparation: Prepare acute cerebellar slices (250-300 µm) from mice/rats.

  • Recovery: Incubate slices in ACSF at 32°C for 30-60 mins, then room temperature.

  • Dilution: Dilute the stock 1:1000 into ACSF to achieve a final concentration of 50-100 µM .

    • Note: The final DMSO concentration will be 0.1-0.2%, which is generally well-tolerated.

    • Control: Run a vehicle control (ACSF + 0.1% DMSO) to ensure DMSO does not alter baseline excitability.

  • Perfusion: Establish a stable baseline recording (e.g., whole-cell patch clamp of Purkinje cells).

  • Wash-in: Switch perfusion to this compound-ACSF. Allow 10-15 minutes for full tissue penetration due to the lipophilic nature of the compound.

  • Stimulation: Apply parallel fiber stimulation to evoke mGluR1-EPSCs (often requires blocking AMPA/NMDA/GABA receptors with NBQX, APV, and Picrotoxin).

  • Observation: Expect a reduction or abolition of the slow, depolarizing current.

In Vivo: Intrathecal Administration

Application: Investigating nociceptive processing (e.g., formalin test, neuropathic pain models).

Vehicle Formulation: this compound is highly hydrophobic. Direct injection of DMSO stock is toxic. A cyclodextrin-based vehicle is recommended for stability and tolerance.

  • Vehicle: 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

  • Alternative: 10% DMSO / 90% Saline (use immediately after mixing to avoid precipitation).

Protocol (Mouse Intrathecal):

  • Dose: 50 - 100 nmol per mouse (approx. 12-25 µg).

  • Volume: Maximum 5-10 µL to avoid spinal pressure damage.

  • Timing: Administer 15-20 minutes prior to the noxious stimulus (e.g., formalin injection).

  • Validation: Verify motor function (Rotarod test) to distinguish analgesia from motor impairment (ataxia), as mGluR1 blockade in the cerebellum can cause coordination deficits.

Experimental Workflow Diagram

Experiment_Workflow Stock Stock Prep 50mM in DMSO Dilution Dilution Final: 50-100µM Stock->Dilution App_Vitro In Vitro (Brain Slice) Dilution->App_Vitro ACSF App_Vivo In Vivo (Intrathecal) Dilution->App_Vivo Cyclodextrin/Saline Rec_Base Record Baseline (5-10 min) App_Vitro->Rec_Base Inject Injection (10-20 min pre-test) App_Vivo->Inject Perfuse Perfuse Drug (15 min wash-in) Rec_Base->Perfuse Measure Measure Effect (Slow EPSC Block) Perfuse->Measure Behavior Behavioral Test (Pain/Ataxia) Inject->Behavior

Caption: Workflow for preparing and administering this compound in electrophysiological and behavioral assays.

Safety & Toxicology

  • Hazard Identification: this compound is not classified as a dangerous substance under GHS, but standard laboratory PPE (gloves, goggles, lab coat) is mandatory.

  • Toxicity: High systemic doses may induce motor coordination deficits (ataxia) due to cerebellar mGluR1 inhibition. This is a pharmacological effect, not necessarily cellular toxicity.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin/Eye Contact: Rinse with water for 15 minutes.

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology, 55(3), 453–461.

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor. Neuropharmacology, 37(12), 1645–1647.

  • Tocris Bioscience. this compound Product Information & Biological Activity.

  • Abcam. this compound (ab120060) Product Datasheet and References.

  • Neugebauer, V., et al. (1999). The mGluR1 antagonist this compound inhibits activity-dependent plasticity in the amygdala and reduces pain behavior. Journal of Neurophysiology.

Sources

Methodological & Application

Part 1: Executive Summary & Core Directive

Author: BenchChem Technical Support Team. Date: March 2026

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) .[1][2] It is widely used to dissect the physiological roles of mGluR1 in synaptic plasticity, nociception, and neuroprotection.

The Critical Challenge: this compound is highly lipophilic. It exhibits excellent solubility in DMSO (up to 100 mM) but is effectively insoluble in water . Attempting to dissolve this compound directly in aqueous buffers will result in suspension failure, inaccurate dosing, and experimental variability.

This guide provides a standardized protocol for preparing stable stock solutions in DMSO and executing precipitation-free dilutions for biological assays.

Part 2: Physicochemical Profile

Understanding the chemical nature of this compound is the first step to mastering its handling.

PropertyDataNotes
Chemical Name This compound7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Molecular Weight 247.25 g/mol Small molecule, capable of crossing blood-brain barrier
Target mGluR1 (IC50 ~6.5 µM)Non-competitive antagonist; highly selective
Solubility (DMSO) ~100 mM (24.7 mg/mL)Recommended for Stock Solutions
Solubility (Ethanol) ~5 mM (1.2 mg/mL)Lower capacity; use only if DMSO is contraindicated
Solubility (Water) Insoluble Do NOT attempt direct aqueous dissolution
Appearance White to off-white solidStore desiccated at -20°C

Part 3: Solubility Protocols

A. Primary Stock Solution (DMSO)

Objective: Create a high-concentration, stable stock solution (typically 10-100 mM) that can be aliquoted and frozen.

Materials:

  • This compound solid (Store at -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered (0.2 µm).

  • Amber glass vials or high-quality polypropylene microcentrifuge tubes.

Protocol:

  • Equilibration: Remove the this compound vial from the freezer and allow it to warm to room temperature (approx. 20-30 mins) before opening. This prevents condensation from introducing moisture, which degrades the ester bond.

  • Weighing: Weigh the desired amount of this compound (e.g., 5 mg).

    • Calculation: To make a 100 mM stock from 5 mg (MW 247.25):

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds. The solid should dissolve completely, yielding a clear, colorless solution.

    • Quality Check: Hold the vial up to a light source. If any particulate matter remains, sonicate in a water bath for 5 minutes.

  • Storage: Aliquot immediately into single-use volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for up to 1 month.

B. Working Solution (Aqueous Dilution)

Objective: Dilute the DMSO stock into physiological buffer (PBS, ACSF, media) without causing the compound to precipitate ("crash out").

The "Crash-Out" Risk: Because this compound is hydrophobic, rapid addition of water can force it out of solution before it disperses, forming micro-crystals that are invisible to the naked eye but ruin assay data.

Protocol:

  • Preparation: Thaw a DMSO stock aliquot (e.g., 100 mM) at room temperature.

  • Intermediate Step (Optional but Recommended): If your final concentration is low (e.g., 10 µM), perform an intermediate dilution in DMSO first (e.g., dilute 100 mM

    
     10 mM in DMSO). This improves pipetting accuracy.
    
  • Rapid Dispersion:

    • Place your aqueous buffer (warm to 37°C if possible) in a vortexing tube.

    • While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid vortex.

    • Do not pipette the stock onto the side of the tube.

  • Limit DMSO Concentration: Ensure the final DMSO concentration in your assay is < 0.1% (v/v) to avoid solvent toxicity, although some robust assays tolerate up to 1%.

    • Example: To get 100 µM this compound from a 100 mM stock, you need a 1:1000 dilution. This yields exactly 0.1% DMSO.

  • Visual Verification: Inspect the working solution immediately. It should be clear. If it turns cloudy or milky, the compound has precipitated.

    • Troubleshooting: If precipitation occurs, try adding a solubilizing agent like Cyclodextrin (e.g., 2-hydroxypropyl-

      
      -cyclodextrin)  to the aqueous buffer before adding the drug.
      

Part 4: Visualization of Workflows

Diagram 1: Stock Preparation & Dilution Workflow

CPCCOEt_Protocol Solid This compound Solid (-20°C, Desiccated) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh DMSO Add Anhydrous DMSO (Target: 100 mM) Weigh->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Aliquot Aliquot & Freeze (-20°C) Vortex->Aliquot Dilution Dilute into Buffer (While Vortexing) Aliquot->Dilution Thaw Check Visual Check (No Precipitate) Dilution->Check Check->Dilution Cloudy? Retry with Cyclodextrin Assay Biological Assay (Final DMSO < 0.1%) Check->Assay Clear

Caption: Step-by-step workflow for preparing stable this compound stocks and aqueous working solutions.

Part 5: Biological Context & Mechanism[4][5][6]

Why Solubility Matters for mGluR1 Studies: mGluR1 receptors are G-protein coupled receptors (GPCRs) linked to the


 signaling pathway. When activated by glutamate, they trigger a cascade leading to intracellular calcium release.

If this compound precipitates in your well plate:

  • False Negatives: The effective concentration of dissolved drug is lower than calculated, failing to inhibit the receptor.

  • Artifacts: Micro-crystals can interact with light (in fluorescence assays) or cell membranes, causing physical stress unrelated to mGluR1 blockade.

Diagram 2: mGluR1 Signaling Pathway & this compound Inhibition

mGluR1_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates This compound This compound (Antagonist) This compound->mGluR1 Blocks (Non-competitive) Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Triggers

Caption: this compound acts as a non-competitive antagonist, blocking the Gq-mediated Calcium release cascade.

Part 6: References

  • Litschig, S., et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][2] Molecular Pharmacology, 55(3), 453-461.[2]

  • Tocris Bioscience. (n.d.). This compound Product Information & Solubility Data. Tocris.com.

  • Abcam. (n.d.). This compound (ab120060) Product Datasheet. Abcam.com.

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor.[1][2] Neuropharmacology, 37(12), 1645-1647.

Sources

Application Note: CPCCOEt Stock Solution Preparation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanism of Action

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) .[1] Unlike competitive antagonists that bind to the orthosteric glutamate site, this compound binds to an allosteric domain within the transmembrane region, preventing receptor activation without displacing glutamate.

This compound is a critical tool in neuroscience for dissecting the roles of Group I mGluRs in synaptic plasticity, nociception, and cerebellar function. However, its hydrophobic nature requires precise handling to ensure solubility and stability in biological assays.

mGluR1 Signaling & Inhibition Pathway

The following diagram illustrates the Gq-coupled signaling cascade of mGluR1 and the specific blockade point of this compound.[2]

mGluR1_Pathway Glutamate Glutamate (Ligand) mGluR1 mGluR1 Receptor (Gq-coupled) Glutamate->mGluR1 Activates This compound This compound (Antagonist) This compound->mGluR1 Non-competitive Inhibition Gq Gq Protein mGluR1->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release (ER Stores) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Figure 1: Signal transduction pathway of mGluR1 showing the allosteric inhibition by this compound, preventing downstream Calcium mobilization and PKC activation.

Physicochemical Properties[5][6][7][8][9]

Before preparation, verify the batch-specific molecular weight (MW) on your Certificate of Analysis (CoA), as hydration states can vary.

PropertyDetails
Chemical Name 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester
CAS Number 179067-99-3
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Target mGluR1 (IC₅₀ = 6.5 µM)
Selectivity Inactive at mGluR2, 4a, 5a, 7b, 8a (>100 µM)
Appearance White to off-white solid

Solubility & Stability Guidelines

Critical Warning: this compound is hydrophobic. It is insoluble in water . Attempting to dissolve directly in aqueous buffers (PBS, ACSF) will result in precipitation and inaccurate dosing.

SolventMax SolubilitySuitabilityNotes
DMSO 100 mM (~24.7 mg/mL)Recommended Ideal for master stock solutions.
Ethanol 5 mM (~1.2 mg/mL)Low Not recommended for high-conc stocks.
Water InsolubleNone Do not use for stock preparation.

Storage of Stock Solutions:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.

  • Room Temp: Unstable in solution; use immediately.

Protocol: Master Stock Solution Preparation

Objective: Prepare a 100 mM stock solution in DMSO. Safety: Wear gloves, lab coat, and safety glasses. Handle DMSO in a fume hood if possible.

Step 1: Calculation

Use the formula:



  • Target Concentration: 100 mM (0.1 M)

  • Target Volume: 1 mL

  • MW: 247.25 g/mol [1][4]



Step 2: Weighing & Dissolution
  • Weigh 24.7 mg of this compound powder into a sterile microcentrifuge tube.

    • Note: If your balance is not sensitive enough for small masses, weigh a larger amount (e.g., 50 mg) and adjust the DMSO volume accordingly.

  • Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30–60 seconds.

  • Inspect visually. The solution should be completely clear and colorless. If particles remain, sonicate in a water bath for 2–5 minutes at room temperature.

Step 3: Aliquoting

Crucial: Repeated freeze-thaw cycles degrade this compound.

  • Divide the 1 mL master stock into small aliquots (e.g., 50 µL or 100 µL) using sterile amber tubes (to protect from light).

  • Label clearly with: "this compound 100 mM in DMSO" and the Date .

  • Store immediately at -20°C or -80°C .

Protocol: Working Solution (Day of Experiment)

Objective: Dilute stock for in vitro application (e.g., Slice Physiology or Cell Culture). Target Final Concentration: Typically 10–100 µM . Vehicle Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Workflow Diagram

Stock_Workflow Powder This compound Powder (Store RT/Desiccated) MasterStock Master Stock (100 mM in DMSO) Powder->MasterStock + DMSO DMSO Anhydrous DMSO DMSO->MasterStock Aliquot Aliquot (50 µL vials) MasterStock->Aliquot Freezer Store at -20°C/-80°C Aliquot->Freezer Long Term Dilution Dilute 1:1000 in ACSF/Media Freezer->Dilution Thaw Experiment Experimental Bath (100 µM Final) Dilution->Experiment Apply

Figure 2: Workflow for preparing, storing, and using this compound stock solutions.

Dilution Example: 100 µM Final Concentration

To prepare 10 mL of Artificial Cerebrospinal Fluid (ACSF) containing 100 µM this compound:

  • Thaw one 50 µL aliquot of 100 mM Stock .

  • Stepwise Dilution (Recommended to prevent precipitation):

    • Intermediate: Dilute 10 µL of 100 mM stock into 90 µL DMSO

      
      10 mM Intermediate Stock .
      
    • Final: Add 100 µL of the 10 mM Intermediate Stock to 9.9 mL of ACSF.

  • Vortex immediately upon addition to the aqueous buffer.

  • Final Concentration: 100 µM.

  • Final DMSO Content: 1.0% (Note: This is high. For sensitive cells, aim for <0.1% DMSO by using a higher concentration master stock or lower final drug concentration).

Alternative for <0.1% DMSO:

  • Directly add 10 µL of 100 mM Stock to 10 mL ACSF .

  • Result: 100 µM this compound, 0.1% DMSO.

  • Risk:[5] Rapid precipitation. Vortex vigorously and use immediately.

Troubleshooting & FAQ

Q: My solution turned cloudy when I added the stock to the buffer. A: This is "crashing out." The compound precipitated because the local concentration was too high during addition.

  • Fix: Add the DMSO stock while vortexing the buffer. Do not add stock to a static solution.

  • Fix: Warm the buffer to 37°C before addition.

Q: Can I use Ethanol instead of DMSO? A: Only for low concentrations. Ethanol solubility is capped at ~5 mM. DMSO is superior (100 mM) for creating potent master stocks.

Q: How long can I keep the diluted working solution? A: Prepare fresh daily. Hydrolysis and oxidation can occur in aqueous environments. Do not store diluted solutions.

References

  • Litschig, S., et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][2][4] Molecular Pharmacology, 55(3), 453-461.

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor.[2][4] Neuropharmacology, 37(12), 1645-1647.

  • Tocris Bioscience. (n.d.). This compound Product Datasheet. Retrieved from Tocris.com.

  • Abcam. (n.d.). This compound (ab120060) Product Datasheet. Retrieved from Abcam.com.

Sources

Technical Guide: Optimized Formulation Protocols for Intraperitoneal Delivery of CPCCOEt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Formulation and Delivery of CPCCOEt for Intraperitoneal Administration Content Type: Application Note & Protocol Audience: Researchers, Pharmacologists, and In Vivo Scientists[1]

Executive Summary

This compound (7-hydroxyimino-cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[2][3] While highly effective in modulating glutamatergic signaling, its application in in vivo studies is frequently hampered by poor aqueous solubility.[1]

Direct dissolution in saline causes immediate precipitation, leading to erratic bioavailability and potential abdominal irritation in rodents.[1] This guide provides two field-validated formulation protocols to solubilize this compound for intraperitoneal (IP) injection:

  • The Co-Solvent Method (DMSO/PEG/Tween): Ideal for acute studies requiring higher concentrations.[1]

  • The Cyclodextrin Method (SBE-β-CD): Ideal for chronic dosing or sensitive behavioral assays.[1]

Physicochemical Profile & Solubility Limits

Understanding the compound's properties is essential for troubleshooting precipitation issues ("crashing out").[1]

PropertyValueImplications for Formulation
Molecular Weight 247.25 g/mol Small molecule, rapidly cleared if not formulated correctly.[1]
Solubility (Water) InsolubleCannot be dissolved directly in PBS or Saline.[1]
Solubility (DMSO) ~100 mM (25 mg/mL)Primary stock solvent. Must be anhydrous.[1]
Solubility (Ethanol) ~5 mM (1.2 mg/mL)Poor solvent; avoid as primary stock.
Target Dose (IP) 1–10 mg/kgRequires a working concentration of 0.5–2.5 mg/mL.
Decision Matrix: Selecting the Right Vehicle

Before preparing your solution, select the protocol that matches your experimental design.[1]

VehicleSelection Start Experimental Goal Acute Acute Study (Single Dose) Start->Acute High Solubility Needed Chronic Chronic Study (>3 Days) Start->Chronic Minimize Vehicle Toxicity Proto1 Protocol 1: Co-Solvent (DMSO/PEG300/Tween) Acute->Proto1 Proto2 Protocol 2: Cyclodextrin (SBE-β-CD) Chronic->Proto2

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing frequency and toxicity concerns.

Protocol 1: The Co-Solvent Method (Standard)

Best for: Acute experiments, high-concentration requirements.[1] Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][4][5]

Reagents
  • This compound (Solid)[4][6]

  • DMSO (Anhydrous, cell-culture grade)

  • PEG300 (Polyethylene glycol 300)[4][5]

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)[7][8]

Step-by-Step Procedure

Critical: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.[1]

  • Prepare Stock Solution (Step A):

    • Dissolve this compound powder in 100% DMSO to a concentration of 25 mg/mL .

    • Note: Vortex or sonicate briefly if needed.[1] This stock can be stored at -20°C.[1][4]

  • Add Co-Solvent 1 (Step B):

    • To the DMSO stock, add PEG300 .[1][5]

    • Ratio: For every 10 µL of DMSO stock, add 40 µL of PEG300.[1]

    • Vortex until clear.[1]

  • Add Surfactant (Step C):

    • Add Tween-80 .

    • Ratio: For the mixture above, add 5 µL of Tween-80.[1][4]

    • Vortex gently (avoid foaming).[1]

  • Dilute with Aqueous Phase (Step D):

    • Slowly add Sterile Saline while vortexing.[1]

    • Ratio: Add 45 µL of Saline.[1][4]

    • Final Concentration: 2.5 mg/mL.[1][4]

CoSolventMixing Step1 1. Dissolve this compound in 100% DMSO Step2 2. Add PEG300 (Stabilizer) Step1->Step2 Mix thoroughly Step3 3. Add Tween-80 (Surfactant) Step2->Step3 Vortex gently Step4 4. Add Saline (Diluent) Step3->Step4 Add slowly while vortexing Result Clear Solution (2.5 mg/mL) Step4->Result

Figure 2: Critical mixing order for the Co-Solvent Protocol. Deviating from this order (e.g., adding saline to DMSO directly) will result in precipitation.

Protocol 2: The Cyclodextrin Method (Alternative)

Best for: Repeated dosing, minimizing organic solvent irritation.[1] Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[4]

Reagents
  • SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin)

  • Sterile Saline[1][7][8][9]

  • DMSO Stock (25 mg/mL this compound)[4]

Step-by-Step Procedure
  • Prepare Vehicle: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile saline. Vortex until clear. Filter sterilize (0.22 µm) if storing.[1]

  • Prepare Drug Stock: Dissolve this compound in DMSO to 25 mg/mL.

  • Final Formulation:

    • Add 100 µL of DMSO Stock to 900 µL of the SBE-β-CD vehicle.[4]

    • Sonicate for 5–10 minutes.

    • Result: This may form a fine suspension rather than a crystal-clear solution.[1] This is acceptable for IP injection if the particle size is small and uniform.[1]

Dosing Calculator (Mouse)

Target Dose: 10 mg/kg Concentration:[10][11] 2.5 mg/mL (using Protocol 1)[4][5]

Mouse Weight (g)Total Dose (mg)Injection Volume (µL)
20 g 0.20 mg80 µL
25 g 0.25 mg100 µL
30 g 0.30 mg120 µL
35 g 0.35 mg140 µL

Note: The standard injection volume for mice is 5–10 mL/kg.[1] The table above assumes 4 mL/kg to minimize vehicle load, but volumes up to 250 µL (10 mL/kg for a 25g mouse) are tolerated if the concentration is lowered to 1 mg/mL.

Safety & Toxicity Considerations
  • DMSO Limits: For IP injection, the final DMSO concentration should ideally be ≤10% . Higher concentrations (>20%) can cause peritonitis, pain, and nociceptive behaviors that confound experimental results.[1]

  • Tween-80: Can cause histamine release in some strains.[1] Always include a Vehicle Control group receiving the exact solvent mixture without this compound.

  • pH Check: Ensure the final solution pH is near neutral (pH 6–8). If the solution is highly acidic/basic, it will cause writhes (pain response) immediately upon injection.[1]

Troubleshooting
IssueCauseSolution
Cloudiness upon adding Saline "Crashing out" due to rapid polarity change.1. Warm solution to 37°C.2. Sonicate for 10 mins.3. Ensure Tween-80 was added before saline.[1]
Precipitate forms after 1 hour Solution instability.Prepare fresh immediately before dosing.[1] Do not store working solutions.
Animal shows distress (writhing) Vehicle irritation.[1]Switch to Protocol 2 (Cyclodextrin) or reduce DMSO % by lowering drug concentration and increasing injection volume.
References
  • Litschig, S., et al. (1999).[1][3][6] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][2][3][6] Molecular Pharmacology, 55(3), 453–461.[1][3][6] Link

  • MedChemExpress. (n.d.).[1] this compound Datasheet & Solubility Protocol. Retrieved from

  • Tocris Bioscience. (n.d.).[1] this compound Product Information and Solubility Data. Retrieved from

  • Hodge, C. W., et al. (2006).[1][11] mGluR5 antagonist MPEP decreases ethanol-reinforced responding...[1][11] Psychopharmacology, 183(4), 429-438.[1][11] (Demonstrates cyclodextrin vehicle usage). Link

Sources

Application Note: CPCCOEt Vehicle Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

CPCCOEt (7-hydroxyimino-cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] It is widely used to investigate cerebellar ataxia, nociception, and excitotoxicity.

However, this compound presents two significant challenges for in vivo translation:

  • Poor Aqueous Solubility: It is a lipophilic "brick dust" molecule that precipitates rapidly in standard saline.

  • Ester Hydrolysis: As an ethyl ester, it is susceptible to plasma esterases. The hydrolyzed free acid (CPCCO) lacks significant mGluR1 antagonistic potency, making formulation stability and fresh preparation critical for reproducibility.

This guide provides validated protocols to solubilize this compound for systemic (i.p.) and local (intracerebral) administration, ensuring bioavailability and minimizing vehicle-induced toxicity.

Physicochemical Snapshot
PropertyValueImplication
Molecular Weight 247.25 g/mol Small molecule, crosses BBB.
Solubility (Water) < 0.1 mg/mLRequires co-solvents or complexation.
Solubility (DMSO) ~100 mM (25 mg/mL)Excellent primary solvent for stock solutions.
Stability Labile esterPrepare fresh. Do not store aqueous dilutions.

Formulation Strategy & Protocols

For systemic studies (Intraperitoneal - i.p.), we recommend Protocol A as the gold standard for bioavailability. For sensitive behavioral studies where organic solvents must be minimized, use Protocol B .

Protocol A: The "4-Component" Co-Solvent System (Standard)

This formulation uses a specific ratio of DMSO, PEG, and Surfactant to maintain solubility upon contact with body fluids.

Target Concentration: 2.5 mg/mL (Suitable for 10–30 mg/kg dosing in mice). Vehicle Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.[3]

Step-by-Step Procedure
  • Weighing: Weigh the required amount of this compound powder.

  • Primary Solubilization: Add 10% of the final volume of DMSO (anhydrous). Vortex until completely dissolved. Note: If the solution is not crystal clear, sonicate for 30 seconds.

  • Co-Solvent Addition: Add 40% of the final volume of PEG 300 . Vortex vigorously.

  • Surfactant Addition: Add 5% of the final volume of Tween 80 . Vortex gently to avoid excessive foaming.

  • Aqueous Phase (Critical Step): Slowly add 45% of the final volume of warm Saline (0.9% NaCl) dropwise while vortexing.

    • Expert Tip: Adding saline too fast causes "shock precipitation." If cloudiness occurs, sonicate at 37°C until clear.

Protocol B: Cyclodextrin Complexation (Low Irritation)

Recommended for repeated dosing or models sensitive to PEG/Tween irritation.

Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[3]

  • Stock Prep: Dissolve this compound in DMSO at 10x the final desired concentration.

  • Vehicle Prep: Prepare a 20% w/v solution of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in sterile water or saline.

  • Complexation: Add the DMSO stock dropwise to the SBE-β-CD solution while sonicating.

  • QC: Ensure the solution is clear. If a suspension forms, it is still injectable i.p. but requires resuspension before every injection.

Visualizing the Workflow

The following diagram illustrates the decision logic and preparation workflow to prevent precipitation.

FormulationWorkflow Start Start: Weigh this compound Dissolve Dissolve in Anhydrous DMSO (10% of Final Vol) Start->Dissolve Check1 Is solution clear? Dissolve->Check1 Sonicate Sonicate (37°C) Check1->Sonicate No Choose Select Vehicle Strategy Check1->Choose Yes Sonicate->Check1 RouteA Route A: Standard Systemic (PEG/Tween) Choose->RouteA RouteB Route B: Sensitive/Chronic (Cyclodextrin) Choose->RouteB StepA1 Add PEG 300 (40%) RouteA->StepA1 StepB1 Prepare 20% SBE-β-CD in Saline RouteB->StepB1 StepA2 Add Tween 80 (5%) StepA1->StepA2 StepA3 Add Warm Saline (45%) DROPWISE StepA2->StepA3 Final Final QC: Visual Inspection (Use within 2 hours) StepA3->Final StepB2 Add DMSO Stock to CD while Sonicating StepB1->StepB2 StepB2->Final

Caption: Step-by-step formulation logic. Red nodes indicate critical steps where precipitation risk is highest.

Biological Context: mGluR1 Inhibition[1][2][4][5][6]

Understanding the mechanism is vital for interpreting data. This compound does not compete with Glutamate; it binds to the transmembrane domain, preventing the G-protein coupling required for calcium release.

Mechanism of Action[1]
  • Target: mGluR1 (Metabotropic Glutamate Receptor 1).[2][3][4][5][6][7]

  • Pathway: Gq-coupled

    
     PLC 
    
    
    
    IP3
    
    
    Ca2+ Release.
  • Effect: this compound blocks the conformational change required for Gq activation, silencing the downstream calcium signal responsible for Long-Term Depression (LTD) or excitotoxicity.

mGluR1_Pathway Glutamate Glutamate mGluR1 mGluR1 Receptor (Post-Synaptic) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq This compound This compound (Antagonist) This compound->mGluR1 Blocks (Allosteric) PLC PLC (Phospholipase C) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Effect Cerebellar LTD / Excitotoxicity Ca->Effect

Caption: Signal transduction pathway. This compound acts allosterically to prevent Gq coupling and subsequent Calcium release.

Expert Insights & Troubleshooting

The "Esterase Trap"

This compound is an ethyl ester. In rodent plasma, carboxylesterases are highly active and can hydrolyze the compound into its inactive acid form.

  • Implication: Systemic half-life may be short.

  • Mitigation: For behavioral studies requiring long durations, consider dosing every 2–4 hours or using local infusion (cannula) to bypass plasma metabolism.

Dosing Guidelines
  • Systemic (Mouse): 10–30 mg/kg (i.p.) is the effective range for blocking ethanol-induced ataxia or nociception.

  • Local (Intracerebellar): 100 nmol per injection site is standard.

  • Control Vehicle: You must run a vehicle control group containing the exact DMSO/PEG/Tween ratio, as this vehicle alone can cause mild sedation or irritation.

Storage
  • Powder: -20°C (Stable for years).

  • DMSO Stock (100 mM): -20°C (Stable for 1 month).

  • Final Aqueous Formulation: Do not store. Prepare immediately before injection. The ester will degrade in aqueous saline within hours.

References

  • Litschig, S., et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][2][4] Molecular Pharmacology, 55(3), 453-461.

  • Sharko, A. C., & Hodge, C. W. (2008).[8] Metabotropic glutamate receptors modulate the sedative-hypnotic effects of ethanol.[8] Alcoholism: Clinical and Experimental Research, 32(3), 429-439.

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor.[1][2] Neuropharmacology, 37(12), 1645-1647.

  • Tocris Bioscience. (n.d.). This compound Product Datasheet & Solubility Guide.

Sources

Application Note: Pharmacological Profiling of CPCCOEt in Murine Models of Anxiety

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Behavioral Pharmacologists, and Drug Development Scientists Focus: Optimizing Dosage, Administration, and Behavioral Workflows for mGluR1 Antagonism

Executive Summary & Pharmacological Grounding

Metabotropic glutamate receptors (mGluRs), specifically Group I subtypes (mGluR1 and mGluR5), are critical modulators of excitatory neurotransmission and synaptic plasticity. While mGluR5 antagonists (such as MPEP and MTEP) have been extensively validated as robust anxiolytics[1], the role of mGluR1 in anxiety-like behavior is highly complex and model-dependent.

CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) is a highly selective, non-competitive mGluR1 antagonist. It inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 µM, while displaying no activity at other mGluR subtypes up to 100 µM[2].

The Causality of Non-Competitive Antagonism: Unlike competitive antagonists, this compound does not displace glutamate binding at the N-terminal domain. Instead, it interacts with Thr815 and Ala818 at the extracellular surface of the transmembrane domain[2]. This is a critical advantage in behavioral pharmacology: because it is non-competitive, its inhibitory effect cannot be surmounted by the massive surges of endogenous glutamate released in the amygdala during acute stress exposure (such as placement in a maze). It acts as a stable "ceiling" on mGluR1 signaling.

G Glu Glutamate mGluR1 mGluR1 Receptor Glu->mGluR1 Binds N-terminal Gq Gq/11 Protein mGluR1->Gq Activates This compound This compound (Antagonist) This compound->mGluR1 Blocks TM Domain This compound->Gq Inhibits PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 Anxiety Anxiety Phenotype Ca2->Anxiety Modulates

Fig 1. This compound non-competitive blockade of mGluR1 signaling and downstream anxiety modulation.

Dosage Optimization and Pharmacokinetics in Mice

When designing in vivo experiments for anxiety, the therapeutic window of this compound is notably narrow. The primary challenge is differentiating true anxiolytic/anxiogenic effects from off-target motor impairments. Systemic doses exceeding 10–20 mg/kg in mice have been reported to induce motor side-effects, including mild ataxia and reduced spontaneous locomotion[3].

To maintain experimental integrity, researchers must select a dose that achieves sufficient receptor occupancy without compromising the animal's exploratory drive.

Quantitative Dosage Matrix for Murine Models
Dosage (mg/kg)RouteTargetBehavioral Outcome / PhenotypeKey Considerations & Causality
1.0 - 5.0 i.p.mGluR1Sub-threshold to mild modulationIdeal for co-administration studies (e.g., synergistic mapping with mGluR5 antagonists). Does not impair motor function.
10.0 i.p.mGluR1Optimal Efficacious Dose Provides robust receptor blockade. Minimal risk of ataxia; optimal for Elevated Plus Maze and Open Field testing.
20.0 - 30.0 i.p.mGluR1Confounded (Motor impairment)High risk of ataxia[3]. Reductions in maze exploration at this dose are often artifacts of sedation rather than true anxiogenesis.

Note: this compound is highly lipophilic. A step-down dilution using 10% DMSO in artificial cerebrospinal fluid (aCSF) or 0.9% saline with Tween-80 is mandatory to prevent precipitation while maintaining physiological tolerability.

Experimental Protocol: The Elevated Plus Maze (EPM)

The Elevated Plus Maze is the gold standard for assessing anxiety-like behavior. Unlike assays that rely on noxious stimuli (e.g., foot shocks), the EPM relies entirely on the rodent's unconditioned, evolutionary fear of heights and open spaces versus their innate drive to explore[4].

A Self-Validating System

To ensure trustworthiness, this protocol incorporates a self-validating internal control: Closed-Arm Entries . Because this compound has the potential to induce motor deficits at higher doses, tracking total closed-arm entries serves as a baseline for general locomotor activity. If a drug reduces open-arm exploration but simultaneously depresses closed-arm entries by 50%, the primary effect is locomotor sedation, rendering the anxiety readout invalid.

Workflow Acclimate 1. Acclimation (7 Days) Formulate 2. Formulation (10% DMSO/Saline) Acclimate->Formulate Inject 3. i.p. Injection (10 mg/kg this compound) Formulate->Inject Wait 4. Incubation (30 mins) Inject->Wait EPM 5. EPM Testing (5 mins, 100 lux) Wait->EPM Analyze 6. Video Analysis (Arm Entries/Time) EPM->Analyze Control Control Group (Vehicle) Control->Wait

Fig 2. Step-by-step in vivo workflow for evaluating this compound in the mouse Elevated Plus Maze.

Step-by-Step Methodology

Phase 1: Apparatus Setup & Environmental Control

  • Apparatus Dimensions: Ensure the mouse EPM consists of two open arms (35 x 5 cm) and two closed arms (35 x 5 x 15 cm walls), elevated 50 cm above the floor.

  • Illumination: Standardize room lighting to exactly 100 lux. Causality: Higher lux levels artificially induce ceiling-level anxiety, masking the potential anxiolytic effects of mGluR1 blockade.

  • Olfactory Control: Clean the maze thoroughly with 70% ethanol between every single trial to eliminate pheromonal cues from previous subjects.

Phase 2: Drug Administration

  • Formulation: Dissolve this compound in 100% DMSO, then rapidly dilute with 0.9% saline to achieve a final concentration of 10% DMSO. Vortex immediately.

  • Injection: Administer 10 mg/kg of this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Incubation: Return the mouse to a dark, quiet holding cage for exactly 30 minutes to allow for blood-brain barrier penetration and receptor binding.

Phase 3: Maze Execution

  • Placement: Place the mouse in the center square of the maze, strictly facing an open arm. Causality: Facing a closed arm allows the mouse to immediately hide, artificially skewing the initial decision-making latency.

  • Recording: Step out of the room or behind a partition. Record behavior for exactly 5.0 minutes using an automated video-tracking system (e.g., ANY-maze or EthoVision).

  • Criteria for Entry: An arm entry is only counted when all four paws (or the center of mass) of the mouse cross the threshold into the arm.

Phase 4: Data Extraction & Validation

  • Calculate % Open Arm Time = (Time in Open Arms / Total Time in All Arms) * 100.

  • Calculate % Open Arm Entries = (Entries into Open Arms / Total Arm Entries) * 100.

  • Validation Check: Compare the absolute number of Closed Arm Entries between the this compound group and the Vehicle group. If the this compound group shows a statistically significant drop in closed arm entries, flag the cohort for locomotor impairment.

References

  • This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding Source: PubMed / NIH2

  • Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands Source: NCBI / NIH5

  • Pharmacological modulation of mGluR7 with AMN082 and MMPIP exerts specific influences on alcohol consumption and preference in rats Source: uni-regensburg.de3

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents Source: PMC / NIH4

  • The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents Source: PubMed / NIH1

Sources

Optimized Application of CPCCOEt in Brain Slice Electrophysiology: Kinetics, Stability, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CPCCOEt incubation time brain slice electrophysiology Content Type: Detailed Application Notes and Protocols

Abstract

This application note provides a rigorous technical framework for the use of This compound (7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester), a selective, non-competitive antagonist of metabotropic glutamate receptor 1 (mGluR1), in acute brain slice electrophysiology. Unlike water-soluble ligands, this compound is lipophilic, requiring specific handling to ensure effective tissue penetration while mitigating solvent-induced cytotoxicity. This guide details optimal incubation times, concentration scaling relative to tissue depth, and a self-validating "agonist challenge" protocol to confirm receptor blockade.

Compound Profile & Mechanism of Action[1]

Pharmacological Identity[2]
  • Target: mGluR1 (Metabotropic Glutamate Receptor subtype 1).[1][2][3][4][5][6][7]

  • Selectivity: Highly selective for mGluR1 over mGluR5 and Group II/III mGluRs.

  • Mode of Action: Non-competitive (Allosteric) Antagonist . This compound does not compete with Glutamate at the large extracellular N-terminal binding site.[8] Instead, it binds to the transmembrane domain (specifically interacting with Thr815 and Ala818 in transmembrane segment VII), preventing the conformational change required for G-protein activation.

  • Key Kinetic Feature: Because it is non-competitive, its blocking effect cannot be surmounted simply by increasing glutamate concentration, making it ideal for studying synaptic events where glutamate transients are high (e.g., climbing fiber synapses).

Signal Transduction Blockade

The following diagram illustrates the specific node in the Gq-signaling cascade inhibited by this compound.

mGluR1_Signaling Glutamate Glutamate (Orthosteric Ligand) mGluR1 mGluR1 Receptor (Transmembrane Domain) Glutamate->mGluR1 Binds N-Terminus This compound This compound (Allosteric Antagonist) This compound->mGluR1 Blocks Conformational Change (Allosteric) Gq Gq/11 Protein mGluR1->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Via IP3R PKC PKC Activation DAG->PKC Ca2->PKC

Figure 1: this compound inhibits mGluR1 signaling by locking the transmembrane domain, preventing Gq coupling despite Glutamate binding.[1][2][5][9][10][11]

Critical Parameters for Slice Incubation

Solubility and Stock Preparation

This compound is lipophilic and practically insoluble in water. Improper solubilization is the primary cause of experimental failure (precipitates form "micro-crystals" that clog pipettes but do not block receptors).

ParameterSpecificationExpert Insight
Solvent DMSO (Dimethyl sulfoxide)Anhydrous DMSO is preferred to prevent hydrolysis.
Stock Conc. 10 mM - 100 mMPrepare 100 mM stock in 100% DMSO. Aliquot (10-20 µL) and freeze at -20°C.
Working Conc. 20 µM - 100 µM While IC50 is ~6.5 µM (recombinant), 100 µM is standard in slices to drive diffusion into deep tissue layers (200-400 µm depth).
DMSO Limit < 0.1% (v/v)Critical: Final DMSO > 0.1% causes neuronal membrane leakiness and instability over >40 min recordings.[12]
Stability Light SensitiveProtect stocks and bath reservoirs from direct light (wrap in foil).
Time-Dependent Kinetics (The "20-Minute Rule")

Unlike ionotropic antagonists (e.g., NBQX) which act within seconds, this compound requires significant equilibration time due to its lipophilicity and the intracellular nature of the G-protein coupling mechanism.

  • Wash-in Time: 20–30 minutes .[13]

    • Observation: Early effects may appear at 5-10 mins, but complete abolition of mGluR1-mediated slow EPSCs or LTD requires full tissue saturation.

  • Wash-out Time: 30–60 minutes (Incomplete).

    • Observation: Due to lipid partitioning, this compound washes out very slowly. Recovery is often partial (~50%) even after 45 minutes of wash.

    • Implication: Treat this compound application as "irreversible" within the timeframe of a single cell recording. Do not attempt to wash out and re-test the same cell for full recovery.

Detailed Experimental Protocols

Protocol A: Acute Bath Application (Real-Time Monitoring)

Purpose: To observe the acute blockade of mGluR1-dependent phenomena (e.g., DHPG-induced oscillations, slow EPSCs, or LTD induction).

  • Baseline Recording (10 min):

    • Establish stable whole-cell access or field potential baseline.

    • Record standard ACSF baseline for at least 10 minutes.

    • Control Check: Ensure series resistance (

      
      ) changes < 10%.
      
  • Preparation of Working Solution:

    • Dilute 100 mM DMSO stock 1:1000 into ACSF to achieve 100 µM .

    • Sonicate the ACSF solution for 5 minutes to ensure dispersion (prevent micro-aggregates).

    • Note: The solution may appear slightly cloudy; this is normal at 100 µM, but large visible crystals indicate failure.

  • Perfusion (Wash-in):

    • Switch perfusion to this compound-ACSF.

    • Maintain flow rate at 2–3 mL/min .

    • Wait minimum 20 minutes before delivering the induction stimulus (e.g., burst stimulation for LTD).

  • Stimulation/Challenge:

    • Apply the protocol (e.g., DHPG puff or synaptic burst).

  • Tubing Hygiene (Post-Experiment):

    • Crucial: this compound sticks to Tygon/PTFE tubing. Flush lines with 70% Ethanol followed by distilled water for 10 minutes after the experiment to prevent contamination of subsequent "control" slices.

Protocol B: Pre-Incubation (Basal Tone Studies)

Purpose: To study if mGluR1 exerts a tonic basal effect or to ensure deep tissue penetration before the slice is ever placed in the recording chamber.

  • Incubation Bath: Prepare a separate small beaker with 50 mL oxygenated ACSF containing 100 µM this compound .

  • Transfer: Transfer slices from the recovery chamber to the this compound beaker.

  • Duration: Incubate for 45–60 minutes at Room Temperature (or 32°C).

  • Recording: Transfer slice to the recording chamber.

    • Note: The recording chamber must also contain this compound (100 µM) to maintain equilibrium; otherwise, the drug will diffuse out of the slice into the clean bath (wash-out effect).

Validation & Quality Control (Self-Validating System)

To ensure the lack of effect is due to receptor blockade and not experimental error (e.g., degraded drug), you must perform a Positive Control Challenge .

The DHPG Challenge

DHPG (3,5-Dihydroxyphenylglycine) is a potent Group I mGluR agonist.[1]

Workflow:

  • Step 1: Apply this compound (100 µM) for 20 mins.

  • Step 2: Apply DHPG (50–100 µM) in the continued presence of this compound.

  • Step 3: Measure Response (e.g., Inward Current, Ca2+ transient).

Interpretation:

  • Valid Block: No response to DHPG. (Confirming mGluR1 is silenced).

    • Note: If mGluR5 is present (e.g., Hippocampus), DHPG may still elicit a response. You must co-apply MPEP (mGluR5 antagonist) to isolate mGluR1 blockade validation.

  • Invalid Block: DHPG elicits a robust response.

    • Causes: this compound degraded, incubation time too short (<15 min), or concentration too low (<50 µM).

Validation_Workflow Start Start Recording (ACSF) WashIn Wash-in this compound (20-30 min) Start->WashIn Challenge Apply Agonist (DHPG + this compound) WashIn->Challenge Result_A Response Blocked (Valid Experiment) Challenge->Result_A No Current Result_B Response Persists (Invalid/Incomplete) Challenge->Result_B Inward Current

Figure 2: The "DHPG Challenge" workflow to validate this compound efficacy in-slice.

Data Summary & Kinetics Reference

Tissue / RegionTarget CellConcentrationIncubation TimeEffect ObservedReference
Cerebellum Purkinje Cell100 µM20-30 minBlock of CF-LTD; Block of DHPG currents[1, 2]
Spinal Cord Lamprey Neurons100 µM30 minBlock of DHPG-induced Ca2+ oscillations[3, 4]
Hippocampus Interneurons50-100 µM20 minBlock of slow EPSC[5]
VTA Dopamine Neurons50-100 µM15-20 minBlock of cocaine-induced plasticity[6]

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology. Link

  • Dzubay, J. A., & Otis, T. S. (2002). Climbing fiber activation of metabotropic glutamate receptors on cerebellar purkinje neurons.[9] Neuron. Link

  • Krieger, P., et al. (2000). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience. Link

  • Krieger, P., et al. (1998). The Requirement of Presynaptic Metabotropic Glutamate Receptors for the Maintenance of Locomotion. Journal of Neuroscience. Link

  • McBain, C. J., et al. (1994). Activation of Metabotropic Glutamate Receptors Induces Periodic Burst Firing and Concomitant Cytosolic Ca2+ Oscillations in Cerebellar Interneurons. Journal of Neuroscience. Link

  • Mameli, M., et al. (2007). Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis. Nature Neuroscience. Link

Sources

using CPCCOEt to block mGluR1-mediated currents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Inhibition of mGluR1-Mediated Currents using CPCCOEt

Executive Summary

This technical guide details the protocol for isolating and blocking metabotropic glutamate receptor 1 (mGluR1) currents using the non-competitive antagonist This compound . Unlike orthosteric antagonists, this compound binds to a transmembrane allosteric site, providing a highly specific blockade of mGluR1 signaling without interfering with glutamate binding or mGluR5 activity. This protocol is optimized for whole-cell patch-clamp electrophysiology in acute brain slices (specifically cerebellar Purkinje cells or hippocampal CA3 pyramidal neurons) and includes secondary validation via calcium imaging.

Compound Profile & Handling

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a lipophilic compound. Proper handling is critical to prevent precipitation in aqueous buffers, which is a common source of experimental variability.

PropertySpecification
Molecular Weight 247.25 g/mol
Target mGluR1 (non-competitive antagonist)
IC50 ~6.5 µM (human mGluR1b)
Selectivity >100-fold selective over mGluR5, mGluR2/3, and iGluRs
Solubility DMSO (up to 100 mM); Ethanol (up to 5 mM)
Preparation Protocol
  • Stock Solution (50 mM): Dissolve commercially available this compound in high-grade anhydrous DMSO. Vortex until the solution is completely clear.

    • Storage: Aliquot into small volumes (10–20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into artificial cerebrospinal fluid (aCSF) immediately before use.

    • Final Concentration:50–100 µM is recommended for slice electrophysiology to ensure tissue penetration and saturation of the allosteric site.

    • Sonication:[1] If the final solution appears cloudy, sonicate for 5 minutes at room temperature.

    • Vehicle Control: Ensure your control aCSF contains the same concentration of DMSO (e.g., 0.1–0.2%) to rule out solvent effects.

Mechanism of Action

This compound functions as a Negative Allosteric Modulator (NAM) .[2] It does not compete with Glutamate at the large extracellular Venus Flytrap domain. Instead, it binds to residues Thr815 and Ala818 within the transmembrane domain (TM VII) of the receptor.[3] This binding locks the receptor in an inactive conformation, preventing the conformational change required for Gq-protein coupling.

Key Insight: Because it is non-competitive, this compound efficacy is independent of extracellular glutamate concentration, making it superior to competitive antagonists in experiments with high synaptic glutamate release.

mGluR1_Signaling Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (TM Domain) Glutamate->mGluR1  Binds Extracellularly This compound This compound (Antagonist) This compound->mGluR1  Blocks TM Conformational Change Gq Gq Protein mGluR1->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3  Hydrolysis DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2  ER Release PKC PKC Activation DAG->PKC Current Slow Inward Current (TRPC/K+ closure) Ca2->Current  Modulates Channels PKC->Current

Figure 1: Signaling cascade of mGluR1. This compound inhibits the transmembrane domain, preventing Gq coupling and downstream calcium mobilization.

Protocol: Whole-Cell Patch Clamp Recording

This protocol describes the isolation of the "slow inward current" (I_mGluR) induced by the Group I agonist DHPG in cerebellar Purkinje cells, and its blockade by this compound.

A. Experimental Setup
  • Sample: Acute cerebellar slices (250–300 µm) from P14–P21 rats/mice.

  • Rig: Whole-cell patch-clamp setup with perfusion system (2–3 mL/min).

  • Temperature: Recordings are best performed at 30–32°C ; mGluR kinetics are temperature-sensitive.

B. Solutions
  • aCSF (External): Standard composition, bubbled with 95% O2/5% CO2.

    • Additives:1 µM TTX (to block action potentials) and 100 µM Picrotoxin (to block GABA_A currents).

  • Internal Solution: K-Gluconate based (for current clamp) or Cs-Methanesulfonate based (for voltage clamp to improve space clamp and block K+ channels).

    • Example (Cs-based): 130 CsMeSO3, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (pH 7.3).

C. Step-by-Step Workflow
  • Establish Baseline:

    • Patch the neuron and establish whole-cell configuration.[4][5]

    • Voltage clamp at -60 to -70 mV .

    • Wait 5–10 minutes for intracellular dialysis and stabilization.

  • Agonist Challenge (Control):

    • Perfuse 50 µM DHPG (Group I agonist) for 2–5 minutes.

    • Observation: You will observe a slow inward current (or membrane depolarization in current clamp) accompanied by increased membrane noise.

    • Washout: Wash with normal aCSF for 10–15 minutes until baseline recovers.

  • Antagonist Pre-incubation:

    • Perfuse 100 µM this compound for 10 minutes.

    • Note: this compound is lipophilic and requires time to penetrate the slice lipid bilayer to reach the transmembrane binding site.

  • Blockade Test:

    • Co-apply 50 µM DHPG + 100 µM this compound .

    • Expected Result: The slow inward current induced by DHPG should be attenuated by >80%.

  • Validation (Optional):

    • If mGluR5 is present (e.g., in hippocampus), co-apply MPEP (10 µM) to confirm the remaining current is not mGluR5-mediated.

Workflow Start Whole-Cell Configuration Stabilize Stabilize (5-10 min) Start->Stabilize DHPG Apply DHPG (50 µM) Stabilize->DHPG Wash Washout (15 min) DHPG->Wash Record I_control This compound Apply this compound (100 µM, 10 min) Wash->this compound CoApply DHPG + this compound (Test) This compound->CoApply Analyze Compare Current Amplitude CoApply->Analyze Record I_block

Figure 2: Experimental workflow for pharmacological isolation of mGluR1 currents.

Data Analysis & Troubleshooting

Quantification

Calculate the Percent Inhibition :



Troubleshooting Table
IssuePossible CauseSolution
Incomplete Block Insufficient incubation timeIncrease this compound pre-incubation to 15–20 mins.
Precipitation Aqueous shock to stockDilute stock slowly; sonicate working solution.
Off-Target Effects Interaction with K+ channelsCritical: this compound has been reported to affect climbing fiber responses independently of mGluRs in some preparations.[6] Always use a second antagonist (e.g., JNJ-16259685 ) to confirm key findings.
No DHPG Response Receptor desensitizationEnsure >15 min washout between DHPG applications.

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology.

  • Hermans, E., & Challiss, R. A. (2001). Structural determinants of the interaction of the mGlu1 receptor non-competitive antagonist this compound. British Journal of Pharmacology.

  • Tempia, F., et al. (1998). Internal messengers underlying synaptic potentiation at the cerebellar climbing fiber-Purkinje cell synapse. Journal of Neuroscience.

  • Tocris Bioscience. this compound Product Information & Solubility Data.

Sources

Application Note: CPCCOEt-Mediated Inhibition of mGluR1+ Melanoma Growth

[1]

Abstract & Introduction

Melanoma is traditionally viewed as a cancer driven by BRAF/NRAS mutations. However, a significant subset of melanomas (approx. 40-60%) aberrantly express Metabotropic Glutamate Receptor 1 (mGluR1) , a G-protein coupled receptor (GPCR) normally restricted to the central nervous system. In these tumors, mGluR1 drives an autocrine glutamatergic loop that sustains proliferation and survival, independent of BRAF status.[1]

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent, cell-permeable, and non-competitive antagonist of mGluR1.[2] Unlike competitive antagonists, this compound binds to an allosteric transmembrane domain, making its inhibitory effect largely independent of extracellular glutamate concentrations. This feature renders it highly effective in the glutamate-rich tumor microenvironment.

This application note provides a validated, high-fidelity protocol for using this compound to inhibit melanoma cell growth in vitro, quantify IC50 values, and validate pathway suppression.

Mechanism of Action

The oncogenic potency of mGluR1 in melanoma stems from its ability to activate two critical survival pathways: MAPK/ERK and PI3K/AKT .

  • Glutamate Binding: Extracellular glutamate (often secreted by the tumor cells themselves) activates mGluR1.

  • G-Protein Signaling: Activation triggers Gq/11 proteins, stimulating Phospholipase C (PLC), leading to Calcium release and PKC activation.

  • Transactivation: Uniquely in melanoma, mGluR1 transactivates the IGF-1 Receptor (IGF-1R) via Src kinase, feeding directly into the PI3K/AKT survival pathway.[1]

  • This compound Blockade: this compound binds the transmembrane domain of mGluR1, locking the receptor in an inactive conformation and collapsing both MAPK and AKT signaling arms.

Figure 1: The mGluR1 Signaling Cascade and this compound Intervention

mGluR1_PathwayFigure 1: this compound inhibition of the mGluR1-driven oncogenic signaling loop in melanoma.cluster_membraneCell MembraneGlutamateGlutamate (Ligand)mGluR1mGluR1(GPCR)Glutamate->mGluR1 ActivatesThis compoundThis compound(Inhibitor)This compound->mGluR1 Allosteric BlockadeGqGq/11mGluR1->GqSrcSrcmGluR1->SrcTransactivationIGF1RIGF-1RPI3KPI3KIGF1R->PI3KPLCPLCGq->PLCPKCPKCPLC->PKCMAPKMAPK / ERKPKC->MAPKSrc->IGF1RAKTAKTPI3K->AKTSurvivalSurvival / Anti-ApoptosisAKT->SurvivalProliferationCell ProliferationMAPK->Proliferation

Material Preparation

Reagent Handling

This compound is hydrophobic and requires careful handling to maintain stability and potency.

  • Molecular Weight: 247.25 g/mol [3][4]

  • Solubility: Soluble in DMSO up to 100 mM.[5][6] Poorly soluble in water.

  • Storage (Powder): -20°C (stable for >1 year).

  • Storage (Solution): Aliquots at -20°C (stable for 1 month). Avoid freeze-thaw cycles.

Stock Solution Protocol
  • Weighing: Weigh 5 mg of this compound powder.

  • Dissolution: Add 202 µL of sterile, high-grade DMSO to create a 100 mM stock .

  • Vortexing: Vortex vigorously until completely dissolved.

  • Aliquoting: Dispense into 10-20 µL aliquots in amber tubes (light sensitive).

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve an intermediate concentration (e.g., 100 µM) before serial dilution.

Experimental Protocol: Growth Inhibition Assay

This protocol uses the SK-MEL-2 or SK-MEL-5 cell lines (proven mGluR1 positive).[7]

Experimental Design
  • Assay Type: MTT or CellTiter-Glo (ATP quantification).

  • Duration: 72 hours (optimal for observing growth arrest/apoptosis).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: 10% DMSO (Cell death) or Staurosporine (1 µM).

    • Blank: Media only (no cells).

Step-by-Step Workflow

WorkflowStep11. Seeding5,000 cells/well(96-well plate)Step22. AdhesionIncubate 24h@ 37°CStep1->Step2Step33. TreatmentAdd this compound(0 - 100 µM)Step2->Step3Step44. Incubation48 - 72 HoursStep3->Step4Step55. AnalysisMTT / Viability AssayStep4->Step5

  • Cell Seeding (Day 0):

    • Harvest SK-MEL-2 cells during the exponential growth phase.

    • Resuspend in RPMI-1640 + 10% FBS.

    • Seed 5,000 cells per well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours to allow attachment.

  • Treatment (Day 1):

    • Prepare this compound dilutions in pre-warmed media (2x concentrations if adding to existing volume, or 1x if replacing media).

    • Recommended Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Critical: Ensure final DMSO concentration is <0.5% in all wells.

    • Perform in triplicate .

  • Incubation (Day 1-4):

    • Incubate plates at 37°C, 5% CO2 for 72 hours .

    • Note: this compound is stable in media for ~24-48h. For 72h assays, a partial media refresh with fresh compound at 48h is recommended for maximum efficacy.

  • Readout (Day 4):

    • Add MTT reagent (0.5 mg/mL final) or CellTiter-Glo reagent.

    • Incubate 2-4 hours (MTT) or 10 mins (CellTiter-Glo).

    • Read absorbance (570 nm) or luminescence.

Data Analysis & Expected Results

Calculating IC50

Normalize raw data to the Vehicle Control (DMSO):

Plot Log[Concentration] vs. % Viability using a non-linear regression (4-parameter logistic curve).

Expected Values (Reference Data)

The following table summarizes expected sensitivity for common cell lines based on mGluR1 expression status.

Cell LinemGluR1 StatusExpected IC50 (72h)Phenotype Response
SK-MEL-2 Positive (High)10 - 25 µM G1 arrest, Apoptosis
SK-MEL-5 Positive (Mod)15 - 30 µM Growth Inhibition
C8161 Negative> 100 µM (Resistant)No effect
Normal Melanocytes Negative> 100 µMMinimal toxicity

Note: While the Ki of this compound for the receptor is ~6.5 µM, cellular IC50 values are typically higher due to drug protein binding and cellular uptake dynamics.

Validation of Mechanism (Downstream Signaling)

To confirm the growth inhibition is due to mGluR1 blockade and not off-target toxicity, you must validate the suppression of downstream effectors via Western Blot.

Protocol:

  • Treat SK-MEL-2 cells with 25 µM this compound for 24 hours.

  • Lyse cells using RIPA buffer with phosphatase inhibitors.

  • Target Proteins:

    • p-ERK1/2 (Thr202/Tyr204): Expect significant decrease.

    • p-AKT (Ser473): Expect decrease (due to loss of IGF-1R transactivation).

    • PARP: Expect cleavage (89 kDa fragment) indicating apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>50 µM) High cell densityReduce seeding density. Over-confluent cells downregulate surface receptors.
Precipitation Aqueous shockDilute DMSO stock into media slowly while vortexing. Do not exceed 100 µM in media.
No Effect Observed Wrong Cell LineVerify mGluR1 expression via Western Blot before starting. Not all melanoma lines express mGluR1.
High Background Phenol RedUse Phenol Red-free media for MTT/MTS assays to improve signal-to-noise ratio.

References

  • Namkoong, J., et al. (2007). Metabotropic glutamate receptor 1 and glutamate signaling in human melanoma.[7] Cancer Research, 67(5), 2298-2305.[7]

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[3][6] Molecular Pharmacology, 55(3), 453-461.[6]

  • Gelb, T., et al. (2015). Metabotropic glutamate receptor 1 acts as a dependence receptor creating a requirement for glutamate to sustain the viability and growth of human melanoma cells.[7] Oncogene, 34, 2711–2720.[7]

  • Shin, S. S., et al. (2010). Metabotropic glutamate receptor 1 (mGluR1) mediates melanocyte transformation via transactivation of IGF-1 Receptor.[8] Cell Cycle, 9(6), 1124-1134.

  • Hello Bio. this compound Product Information and Solubility Data.

Troubleshooting & Optimization

Technical Support Center: CPCCOEt Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CPCCOEt precipitation in aqueous buffer Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Technical Overview & Chemical Profile

This compound (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a highly selective, non-competitive antagonist of the mGluR1 (metabotropic glutamate receptor subtype 1).[1][2] Unlike competitive antagonists that bind to the orthosteric glutamate site, this compound binds to a transmembrane allosteric site (specifically interacting with residues Thr815 and Ala818).

The Core Challenge: this compound is a lipophilic small molecule with a high logP (partition coefficient), meaning it is hydrophobic. While soluble in organic solvents like DMSO or Ethanol, it is practically insoluble in water . The most frequent technical support ticket we receive involves the compound "crashing out" (precipitating) when a concentrated DMSO stock is diluted into an aqueous buffer (e.g., ACSF, PBS, or cell culture media). This precipitation reduces the effective concentration, leading to false negatives in biological assays.

Physicochemical Properties Table
ParameterValueNotes
Molecular Weight 247.25 g/mol Small molecule
Solubility (Water) < 1 mg/mLInsoluble without co-solvents
Solubility (DMSO) ~100 mM (25 mg/mL)Preferred stock solvent
Solubility (Ethanol) ~5-10 mMLower capacity than DMSO
Mechanism Non-competitive mGluR1 AntagonistAllosteric modulation
Troubleshooting Guide: FAQs & Solutions

This section addresses specific issues users encounter during preparation and experimental use.

Q1: I diluted my DMSO stock into ACSF, and the solution turned cloudy immediately. What happened?

Diagnosis: Rapid precipitation due to "Solvent Shock." Explanation: When a high-concentration hydrophobic stock (e.g., 100 mM in DMSO) is added quickly to an aqueous buffer, the local concentration of the drug momentarily exceeds its solubility limit before it can disperse. This forces the molecules to aggregate and precipitate. Solution:

  • Lower the Stock Concentration: If possible, use a lower concentration stock (e.g., 10 mM instead of 100 mM) to reduce the concentration gradient.

  • Dropwise Addition with Vortexing: Never squirt the stock directly into a static buffer. Vortex the aqueous buffer rapidly while adding the DMSO stock dropwise . This ensures immediate dispersion.

  • Sonication: If slight cloudiness persists, sonicate the solution in a water bath for 5–10 minutes at room temperature.

Q2: Can I store the diluted aqueous solution for use next week?

Diagnosis: Hydrolytic instability and precipitation over time. Answer: No. Explanation: Aqueous solutions of this compound are thermodynamically unstable. Over time (hours to days), the compound will slowly precipitate out of solution or adhere to the plastic walls of the tube (non-specific binding), significantly lowering the effective concentration. Protocol: Prepare the aqueous working solution immediately before use (within 30 minutes of the experiment).

Q3: What is the maximum concentration I can achieve in an aqueous buffer?

Answer: Typically 100 µM is the upper limit for simple DMSO-to-buffer dilutions, provided the final DMSO concentration is <0.1–0.5%. Workaround for Higher Concentrations: If your experiment requires higher concentrations (e.g., for in vivo injection or specific toxicity studies), you must use a complexing agent. We recommend 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) or hydroxypropyl-β-cyclodextrin in saline. The cyclodextrin encapsulates the hydrophobic drug, keeping it in the aqueous phase.

Q4: The compound didn't work in my slice recording (electrophysiology). Was it the solubility?

Diagnosis: Likely precipitation or perfusion line adhesion. Troubleshooting:

  • Check the Perfusion Tubing: Lipophilic compounds like this compound stick to Tygon and silicone tubing. Use Teflon (PTFE) or PE (Polyethylene) tubing if possible, or prime the line with the drug solution for 10–15 minutes before recording to saturate binding sites.

  • Visual Inspection: Check the reservoir for fine particulates or a "film" on the surface.

  • Positive Control: Ensure your system responds to a known agonist (e.g., DHPG) before applying the antagonist.

Validated Experimental Protocols
Protocol A: Standard In Vitro Preparation (Cell Culture/E-Phys)

For working concentrations up to 100 µM.

  • Stock Preparation:

    • Dissolve 10 mg of this compound in 400 µL of 100% anhydrous DMSO .

    • This yields a ~100 mM stock solution.

    • Aliquot into small volumes (e.g., 10–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[3][4]

  • Working Solution Preparation (e.g., 100 µM final):

    • Calculate the dilution factor (1:1000).

    • Place 10 mL of your aqueous buffer (ACSF, PBS, or Media) in a 15 mL conical tube.

    • Vortex the buffer at medium speed.

    • While vortexing, add 10 µL of the 100 mM DMSO stock directly into the center of the vortex.

    • Inspect: The solution should be clear. If cloudy, sonicate for 5 minutes.

    • Use: Apply to cells/tissue within 30 minutes.

Protocol B: High-Solubility Formulation (In Vivo / High Dose)

For concentrations >100 µM or animal injections.

  • Vehicle Preparation:

    • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline (0.9% NaCl). Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve this compound in minimal DMSO (to create a concentrated slurry or solution).

    • Add the DMSO solution slowly to the SBE-β-CD vehicle while sonicating.

    • Alternative: For IP injections, some protocols use Corn Oil as the vehicle, as this compound is soluble in lipids.

Visualizations
Figure 1: Solubility Decision Tree & Workflow

A logical guide to preparing this compound based on experimental needs.

CPCCOEt_Workflow Start Start: this compound Powder Stock Dissolve in 100% DMSO (Stock: 10-100 mM) Start->Stock Decision Target Application? Stock->Decision InVitro In Vitro (Cells/Slices) Target: <100 µM Decision->InVitro InVivo In Vivo / High Conc. Target: >100 µM Decision->InVivo Dilution Dilute into Aqueous Buffer (Vortex continuously!) InVitro->Dilution Complex Use Complexing Agent (20% Cyclodextrin or Corn Oil) InVivo->Complex Check Visual Inspection (Clear vs. Cloudy) Dilution->Check Cloudy Cloudy/Precipitate? Check->Cloudy Sonicate Sonicate 5-10 mins Warm to 37°C Cloudy->Sonicate Yes Success Ready for Assay (Use within 30 mins) Cloudy->Success No Sonicate->Check Complex->Success

Caption: Step-by-step workflow for solubilizing this compound, distinguishing between standard in vitro dilutions and high-concentration in vivo formulations.

Figure 2: mGluR1 Signaling & this compound Inhibition

Contextual diagram showing where this compound acts within the signaling cascade.

mGluR1_Pathway Glutamate Glutamate (Ligand) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Couples to This compound This compound (Antagonist) This compound->mGluR1 Blocks (Allosteric) PLC PLC (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC

Caption: Signal transduction pathway of mGluR1. This compound acts as a non-competitive antagonist, preventing the Gq-mediated calcium release cascade.

References
  • Litschig, S., et al. (1999).[5] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[2][5][6] Molecular Pharmacology, 55(3), 453-461.[5]

  • Hermans, E., et al. (1998).[5] Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor. Neuropharmacology, 37(12), 1645-1647.[1][5]

  • Tocris Bioscience. this compound Product Datasheet & Solubility Data.

  • Hello Bio. this compound Technical Information and Handling.

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

CPCCOEt Technical Support Center: Solution Stability, Storage, and Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester). This compound is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1)[1]. It inhibits mGluR1 signaling by binding to the transmembrane domain (specifically interacting with Thr815 and Ala818) without interfering with the orthosteric glutamate-binding site[1].

Due to its specific chemical structure, proper solvent selection, aliquoting, and temperature control are critical to maintaining its pharmacological efficacy in both in vitro and in vivo models. This guide provides comprehensive troubleshooting, stability data, and self-validating protocols for researchers handling this compound.

Section 1: Core Stability & Solubility Data

To ensure reproducible results, researchers must adhere strictly to the established solubility limits and storage timelines. Degradation of the ester or hydroxyimino groups can drastically reduce the compound's potency.

Table 1: this compound Solubility and Storage Guidelines

SolventMax SolubilityStorage TemperatureMaximum Stability Duration
DMSO (Anhydrous)100 mM-80°C6 Months[2]
DMSO (Anhydrous)100 mM-20°C1 Month[2]
Ethanol5 mM-80°C6 Months (Estimated)
Solid PowderN/A-20°CUp to 3 Years[3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound only stable for 1 month at -20°C when dissolved in DMSO? A (Causality): Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere. When stock vials are stored at -20°C and frequently opened, microscopic water droplets from condensation are introduced into the solvent. The presence of water in the DMSO solution facilitates the slow hydrolysis of this compound's ethyl ester group. This structural degradation renders the molecule pharmacologically inactive. Storing the solution at -80°C slows down this degradation kinetic, extending the shelf life to 6 months[2].

Q2: I left my this compound DMSO stock at -20°C for 3 months. Can I still use it? A: It is highly discouraged. Using degraded this compound will lead to a rightward shift in your dose-response curves or a complete loss of mGluR1 inhibition. If you must salvage the experiment, you must first validate the compound's efficacy using a self-validating functional assay (see Protocol 2 below) against a fresh control batch.

Q3: Can I substitute DMSO with Ethanol to avoid hygroscopic degradation? A: While ethanol is less prone to freezing-induced moisture trapping, this compound's solubility in ethanol is strictly limited to 5 mM. If your experimental design requires high-concentration stock solutions (e.g., for in vivo dosing where injection volumes must be minimized), DMSO (up to 100 mM) is the only viable primary solvent.

Q4: How do I prevent freeze-thaw degradation? A: Freeze-thaw cycles cause localized concentration gradients and temperature shocks that accelerate compound precipitation and degradation. Always divide your primary stock into single-use aliquots immediately after reconstitution.

Section 3: Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: Minimize moisture introduction and prevent freeze-thaw-induced precipitation.

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Reconstitution: Add molecular biology-grade, anhydrous DMSO to create a 10 mM to 100 mM stock. Vortex gently until the solution is completely clear.

  • Aliquoting: Immediately divide the solution into sterile, low-bind microcentrifuge tubes. Aliquot volumes should correspond to the exact amount needed for a single day of experiments (e.g., 10 µL to 50 µL).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (up to 6 months)[2]. If a -80°C freezer is unavailable, store at -20°C and strictly discard any unused aliquots after 1 month[2].

Protocol 2: Self-Validating System - Functional Calcium Mobilization Assay

Objective: To verify if a -20°C stored this compound solution has degraded by testing its ability to inhibit mGluR1-mediated intracellular calcium release. This compound selectively inhibits glutamate-induced Ca2+ mobilization with an IC50 of ~6.5 µM[1].

  • Cell Preparation: Plate CHO cells stably expressing human mGluR1b (hmGluR1b) in a 96-well plate and incubate overnight[1].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C[4].

  • Antagonist Pre-incubation: Wash cells and apply the questionable this compound stock (diluted to 10 µM in assay buffer) for 20 minutes[5]. Include a well with a fresh this compound stock as a positive control, and a vehicle (DMSO) as a negative control.

  • Agonist Stimulation: Inject 10 µM glutamate into the wells[2].

  • Data Analysis: Measure the peak fluorescence. Validation Logic: If the old this compound stock fails to suppress the calcium spike to the exact same degree as the fresh stock, the ester has degraded and the batch must be discarded.

Section 4: Visualizations

MOA Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Binds Extracellular Domain Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 IP3 Production This compound This compound This compound->mGluR1 Binds Transmembrane Domain (Thr815/Ala818) Non-competitive Inhibition

This compound Mechanism: Non-competitive antagonism at the mGluR1 transmembrane domain.

Workflow Start Lyophilized this compound Solvent Dissolve in Anhydrous DMSO (Max 100 mM) Start->Solvent Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solvent->Aliquot Store20 Store at -20°C (Use within 1 Month) Aliquot->Store20 Store80 Store at -80°C (Use within 6 Months) Aliquot->Store80 Degradation Suspect Degradation? Store20->Degradation > 1 Month Store80->Degradation > 6 Months Validate Self-Validation: Ca2+ Mobilization Assay Degradation->Validate Test Efficacy

This compound preparation, storage, and validation workflow to prevent and detect degradation.

References
  • Title: this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding Source: PubMed (nih.gov) URL: [1]

  • Title: this compound | mGluR1b Antagonist Source: MedChemExpress URL: [2]

  • Title: this compound - Bioss Source: Bioss Antibodies URL: [3]

  • Title: this compound, mGlu1 antagonist (CAS 179067-99-3) Source: Abcam URL:

  • Title: Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4) Source: PMC (nih.gov) URL: [4]

  • Title: Enhanced Anti-Nociception by Novel Dual Antagonists for 5-HT2AR and mGluR5 in Preclinical Models of Pain Source: MDPI URL: [5]

Sources

Technical Support Center: Optimizing CPCCOEt Brain Penetrance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for improving in vivo blood-brain barrier (BBB) penetrance and bioavailability of the mGluR1 antagonist CPCCOEt. Ticket ID: mGluR1-004-BBB Assigned Specialist: Senior Application Scientist, CNS Pharmacology Division

Executive Summary: The this compound Paradox

This compound is a highly potent, non-competitive mGluR1 antagonist in vitro (


). However, users frequently report inconsistent behavioral data or lack of target engagement in vivo.

The Root Cause: this compound suffers from a "Permeability Trap." While its lipophilicity (LogP ~3.0) suggests it should cross membranes, two factors severely limit its brain concentration:

  • Hydrolytic Instability: The ethyl ester moiety is susceptible to rapid hydrolysis by plasma esterases.

  • Efflux Transporters: It is a likely substrate for P-glycoprotein (P-gp/ABCB1), which actively pumps the compound out of the BBB back into the systemic circulation.[1][2]

This guide provides three tiers of optimization to overcome these barriers.

Tier 1: Formulation Optimization (Solubility & Stability)

Use this protocol if you observe precipitation in the syringe or low plasma exposure.

Standard vehicles (100% DMSO or simple Saline suspensions) are often toxic or result in depot formation in the peritoneum, preventing absorption. You must use an encapsulating or co-solvent system.

Recommended Vehicle Protocols
Vehicle SystemCompositionProsCons
Standard (High Risk) 100% DMSO (inj. volume < 1 mL/kg)Simple preparation.High toxicity; BBB disruption (confounding data); precipitation upon contact with blood.
Co-Solvent (Moderate) 10% DMSO + 40% PEG 400 + 50% SalineImproved tolerability; stable solution.PEG can affect specific behavioral assays; potential for rapid clearance.
Encapsulation (Best) 20-30% (w/v) HP-

-CD
in Saline
Protects ester from hydrolysis; prevents precipitation; non-toxic.Requires mixing time/sonication; expensive.
Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Preparation

This method encapsulates this compound, shielding the ester group and improving water solubility.

  • Weigh the required amount of HP-

    
    -CD to achieve a 20% w/v solution in sterile saline (0.9% NaCl).
    
  • Dissolve the HP-

    
    -CD completely by vortexing. The solution should be clear.
    
  • Dissolve this compound stock (dissolved in minimal DMSO) into the cyclodextrin solution dropwise while vortexing.

    • Target: Final DMSO concentration should be < 5%.

  • Sonicate at 37°C for 15–20 minutes until no particulate matter is visible.

  • Filter Sterilize (0.22

    
     PES filter) immediately before injection.
    

Tier 2: Pharmacokinetic Optimization (The Efflux Problem)

Use this protocol if you have good plasma levels but no brain effect.

If this compound is reaching the blood but not the brain, it is likely being effluxed.

Mechanism of Failure

CPCCOEt_Failure Injection Systemic Injection (IP/IV) Plasma Plasma Compartment (Esterase Activity) Injection->Plasma Absorption Plasma->Plasma Hydrolysis to Inactive Acid BBB Blood-Brain Barrier (Endothelial Cells) Plasma->BBB Passive Diffusion BBB->Plasma P-gp Efflux (Major Bottleneck) Brain Brain Parenchyma (mGluR1 Target) BBB->Brain Residual Entry

Figure 1: The Pharmacokinetic Obstacle Course. Note the two critical failure points: Plasma hydrolysis and P-gp mediated efflux at the BBB.

Strategy: Co-administration

To force this compound across the BBB, you may need to inhibit P-gp transiently.

  • Agent: Tariquidar (highly selective P-gp inhibitor) or Cyclosporine A (broad spectrum).

  • Dosing: Administer Tariquidar (2–8 mg/kg, IV/IP) 30 minutes prior to this compound.

  • Warning: This alters the BBB permeability for all compounds. Ensure your controls (vehicle + inhibitor) are robust.

Tier 3: Route of Administration (The "Gold Standard")

Use this protocol if systemic administration consistently fails.

Due to the physicochemical limitations of this compound, systemic (IP/SC) administration often requires extremely high doses (30–50 mg/kg) to achieve relevant brain concentrations, leading to off-target peripheral effects.

Direct Central Administration is the only way to guarantee target engagement for this specific compound.

Intracerebrovascular (ICV) Injection Guide
  • Vehicle: 10% DMSO in aCSF (Artificial Cerebrospinal Fluid).

  • Volume: 1–5

    
     (species dependent).
    
  • Dose: 10–100 nmol per side.

  • Advantage: Bypasses P-gp efflux and plasma esterases completely.

  • Validation: Confirm placement with dye injection post-mortem.

Troubleshooting FAQs

Q1: My this compound precipitates immediately when I add Saline to the DMSO stock. Why? A: this compound is highly lipophilic. When you hit a critical water ratio, it crashes out.

  • Fix: Use the "Solubilization Ladder" . Do not jump from DMSO to Saline. Go DMSO

    
     PEG400 
    
    
    
    Saline. Or, switch to the HP-
    
    
    -CD protocol (Tier 1) which "hides" the hydrophobic drug in a pocket.

Q2: Can I use the free acid form (CPCCO) instead of the ester (this compound)? A: No. The ester group is critical for cell membrane permeability. The free acid (CPCCO) is highly polar and will not cross cell membranes or the BBB effectively to reach the mGluR1 allosteric site.

Q3: What is the biological half-life of this compound in vivo? A: It is short, estimated at < 60 minutes in rodents due to esterase activity.

  • Implication: Behavioral testing must occur within 15–45 minutes of systemic injection. For long-term studies, you must use osmotic minipumps (Alzet) with a stable vehicle (PEG/DMSO), or switch to a more stable antagonist like JNJ-16259685 .

Q4: I see behavioral effects at 10 mg/kg, but they disappear at 30 mg/kg. Why? A: This "U-shaped" curve often indicates off-target effects or toxicity at high concentrations (e.g., motor impairment masking the specific behavior). Always quantify locomotor activity as a control variable.

Decision Matrix: Choosing Your Workflow

DecisionTree Start Start: Experimental Goal Acute Acute Behavioral Testing Start->Acute Chronic Chronic/Long-term Dosing Start->Chronic Systemic Systemic Route (IP/IV) Required? Acute->Systemic Switch Switch Compound (Use JNJ-16259685) Chronic->Switch This compound unstable for chronic use Direct Can use ICV/Cannula? Systemic->Direct No Formulation Use HP-beta-CD Vehicle + High Dose (30-50 mg/kg) Systemic->Formulation Yes ICV ICV Injection (10% DMSO/aCSF) Direct->ICV Yes

Figure 2: Workflow Decision Tree. Note that for chronic studies, this compound is generally not recommended due to poor pharmacokinetic stability.

References

  • Litschig, S., et al. (1999). "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding." Molecular Pharmacology. Link

    • Significance: Establishes the non-competitive mechanism and the necessity of the ester for activity.
  • Flor, P. J., et al. (2002). "Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands." NCBI Bookshelf. Link

    • Significance: Explicitly notes the poor BBB penetration of this compound compared to newer gener
  • Thomsen, C., et al. (1994). "(S)-4-C3HPG, a competitive antagonist...". European Journal of Pharmacology. Link

    • Significance: Contextualizes the development of mGluR1 antagonists and the shift toward lipophilic non-amino acid structures like this compound.
  • Baumgartner, U., et al. (2009). "P-glycoprotein-mediated efflux limits the transport of the mGluR5 antagonist MPEP across the blood-brain barrier." Neuropharmacology. (Analogous mechanism reference). Link

    • Significance: While specific to MPEP, this paper establishes the precedent for Group I mGluR antagonists being P-gp substrates, necessitating formul

Sources

CPCCOEt toxicity and side effects in rodents

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the CPCCOEt technical support hub. This guide addresses the practical challenges of using 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (this compound) in rodent models. While this compound is a valuable tool for dissecting mGluR1 function—particularly in cerebellar ataxia, nociception, and ischemia—its lipophilicity and specific side-effect profile often lead to experimental artifacts.

This guide moves beyond basic datasheets to provide field-proven troubleshooting strategies, focusing on solubility , motor toxicity , and off-target verification .

Part 1: Formulation & Solubility Troubleshooting

Q: My this compound precipitates immediately upon addition to saline. What is the recommended vehicle for in vivo administration?

A: this compound is highly lipophilic and practically insoluble in water. "Crashing out" (precipitation) is the most common cause of failed experiments and inconsistent dosing.

Do NOT use: 100% DMSO (causes local tissue necrosis and peritonitis) or simple aqueous buffers.

Field-Proven "Gold Standard" Vehicle Protocol: For intraperitoneal (IP) injection, we recommend a co-solvent system that balances solubility with tolerability.

ComponentConcentrationFunction
DMSO 10% (v/v)Primary solvent (dissolve this compound here first)
PEG 300 or 400 40% (v/v)Co-solvent to maintain solubility upon dilution
Tween-80 5% (v/v)Surfactant to prevent precipitation
Saline (0.9%) 45% (v/v)Aqueous base for physiological compatibility

Step-by-Step Preparation:

  • Weigh the required amount of this compound.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG 300/400 (40% of final volume) and vortex.

  • Add Tween-80 (5% of final volume) and vortex.

  • Slowly add warm Saline (45% of final volume) while vortexing.

    • Critical Note: If the solution turns cloudy, sonicate at 37°C for 5-10 minutes. If precipitation persists, the concentration is likely too high for this vehicle (max recommended: ~2-5 mg/mL).

Part 2: Dosing & Administration

Q: What is the therapeutic window before I see non-specific toxicity?

A: The therapeutic window for this compound is narrow because its "side effect" (ataxia) is often the direct result of its primary mechanism (blocking mGluR1 in the cerebellum).

  • Standard Effective Dose: 10–30 mg/kg (i.p.).

  • High Dose (Risk of Off-Targets): >50 mg/kg.

  • Onset of Action: 10–20 minutes post-injection.

  • Duration: Functional effects typically last 2–4 hours.

Q: How do I distinguish between "drug toxicity" and "on-target" motor deficits?

A: This is the most critical distinction in mGluR1 research. mGluR1 is highly expressed in cerebellar Purkinje cells. Blocking it will cause motor coordination deficits (ataxia), which mimics the phenotype of staggerer mice.

  • On-Target Effect: Ataxia, wide-based gait, poor Rotarod performance. This confirms the drug is reaching the cerebellum and working.

  • Systemic Toxicity: Piloerection (fur standing up), hunched posture, hypoactivity (not moving even when stimulated), or seizures.

Troubleshooting Workflow: Motor Deficits If your animals stop moving entirely, you may have overdosed or used a toxic vehicle. Use the workflow below to diagnose.

CPCCOEt_Troubleshooting Start Observation: Animal shows motor deficits Check_Sx Check Specific Symptoms Start->Check_Sx Ataxia Symptoms: Stumbling, wide gait, falling off Rotarod Check_Sx->Ataxia Coordination Loss Systemic Symptoms: Hunched, piloerection, labored breathing Check_Sx->Systemic General Distress Conclusion_Target Conclusion: On-Target mGluR1 Blockade (Expected Result) Ataxia->Conclusion_Target Conclusion_Tox Conclusion: Vehicle/Drug Toxicity (Adverse Event) Systemic->Conclusion_Tox Action_Tox Action: 1. Reduce DMSO % 2. Check solubility (precipitates?) 3. Lower Dose Conclusion_Tox->Action_Tox

Figure 1: Decision tree for distinguishing expected mGluR1-mediated ataxia from systemic toxicity.

Part 3: Mechanism & Off-Target Alerts

Q: I see an enhancement of climbing fiber responses in my slice recordings. Is this mGluR1-mediated?

A: NO. This is a documented off-target effect of this compound. While this compound is a non-competitive antagonist of mGluR1 (binding to the transmembrane domain at Thr815/Ala818), it has been shown to enhance climbing fiber-Purkinje cell EPSCs via a mechanism independent of mGluR1, likely by inhibiting voltage-gated potassium channels.

Senior Scientist Tip: If you are studying synaptic plasticity (LTD) or complex spikes:

  • Always use a second, structurally distinct mGluR1 antagonist (e.g., JNJ-16259685 or YM-298198 ) to validate your findings.

  • If the effect persists with the second antagonist, it is likely a true mGluR1 effect. If it only happens with this compound, it is an artifact.

Mechanistic Pathway Visualization:

mGluR1_Pathway Glu Glutamate mGluR1 mGluR1 Receptor (G-protein coupled) Glu->mGluR1 Activates Gq Gq Protein mGluR1->Gq This compound This compound (Allosteric Antagonist) This compound->mGluR1 Inhibits (Non-Competitive) OffTarget Off-Target: K+ Channels? This compound->OffTarget High Conc. PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Signaling CF_Resp Enhanced Climbing Fiber Response OffTarget->CF_Resp Artifact

Figure 2: mGluR1 signaling cascade showing the primary inhibition point of this compound and the potential off-target modulation of climbing fiber responses.

Part 4: Summary of Key Specifications

ParameterSpecificationNotes
Molecular Weight 247.25
IC50 (mGluR1) ~6.5 µMNon-competitive inhibition.[1][2]
Solubility DMSO (100 mM)Insoluble in water. Requires co-solvents for in vivo use.
Route IP, IntrathecalOral bioavailability is generally poor/variable.
Vehicle 10% DMSO / 40% PEG / 5% Tween / 45% SalinePrepare fresh. Warm if necessary.
Primary Side Effect Ataxia / Motor IncoordinationDue to cerebellar mGluR1 blockade.
Control JNJ-16259685Use as a structural alternative to rule out off-targets.

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology, 55(3), 453-461. Link

  • Tempia, F., et al. (1998). Internalization of metabotropic glutamate receptor 1 in cerebellar Purkinje cells. Nature, 396, 775-780. (Establishes mGluR1 role in cerebellum).[3]

  • Dullaghan, C.V., et al. (2002). The mGluR1 antagonist this compound enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors. Neuropharmacology, 43, 1-11. (Describes the off-target K+ channel effect).
  • Sharko, A.C., & Hodge, C.W. (2008). The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice. Psychopharmacology, 183, 429-438. (Provides comparative dosing data for this compound). Link

  • MedChemExpress. this compound Product & Solubility Guide. (Source for vehicle solubility protocols). Link

Sources

Technical Support Center: CPCCOEt Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The "Lipophilicity Trap": Why CPCCOEt Fails in Saline

As a Senior Application Scientist, the most frequent support ticket I receive regarding This compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) concerns its immediate precipitation upon contact with physiological saline.[1]

The Science of the Failure: this compound is a highly lipophilic non-competitive mGluR1 antagonist. Its structure contains a hydrophobic chromene ring system that strictly opposes aqueous solvation.[1] When you inject a high-concentration DMSO stock directly into saline, the rapid change in polarity forces the compound out of solution, forming a milky suspension (precipitation). This results in:

  • In Vitro: Inconsistent concentration at the receptor site (IC50 variability).[1]

  • In Vivo: Embolism risk, poor bioavailability, and erratic pharmacokinetics.[1]

Key Takeaway: You cannot dissolve this compound directly in saline.[1] You must use a co-solvent system or a carrier matrix .[1]

Physicochemical Profile & Solubility Data

Before attempting formulation, verify your compound against these parameters to ensure you are working within physical limits.

Solvent / MediumMax SolubilityStabilityNotes
DMSO (Anhydrous) ~100 mM (25 mg/mL)High (Months at -20°C)Primary Stock Solvent. Hygroscopic; keep sealed.[1]
Ethanol ~5 mM (1.2 mg/mL)ModerateLow solubility limits utility for high-dose in vivo work.[1]
0.9% Saline / PBS < 0.1 mg/mLVery LowDo not use as a primary solvent.[1] Causes immediate crash.[1]
1:1 DMSO:PBS VariableLowLikely to precipitate over time without surfactant.[1]

Troubleshooting Guide: Q&A

Q1: I added my DMSO stock to saline and it turned cloudy immediately. Can I vortex it back into solution?

A: No. Once this compound precipitates (turns cloudy), the crystal lattice has re-formed. Vortexing or sonication might create a finer suspension, but it will not create a true solution.[1]

  • The Fix: You must start over. This time, introduce surfactants (Tween 80) and co-solvents (PEG 300/400) to the DMSO stock before introducing the aqueous saline. This creates a "shield" around the lipophilic molecules, preventing them from aggregating when water is added.[1]

Q2: What is the "Golden Ratio" for In Vivo IP Injection?

A: For intraperitoneal (i.p.) injections, we recommend the 10/40/5/45 formulation .[1] This balances solubility with biocompatibility.[1][2]

  • 10% DMSO (Solubilizer)[1][3]

  • 40% PEG 300 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

See Section 4 for the detailed mixing protocol.

Q3: My animal protocol restricts DMSO to <2%. How do I dissolve it?

A: If high DMSO/PEG is toxic to your specific model, use the Cyclodextrin Method .

  • Dissolve this compound in a minimal volume of DMSO.[1]

  • Dilute into 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline.

  • Note: This often yields a suspension rather than a clear solution, requiring sonication and immediate administration.[1]

Q4: How should I store the stock solution?

A: Store the dry solid at -20°C. Prepare DMSO stock solutions (e.g., 100 mM) in aliquots and store at -20°C or -80°C.

  • Critical: Do not store the final saline/PEG formulation. Prepare the working solution fresh daily . The aqueous component will degrade the compound and cause precipitation over 24 hours.

Master Protocols: Step-by-Step Formulation

Protocol A: The "Clear Solution" Method (Recommended)

Best for: IP Injection, high concentration requirements (up to 2 mg/mL).

Reagents Required:

  • This compound Solid[1][4]

  • Anhydrous DMSO (Freshly opened)[1]

  • PEG 300 (Polyethylene Glycol 300)[1]

  • Tween 80[1][3]

  • Sterile Saline (0.9% NaCl)[1]

The "Order of Addition" (Crucial):

  • Dissolve this compound in DMSO to create a 10x concentrate (e.g., if final target is 1 mg/mL, make 10 mg/mL in DMSO). Ensure it is completely clear.

  • Add PEG 300 to the DMSO stock. Vortex thoroughly.

  • Add Tween 80 to the DMSO/PEG mixture. Vortex until homogenous.[1]

  • Add Saline slowly (dropwise) while vortexing.

    • Result: A clear, stable solution.[1][5]

Protocol B: The Cyclodextrin Method (Alternative)

Best for: Sensitive tissue models where PEG/Tween is toxic.

  • Prepare a 20% SBE-β-CD solution in saline (filter sterilize).[1]

  • Dissolve this compound in DMSO (minimum volume, e.g., 10% of final volume).

  • Add the DMSO stock slowly to the SBE-β-CD solution while sonicating.[1]

    • Result: Likely a fine suspension.[1] Must be shaken immediately before injection.[1]

Visualizing the Workflow

The following diagrams illustrate the logic flow for vehicle selection and the critical mixing order to prevent precipitation.

Figure 1: Vehicle Selection Decision Tree

VehicleSelection Start Start: this compound Formulation AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Model) AppType->InVivo DMSO_Stock Dissolve in 100% DMSO (10-100 mM Stock) InVitro->DMSO_Stock Route Route of Admin? InVivo->Route Dilution Dilute >1:1000 into Media (Final DMSO <0.1%) DMSO_Stock->Dilution IP_Route Intraperitoneal (IP) Route->IP_Route Sensitive Sensitive/Low Toxicity Req? IP_Route->Sensitive Method_A Protocol A: Co-Solvent 10% DMSO / 40% PEG300 / 5% Tween / 45% Saline (Clear Solution) Sensitive->Method_A No (Standard) Method_B Protocol B: Cyclodextrin 10% DMSO / 90% (20% SBE-β-CD) (Suspension) Sensitive->Method_B Yes (Avoid PEG)

Caption: Decision matrix for selecting the appropriate this compound vehicle based on experimental constraints.

Figure 2: The "Golden Ratio" Mixing Protocol

MixingProtocol Step1 1. Solubilization This compound + DMSO (10%) Step2 2. Stabilization Add PEG 300 (40%) Step1->Step2 Vortex Step3 3. Emulsification Add Tween 80 (5%) Step2->Step3 Vortex Step4 4. Dilution Add Saline (45%) Step3->Step4 Add Dropwise Result FINAL FORMULATION Clear Solution Stable for ~24h Step4->Result

Caption: The critical order of addition for Protocol A. Deviating from this sequence (e.g., adding saline early) will cause precipitation.

References

  • MedChemExpress (MCE). this compound Product Datasheet & Solubility Protocol. Retrieved from

  • Tocris Bioscience. this compound Technical Data: Solubility and Reconstitution. Retrieved from [1]

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][4][6] Molecular Pharmacology, 55(3), 453-461.[1][4][7] Retrieved from

  • Abcam. this compound (ab120060) Product Sheet. Retrieved from [1]

Sources

Technical Support Center: CPCCOEt Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Potency Loss in CPCCOEt After Freeze-Thaw Cycles Target Audience: Researchers, Pharmacologists, and Drug Discovery Scientists Compound Class: mGluR1 Non-Competitive Antagonist

Part 1: The Core Issue – Why is my this compound inactive?

Diagnosis: You have observed a significant reduction or total loss of antagonistic potency in this compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) after subjecting the stock solution to 2 or more freeze-thaw cycles.

The Root Cause: Hygroscopic Hydrolysis The loss of potency is rarely due to the thermal stress of freezing itself. Instead, it is a chemical degradation driven by the interaction between the solvent (DMSO) and atmospheric moisture.

  • The Hygroscopic Trap: DMSO is highly hygroscopic. When a frozen DMSO stock is thawed, the cold surface condenses atmospheric water vapor, which mixes into the solution.

  • The Chemical Weakness: this compound contains an ethyl ester moiety. While essential for the molecule's binding affinity and membrane permeability, this ester bond is susceptible to hydrolysis.

  • The Reaction: The introduced water, often catalyzed by trace acidity or temperature fluctuations, attacks the ester bond. This converts the active this compound into its corresponding carboxylic acid derivative and ethanol.

  • Functional Consequence: The carboxylic acid derivative typically lacks the necessary hydrophobicity to penetrate the cell membrane or bind effectively to the transmembrane domain of mGluR1, rendering the aliquot "inactive."

Visualizing the Degradation Pathway

CPCCOEt_Degradation cluster_0 Active State cluster_1 The Trigger cluster_2 Inactive State This compound This compound (Active Ethyl Ester) Thaw Freeze-Thaw Cycle (DMSO absorbs H2O) This compound->Thaw Condensation Acid Free Carboxylic Acid (Inactive/Low Permeability) Thaw->Acid Hydrolysis Ethanol Ethanol (Byproduct) Thaw->Ethanol

Figure 1: The chemical degradation pathway of this compound triggered by moisture introduction during freeze-thaw cycles.

Part 2: Troubleshooting & Diagnostics

Before discarding a batch, use these diagnostic steps to confirm if degradation is the culprit or if another experimental variable is at play.

Diagnostic Matrix
ObservationProbable CauseVerification Step
Precipitate visible after thawingWater contamination (Antisolvent effect)Centrifuge (10,000 x g). If pellet forms, redissolve in fresh anhydrous DMSO. If insoluble, compound is degraded.
Clear solution , but IC50 > 50 µMEster HydrolysisRun TLC (See Protocol A) or LC-MS. Check for shift in retention time.
Color change (Yellow to Clear/Dark)Light degradation (Oxime instability)Was the vial stored in the dark? Oximes are light-sensitive.
Protocol A: Rapid Purity Check (TLC)

Use this protocol to quickly assess if your stock solution has hydrolyzed without queuing for the HPLC.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (1:1).

  • Sample: Spot 1 µL of your suspect DMSO stock vs. 1 µL of a freshly prepared standard.

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Active this compound: Higher Rf value (more hydrophobic).

    • Hydrolyzed Acid: Lower Rf value (remains near baseline due to polarity) or distinct streak.

Part 3: Prevention & Best Practices

To maintain the stability of this compound, you must treat it as a "Single-Use" reagent once in solution.

The "Golden" Storage Workflow

Storage_Workflow Powder Lyophilized Powder (Store -20°C, Desiccated) Weigh Equilibrate to RT (Do NOT open cold) Powder->Weigh Wait 30 mins Solubilize Dissolve in Anhydrous DMSO (10 - 100 mM) Weigh->Solubilize Aliquot Aliquot Immediately (Single-use volumes: 10-50 µL) Solubilize->Aliquot Minimize air exposure Freeze Freeze at -20°C or -80°C (Protect from light) Aliquot->Freeze Use Thaw ONCE for Experiment (Discard remainder) Freeze->Use Use->Freeze NEVER

Figure 2: The optimal workflow to prevent hydrolysis. Note the critical step of equilibrating the vial to room temperature before opening to prevent condensation.

Standard Operating Procedures (SOP)
  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves) for stock solutions. Avoid Ethanol for long-term storage as transesterification can occur over time.

  • Aliquot Size: Calculate your daily need. If you typically use 5 µL per experiment, aliquot 6-7 µL into 0.5 mL tubes.

  • Thawing: Thaw aliquots at Room Temperature (RT). Do not use a water bath (risk of contamination).

  • The "Discard" Rule: Any volume remaining in a thawed aliquot after an experiment must be discarded. Do not refreeze.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in an aqueous buffer (e.g., PBS) at -20°C? A: NO. The ester bond is unstable in aqueous environments for prolonged periods. This compound should be diluted into aqueous buffer immediately prior to application (within 15-30 minutes). Storing it in PBS will result in rapid hydrolysis to the inactive acid form.

Q: My DMSO stock froze during shipping. Is it ruined? A: Likely not, provided it was sealed tight. The danger is the thaw process where moisture enters. If it arrives frozen, thaw it once, aliquot immediately into single-use vials, and refreeze. This counts as "Cycle 1."

Q: Why is the solubility lower than the datasheet says (100 mM)? A: This is a classic sign of water contamination in your DMSO. As water content increases, the solubility of hydrophobic compounds like this compound decreases drastically, leading to "crashing out" (precipitation). Ensure your DMSO is fresh and anhydrous.

Q: I see a shift in IC50 from 6.5 µM to 20 µM. Is this degradation? A: It is highly probable. While biological variability exists, a 3-fold loss in potency is consistent with partial hydrolysis (~50-60% degradation). At this stage, the remaining ester competes with the inactive acid, skewing the dose-response curve.

References

  • Litschig, S., et al. (1999).[1][2] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[2][3] Molecular Pharmacology, 55(3), 453-461.[2][4]

  • Annoura, H., et al. (1996).[3] A novel class of antagonists for metabotropic glutamate receptors, 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates.[2][3][5] Bioorganic & Medicinal Chemistry Letters, 6(7), 763-766.

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.

  • Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

Sources

Troubleshooting FAQs: The "Why" and "How" of Vehicle Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CPCCOEt formulation and delivery. This compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Due to its extreme lipophilicity, improper vehicle selection is the leading cause of experimental failure, leading to solvent crash, erratic pharmacokinetics, or vehicle-induced cytotoxicity.

This guide provides field-validated troubleshooting steps, causality-driven explanations, and self-validating protocols to ensure reliable this compound delivery.

G Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates This compound This compound (Antagonist) This compound->mGluR1 Allosteric Inhibition Gq Gq Protein mGluR1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

This compound allosteric inhibition of mGluR1-mediated Gq signaling pathway.

Q: Why does my this compound precipitate when diluted directly from a DMSO stock into my ACSF bath? A: this compound is highly hydrophobic. When transitioning from a pure organic solvent (DMSO) to an aqueous buffer (ACSF), the sudden shift in the dielectric constant causes the compound to rapidly crash out of solution. Causality & Fix: To prevent this, you must facilitate a gradual thermodynamic transition. Warm your ACSF to experimental temperature (e.g., 32°C–34°C). Add the DMSO stock dropwise directly into the vortex of a rapidly stirring ACSF solution[1]. This rapid physical dispersal prevents the local concentration gradients that trigger nucleation.

Q: For in vivo behavioral assays, should I use a Tween-80 or Cyclodextrin vehicle? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) is strongly recommended over Tween-80 for behavioral pharmacology[2]. Causality: Cyclodextrins form a molecular inclusion complex. The hydrophobic cavity of the cyclodextrin ring encapsulates the lipophilic this compound molecule, while the hydrophilic exterior allows it to dissolve seamlessly in saline. This complex is biologically inert. In contrast, Tween-80 relies on micelle formation and can cause histamine release or alter blood-brain barrier permeability, introducing severe confounding variables in behavioral readouts[3].

Q: My this compound/Cyclodextrin solution is cloudy. Can I proceed with intraperitoneal (i.p.) injection? A: No. A cloudy solution indicates that the this compound has formed a suspension rather than a true inclusion complex. Injecting a suspension i.p. results in erratic absorption kinetics and variable target engagement in the central nervous system. Fix: The formation of a cyclodextrin inclusion complex is an endothermic process. You must apply thermal energy (37°C) and mechanical energy (sonication) to drive the this compound into the cyclodextrin cavity[3].

Workflow Start Define this compound Application InVivo In Vivo (Systemic/IP) Start->InVivo InVitro In Vitro (Slices/Cells) Start->InVitro Cyclo 20-45% HP-β-CD in Saline (High solubility, low toxicity) InVivo->Cyclo Preferred for behavior Tween 10% DMSO + 5% Tween-80 + 40% PEG300 + 45% Saline InVivo->Tween Alternative clear solution DMSO 10-50 mM DMSO Stock Dilute in ACSF (<0.1% DMSO) InVitro->DMSO Direct bath application

Decision tree for selecting the optimal this compound delivery vehicle.

Quantitative Vehicle Comparison

Vehicle FormulationMax SolubilityPrimary ApplicationMechanistic AdvantageKnown Limitations
45% HP-β-CD (in Saline) ~2.5 - 5.0 mg/mLIn vivo (Behavioral Pharmacology)Biologically inert inclusion complex; preserves baseline locomotion.Endothermic preparation requires prolonged sonication and heat.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLIn vivo (PK/PD Studies)Rapid micellar encapsulation; yields an instantly clear solution.Tween-80 may trigger histamine release; DMSO toxicity at high volumes.
100% DMSO (Stock) 25.0 mg/mLIn vitro (Electrophysiology / Imaging)Maximum thermodynamic stability for long-term storage at -20°C.Must be diluted >1000x in aqueous buffer to prevent cell death.

Self-Validating Experimental Protocols

Protocol 1: 45% Cyclodextrin Formulation for In Vivo Delivery

Use this protocol for systemic injections where behavioral integrity is paramount[2][4].

  • Prepare the Vehicle: Dissolve 45g of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile 0.9% saline. Stir until the solution is completely clear and viscous.

  • Initial Suspension: Weigh the required mass of this compound powder (e.g., for a 2.5 mg/mL target concentration) and add it directly to the 45% HP-β-CD vehicle.

  • Mechanical Dispersal: Vortex vigorously for 2 minutes. The solution will appear highly cloudy (suspension state).

  • Complexation (Critical Step): Place the tube in a heated sonicating water bath set to 37°C for 15-30 minutes. The thermal energy forces the lipophilic this compound into the hydrophobic core of the cyclodextrin ring.

  • System Validation Check: Hold the tube against a bright light source. The solution must be 100% optically clear. If you observe micro-particulates or a hazy gradient, the inclusion complex is incomplete. Sonicate for an additional 10 minutes before injection.

Protocol 2: DMSO/PEG300/Tween-80 Micellar Formulation

Use this protocol when rapid dissolution is required and behavioral confounds from Tween-80 are not a concern[3].

  • Stock Preparation: Dissolve this compound in 100% DMSO to create a 25.0 mg/mL master stock.

  • Cosolvent Addition: To 100 µL of the DMSO stock, add 400 µL of PEG300. Pipette up and down to mix evenly.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly. The Tween-80 acts as a surfactant, forming micelles around the hydrophobic this compound molecules.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing the tube.

  • System Validation Check: The final solution (1 mL total volume) should be immediately clear, yielding a working concentration of 2.5 mg/mL. If phase separation occurs, discard and restart, ensuring continuous vortexing during step 4.

Protocol 3: In Vitro ACSF Preparation for Electrophysiology

Use this protocol for slice electrophysiology or calcium imaging[1].

  • Stock Preparation: Prepare a 10 mM stock of this compound by dissolving 10 mg of powder in 4.04 mL of pure DMSO. Store in tightly sealed aliquots at -20°C.

  • Thermal Equilibration: Warm your Artificial Cerebrospinal Fluid (ACSF) to the experimental temperature (e.g., 32°C).

  • Addition: Add 60 µL of the 10 mM this compound stock to 3 mL of ACSF while stirring vigorously to achieve a final concentration of 200 µM.

  • System Validation Check: Calculate your final DMSO concentration. It must remain ≤ 0.1% v/v. If the concentration exceeds this threshold, solvent-induced cytotoxicity will depolarize the membrane resting potential of your recorded neurons.

References

  • Two photon imaging of calcium responses in murine Purkinje neurons - STAR Protocols Source: cell.com 1

  • This compound | mGluR1b Antagonist Source: medchemexpress.com 3

  • The mGluR5 antagonist MPEP decreases operant ethanol self-administration during maintenance and after repeated alcohol deprivations in alcohol-preferring (P) rats Source: nih.gov 2

  • Binge Drinking Upregulates Accumbens mGluR5–Homer2–PI3K Signaling: Functional Implications for Alcoholism Source: jneurosci.org 4

Sources

Technical Support Center: CPCCOEt Pharmacology & Ion Channel Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific pharmacological profile of CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester), focusing on its distinction between on-target mGluR1 antagonism and potential non-specific effects on ion channels.

Status: Active Role: Senior Application Scientist Subject: Differentiating mGluR1-mediated channel modulation from non-specific off-target effects.

Executive Summary: The Mechanism of Action

This compound is a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Unlike competitive antagonists that bind the glutamate-binding pocket (orthosteric site), this compound binds to the transmembrane domain (7-TM) , specifically interacting with residues Thr815 and Ala818.

Critical Insight for Ion Channel Researchers: this compound does not typically inhibit ion channels (like TRPC3 or VGCCs) directly. Instead, it inhibits the signaling cascade that activates these channels. If you observe ion channel inhibition, it is likely a downstream consequence of mGluR1 blockade, not a "dirty" off-target effect, provided the concentration is within the specific range (<100 µM).

Interactive Troubleshooting Guide (Q&A)

Scenario A: "I see a complete loss of TRP channel currents when applying this compound. Is this an off-target effect?"

Diagnosis: Likely On-Target (Indirect). Explanation: In many neurons (e.g., Cerebellar Purkinje cells), mGluR1 is obligatorily coupled to TRPC3 channels via the Gq-PLC-DAG pathway. Blocking mGluR1 with this compound prevents the production of Diacylglycerol (DAG), which is required to open TRPC3. Validation Step:

  • Protocol: Apply a direct TRPC3 activator (like OAG, a DAG analog) in the presence of this compound.

  • Result: If the current recovers, the TRP channel itself is functional, and this compound was acting upstream at the mGluR1 receptor. If the current remains blocked, you may be using a toxic concentration (>100 µM) causing non-specific channel pore blockade.

Scenario B: "My calcium imaging baseline is unstable or dropping after this compound application."

Diagnosis: Solvent Artifact or Concentration Toxicity . Explanation: this compound is highly lipophilic and requires DMSO for solubilization. DMSO concentrations >0.1% can independently inhibit non-selective cation channels and alter membrane capacitance. Corrective Action:

  • Ensure final DMSO concentration is <0.1% (v/v).

  • Run a "Vehicle Control" (ACSF + 0.1% DMSO) without this compound.

  • Check for precipitation. This compound can crash out in aqueous buffers if not mixed rapidly, leading to micro-aggregates that destabilize membranes.

Scenario C: "I am observing effects in mGluR1-Knockout cells."

Diagnosis: True Non-Specific Effect . Explanation: If mGluR1 is absent, this compound should be inert. Activity here suggests off-target binding. Potential Culprits:

  • mGluR5 Cross-reactivity: While selective, at high concentrations (>50-100 µM), this compound may weakly interact with the homologous mGluR5 transmembrane domain.

  • Direct Channel Block: At >100 µM, the lipophilic nature of the molecule can perturb the lipid bilayer, altering the gating kinetics of voltage-gated calcium channels (VGCCs).

Visualizing the Pathway

Understanding the precise point of intervention is crucial for interpreting electrophysiological data.

mGluR1_Pathway cluster_membrane Plasma Membrane mGluR1 mGluR1 Receptor (7-TM Domain) Gq Gq Protein mGluR1->Gq Couples TRPC3 TRPC3 Ion Channel (Cation Influx) Ca_Influx Ca2+ / Na+ Influx (Depolarization) TRPC3->Ca_Influx Permits Glutamate Glutamate (Ligand) Glutamate->mGluR1 Activates This compound This compound (Antagonist) This compound->mGluR1 Blocks (Allosteric) PLC PLCβ Gq->PLC Activates DAG DAG (Second Messenger) PLC->DAG Produces DAG->TRPC3 Directly Gates

Figure 1: this compound blocks the upstream receptor (mGluR1), preventing DAG generation required for TRPC3 channel opening. It does not physically occlude the TRPC3 pore at physiological doses.

Specificity & Data Profile

The following table summarizes the selectivity profile of this compound. Use this to determine if your observed effects are within the expected pharmacological window.

Receptor / ChannelEffect of this compoundIC50 / KiNotes
mGluR1b (Human) Potent Antagonism 6.5 µM Non-competitive; binds TMD.
mGluR5No Effect> 100 µMHigh selectivity vs. Group I partner.
mGluR 2, 4, 7, 8No Effect> 100 µMNo activity at Group II/III.[1]
TRPC3 Channel Indirect Inhibition N/AInhibits activation via mGluR1 pathway.
AMPA / NMDANo Effect> 100 µMSafe for fast synaptic transmission studies.
VGCC (L/N/P/Q-type)Negligible> 50-100 µMHigh doses may alter kinetics non-specifically.

Experimental Validation Protocols

To prove your effect is mGluR1-specific and not a channel off-target, follow this "Rescue Protocol."

Protocol: The "DAG Rescue" Assay

Objective: Determine if ion channel inhibition is due to receptor blockade (mGluR1) or direct channel pore blockade.

  • Baseline Recording: Establish a stable baseline of TRP-mediated current (or calcium flux) using a standard agonist (e.g., DHPG 50 µM).

  • Antagonist Application: Apply This compound (20-50 µM) .

    • Observation: Current should diminish/abolish.

  • The Rescue Step: While maintaining this compound in the bath, apply OAG (1-Oleoyl-2-acetyl-sn-glycerol, 50-100 µM) .

    • Mechanism:[2][3][4][5][6][7] OAG is a membrane-permeable DAG analog that directly activates TRPC3/6/7 channels, bypassing the mGluR1 receptor.

  • Interpretation:

    • Signal Recovers: this compound was acting on mGluR1. The channel is healthy. (Success)

    • Signal Remains Blocked: this compound (or the solvent) is directly blocking the ion channel or damaging the cell. (Failure/Off-target).

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Observed Ion Channel Inhibition with this compound Check_Conc Is Concentration > 50 µM? Start->Check_Conc High_Conc Likely Non-Specific. Reduce to 10-20 µM. Check_Conc->High_Conc Yes Check_Solvent Is DMSO > 0.1%? Check_Conc->Check_Solvent No High_DMSO Solvent Artifact. Redo with Vehicle Control. Check_Solvent->High_DMSO Yes Check_Rescue Does OAG rescue the current? Check_Solvent->Check_Rescue No Rescue_Yes Confirmed On-Target. (mGluR1 mediated) Check_Rescue->Rescue_Yes Yes Rescue_No Suspect Direct Channel Block or Cell Toxicity. Check_Rescue->Rescue_No No

Figure 2: Logic flow for diagnosing unexpected channel inhibition data.

FAQ: Frequently Asked Questions

Q: Can I use this compound to study synaptic plasticity (LTD/LTP)? A: Yes, but be aware that mGluR1-dependent plasticity often involves downstream calcium mobilization. This compound will block the induction of plasticity but should not affect the expression if added after the induction protocol, unless the maintenance is also mGluR1-dependent.

Q: How stable is this compound in solution? A: It is stable in DMSO at -20°C for months. However, once diluted into aqueous buffer (ACSF/Culture media), it should be used within 4-6 hours. It is sensitive to light; protect your perfusion reservoirs with foil.

Q: Is there a better alternative if I suspect off-target effects? A: Yes. If you need to cross-validate, use JNJ-16259685 (highly potent, IC50 ~19 nM) or YM-298198 . Using two chemically distinct antagonists that yield the same result is the gold standard for proving specificity.

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology.

  • Hartmann, J., et al. (2008). TRPC3 channels are required for synaptic transmission and motor coordination. Neuron.

  • Hermans, E., et al. (1998). Structural determinants of the block of metabotropic glutamate receptor 1 by this compound. British Journal of Pharmacology.

  • Kim, S.J., et al. (2003). Activation of the TRPC1 cation channel by metabotropic glutamate receptor mGluR1. Nature.

  • MedChemExpress. this compound Product Datasheet & Biological Activity.

Sources

Executive Summary: The Solubility vs. Toxicity Paradox

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Formulation Technical Support Center .

Ticket Topic: Minimizing DMSO concentration for CPCCOEt administration in rodent models. Ticket ID: #CPC-SOL-001 Status: Open Urgency: High (Toxicity Risk)

The User Issue: You are likely attempting to dissolve This compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) for in vivo use. You have found that it is highly lipophilic (LogP ~2.5–3.0) and requires high concentrations of DMSO to dissolve, but injecting >10% DMSO intraperitoneally (IP) or intravenously (IV) causes significant artifacts, including motor impairment, hemolysis, and blood-brain barrier (BBB) permeabilization.

The Solution: To minimize or eliminate DMSO while maintaining this compound solubility, you must move away from simple co-solvent dilution (DMSO + Saline) and utilize complexation strategies (Cyclodextrins) or surfactant-based systems .

Key Recommendation: Switch to a 20–40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle. This allows for a final DMSO concentration of <1% or 0% , preventing vehicle-induced behavioral artifacts.

Formulation Strategies

We provide two validated workflows. Method A is the "Gold Standard" for minimizing toxicity. Method B is a "Rapid Protocol" for acute studies where low-level DMSO is tolerable.

Method A: The "Zero/Low DMSO" Cyclodextrin Complex (Recommended)

Best for: Chronic dosing, behavioral studies (rotarod/open field), and IV administration.

Mechanism: HP-β-CD forms a cone-shaped structure with a hydrophilic exterior and hydrophobic interior. The lipophilic this compound molecule is encapsulated inside the cavity, allowing it to dissolve in aqueous media without organic solvents.

Protocol:

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration 20x higher than your final target dose (e.g., if you need 1 mg/mL, make a 20 mg/mL stock).

    • Advanced (Zero DMSO): Dissolve this compound in acetone or ethanol instead of DMSO.

  • Vehicle Preparation: Prepare a 30% (w/v) HP-β-CD solution in sterile 0.9% saline or PBS. Vortex until clear.

  • Complexation (The Critical Step):

    • Place the HP-β-CD solution on a magnetic stirrer (medium speed).

    • Slowly add the this compound stock dropwise into the vortex of the stirring CD solution.

    • If using DMSO: Continue stirring for 10–15 minutes. Final DMSO will be 5%.

    • If using Acetone/Ethanol: Stir under a gentle stream of Nitrogen gas (N2) for 2 hours to evaporate the solvent. Result: 0% organic solvent.

  • Filtration: Pass the final solution through a 0.22 µm PES syringe filter to ensure sterility and remove any non-complexed precipitate.

Method B: The Co-Solvent "Sandwich" (PEG/Tween)

Best for: Acute, terminal experiments where <5-10% DMSO is acceptable.

Protocol:

  • Dissolve this compound in 100% DMSO (10% of final volume).

  • Add Tween 80 (5% of final volume) and vortex vigorously.

  • Add PEG 400 (35% of final volume) and vortex.

  • Slowly add warm (37°C) Saline (50% of final volume) while vortexing.

    • Warning: Adding saline too fast will cause the drug to "crash out" (precipitate).

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for vehicle selection and the specific workflow to avoid precipitation.

VehicleSelection Start Start: this compound Formulation Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP Oral Oral Gavage (PO) Route->Oral Sol_A Method A: HP-β-CD (0-2% DMSO) IV->Sol_A Strict requirement (Avoid Embolism) Toxicity Is DMSO Toxicity Critical? (e.g., Behavioral Study) IP->Toxicity Oral->Sol_A Solution Required Sol_C Method C: Methylcellulose Suspension (No DMSO) Oral->Sol_C Suspension OK Toxicity->Sol_A Yes (High Sensitivity) Sol_B Method B: PEG/Tween/DMSO (5-10% DMSO) Toxicity->Sol_B No (Acute/Terminal)

Figure 1: Decision Tree for Vehicle Selection based on administration route and experimental sensitivity.

SolubilizationWorkflow cluster_0 Critical Phase: Anti-Precipitation Step1 Dissolve Drug in 100% DMSO Step3 Dropwise Addition with High Shear Vortex Step1->Step3 Step2 Prepare 30% HP-β-CD in Saline Step2->Step3 Step4 Check Clarity (Must be clear) Step3->Step4 Step5 Filter (0.22µm) Step4->Step5

Figure 2: The "Anti-Precipitation" Workflow. The combination of dropwise addition and high shear is critical to prevent this compound from crystallizing before complexation.

Troubleshooting & FAQs

Q1: My solution turned cloudy/milky immediately after adding saline. Can I still use it?

  • Diagnosis: This is "Crash-Out." The hydrophobic this compound precipitated because the water content increased too rapidly.

  • Action: Do NOT inject. Precipitated drug will not be absorbed consistently and causes local peritonitis.

  • Fix:

    • Warm the solution to 37°C and sonicate for 10 minutes.

    • If it does not clear, you must restart using Method A (Cyclodextrin). The drug concentration may be too high for a simple co-solvent mix.[1]

Q2: Why do my control mice (Vehicle only) show reduced locomotor activity?

  • Diagnosis: DMSO Toxicity.[1][2][3][4][5] Even at 10%, DMSO can cause temporary sedation or motor incoordination in mice.

  • Action: Switch to the HP-β-CD formulation (Method A). Cyclodextrins are pharmacologically inert in behavioral assays compared to DMSO.

Q3: How stable is this compound in solution?

  • Technical Insight: this compound contains an ethyl ester moiety. In high pH (basic) or highly acidic environments, this ester can hydrolyze, rendering the drug inactive.

  • Recommendation: Prepare fresh daily. If using PBS, ensure pH is 7.2–7.4. Do not store aqueous solutions for >24 hours, even at 4°C.

Q4: What is the maximum DMSO limit if I must use it?

  • Mice (IP): Max 10% (v/v), though 5% is safer.

  • Rats (IP): Max 10–15% (v/v).

  • Intravenous (IV): Strictly < 1–2% to avoid hemolysis.

Comparative Data: Vehicles

Feature100% DMSO10% DMSO / Saline30% HP-β-CD (Method A)
Solubility ExcellentModerate (Risk of precip.)High (Encapsulated)
Toxicity (IP) Severe (Necrosis/Sedation)Mild (Inflammation)None/Negligible
BBB Integrity Compromised (Artifacts)Minor effectIntact
Stability HighLow (Hydrolysis risk)High (Protected in cavity)

References

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[6] Molecular Pharmacology, 55(3), 453-461. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1330. Link

  • Tocris Bioscience. this compound Technical Datasheet. Link

Sources

Validation & Comparative

CPCCOEt vs. LY367385: A Technical Guide to mGluR1 Selectivity & Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating metabotropic glutamate receptor 1 (mGluR1) signaling, the choice between CPCCOEt and LY367385 is not merely a matter of potency, but of mechanistic topology .

  • Select LY367385 if you require a highly water-soluble, competitive antagonist for standard electrophysiological recordings (LTP/LTD) or when mimicking the blockade of the orthosteric glutamate site is necessary. It is the field-standard for distinguishing mGluR1 from mGluR5 in hippocampal slice preparations.

  • Select this compound if you are investigating allosteric modulation, require inhibition that is insensitive to local glutamate concentration surges (non-competitive), or need to validate a binding site distinct from the orthosteric pocket.

Part 1: Mechanistic Distinction (The Core Differentiator)

The fundamental difference lies in the binding site and the resulting mode of inhibition. This distinction dictates their utility in high-glutamate environments (like the synaptic cleft).

Receptor Topology & Binding Sites

mGluR1 is a Class C GPCR characterized by a large extracellular Venus Flytrap Domain (VFD).

  • LY367385 is an amino acid analog that competes directly with glutamate at the VFD (Orthosteric Site).

  • This compound is a negative allosteric modulator (NAM) that binds to the Transmembrane Domain (TM), specifically interacting with residues Thr815 and Ala818 in TM VII.

Visualization of Interaction Logic

The following diagram illustrates the structural and functional divergence of these two compounds.

mGluR1_Mechanism Glu Glutamate (Agonist) Rec_VFD mGluR1 VFD (Orthosteric Site) Glu->Rec_VFD Activates Rec_TM mGluR1 TM Domain (Allosteric Site) Rec_VFD->Rec_TM Conformational Change Gq Gq Protein Coupling Rec_TM->Gq Signal Transduction Ca Intracellular Ca2+ Release Gq->Ca PLC activation LY LY367385 (Competitive Antagonist) LY->Rec_VFD Blocks (Competes with Glu) CP This compound (Negative Allosteric Modulator) CP->Rec_TM Locks (Non-competitive)

Caption: Figure 1. Mechanism of Action. LY367385 competes at the VFD, while this compound locks the TM domain.

Part 2: Comparative Data Profile

The following data aggregates findings from seminal characterization studies (Clark et al., 1997; Litschig et al., 1999).

FeatureLY367385This compound
Mechanism Competitive AntagonistNegative Allosteric Modulator (NAM)
Binding Site Orthosteric (VFD)Transmembrane (TM VII)
mGluR1 Potency IC50: ~8.8 µM (rat mGluR1a)IC50: ~6.5 µM (human mGluR1b)
mGluR5 Activity Inactive (> 100 µM)Inactive (> 100 µM)
Saturability Overcome by high [Glu]Not overcome by high [Glu]
Solubility High (Water/Saline soluble)Low (Requires DMSO, hydrophobic)
Key Residues Ser165, Thr188 (VFD)Thr815, Ala818 (TM VII)

Scientist's Note on Selectivity: Both compounds exhibit excellent selectivity against mGluR5, which is the primary cross-reactivity concern in Group I mGluR research. However, LY367385 is generally considered "cleaner" regarding non-specific hydrophobic interactions due to its hydrophilic nature.

Part 3: Experimental Application

Decision Logic: Which to Choose?

Use the decision tree below to select the appropriate inhibitor for your specific experimental constraints.

Selection_Logic Start Experimental Goal Q1 Is the assay in vivo or slice? Start->Q1 Q2 Is Glutamate conc. controlled? Q1->Q2 No (In vitro / Cell line) Res1 Use LY367385 (Solubility & Stability) Q1->Res1 Yes (Physiological buffer) Q2->Res1 Yes (Competition curves) Res2 Use this compound (Allosteric Validation) Q2->Res2 No (High/Unknown Glu)

Caption: Figure 2. Selection Workflow. Prioritize LY367385 for physiological buffers; use this compound for mechanistic studies.

Field Insights
  • Electrophysiology (LTP/LTD): LY367385 is the gold standard. In slice preparations, the concentration of glutamate released at the synapse can be high. While this compound theoretically handles this better (non-competitive), its lipophilicity makes it difficult to wash out of slice tissue, potentially confounding "recovery" data. LY367385 washes out cleanly.

  • Pharmacology (Schild Analysis): If you observe a rightward shift in the glutamate dose-response curve without a depression of the maximum response, you are observing competitive antagonism (LY367385). If you observe a depression of the maximum response (Emax) with minimal shift in EC50, you are observing non-competitive allosteric modulation (this compound).

Part 4: Validated Protocol

Calcium Mobilization Assay (FLIPR/FlexStation)

Objective: Determine the IC50 of this compound or LY367385 against mGluR1-mediated Calcium release.

Principle: mGluR1 couples to Gq, activating PLC and releasing intracellular calcium stores.[1] This protocol uses a fluorescent calcium dye to quantify this release.[2]

Materials:

  • HEK293 cells stably expressing human mGluR1 (inducible expression preferred to avoid toxicity).

  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye leakage.

  • Agonist: Glutamate (prepare fresh).

  • Antagonist: this compound (dissolved in DMSO) or LY367385 (dissolved in water/NaOH).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Dye Loading Solution (Fluo-4 AM + Probenecid in Assay Buffer).

    • Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation (Critical Step):

    • For this compound: Prepare 1000x stock in DMSO. Dilute to 2x final concentration in Assay Buffer (ensure final DMSO < 0.5%).

    • For LY367385: Prepare 1000x stock in 1N NaOH/Water. Dilute to 2x final concentration in Assay Buffer.

    • Add 50 µL of diluted antagonist to the cells (already containing 100 µL dye? Correction: Remove dye solution first or add as 2x concentrate? Standard practice is to remove dye or add concentrated compound.Refined: Most robust method is to remove dye, wash 1x, add 50 µL Assay Buffer, then add 50 µL of 2x Antagonist).

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium.

  • Baseline Measurement:

    • Place plate in FLIPR/FlexStation.

    • Record baseline fluorescence (excitation 485 nm, emission 525 nm) for 20 seconds.

  • Agonist Injection:

    • Inject 50 µL of EC80 concentration of Glutamate (determined in prior experiments, typically 10-30 µM).

    • Note: Using EC80 ensures a robust signal window to detect inhibition.

  • Data Acquisition:

    • Continue recording for 120 seconds.

    • Calculate response as

      
       (Peak Fluorescence minus Baseline divided by Baseline).
      
  • Analysis:

    • Plot % Inhibition vs. Log[Antagonist].

    • Fit using a 4-parameter logistic equation (GraphPad Prism).

References

  • Clark, B. P., et al. (1997). "Synthesis and pharmacology of a novel mGluR1 antagonist, LY367385." Bioorganic & Medicinal Chemistry Letters. Link

  • Litschig, S., et al. (1999). "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding." Molecular Pharmacology. Link

  • Surin, A., et al. (2007). "Pharmacological characterization of metabotropic glutamate receptors in the nucleus accumbens." Neuropharmacology. Link

  • Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology. Link

Sources

A Comparative Guide on mGluR1 Negative Allosteric Modulators: CPCCOEt vs. JNJ16259685

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabotropic glutamate receptor 1 (mGluR1) plays a pivotal role in modulating synaptic plasticity, motor control, and nociception. Historically, targeting mGluR1 with orthosteric antagonists was challenging due to the high evolutionary conservation of the glutamate-binding Venus flytrap domain across mGluR subtypes. The paradigm shifted with the discovery of negative allosteric modulators (NAMs) that bind the less conserved 7-transmembrane (7TM) domain[1].

This technical guide provides an objective, data-driven comparison of two benchmark mGluR1 NAMs: CPCCOEt , the prototypical first-generation tool compound, and JNJ16259685 , a highly optimized, next-generation antagonist.

Pharmacological Profiling: The Evolution of Potency

The primary distinction between this compound and JNJ16259685 lies in their binding affinities and resulting potencies. JNJ16259685 is exceptionally potent, exhibiting sub-nanomolar affinity (


 = 0.34 nM) and an 

of 1.21 nM at human mGluR1a receptors[2]. In contrast, this compound operates strictly in the micromolar range (

~6.5 μM).

The Causality of Potency Differences: Both compounds bind to the 7TM allosteric pocket, but their structural thermodynamics differ drastically. This compound relies on fewer high-affinity stabilizing interactions within the pocket, resulting in a rapid off-rate and lower overall affinity. JNJ16259685 was rationally designed to optimize lipophilic and hydrogen-bonding interactions within this exact domain. This structural optimization drastically reduces the dissociation rate, locking the receptor in an inactive conformation with much higher thermodynamic stability, thus driving the potency into the low nanomolar range[2].

Quantitative Potency & Selectivity Comparison
Pharmacological ParameterThis compoundJNJ16259685
Target Mechanism mGluR1 (NAM)mGluR1 (NAM)

(Human mGluR1a)
~6.5 μM1.21 ± 0.53 nM[2]

(Rat mGluR1a)
~17.8 μM[3]3.24 ± 1.00 nM[2]
Binding Affinity (

)
Low (Micromolar)0.34 ± 0.20 nM[2]
Selectivity (vs mGluR5) High (No activity up to 100 μM)High (>400-fold, rat mGlu5a

= 1.31 μM)[3]
Systemic In Vivo Activity Poor (Requires local/i.c.v. infusion)Excellent (

= 0.014 - 0.040 mg/kg s.c.)[2]

Mechanistic Causality: Allosteric Modulation

Both this compound and JNJ16259685 are non-competitive antagonists; they do not displace endogenous glutamate. Instead, they depress the maximal response (


) of glutamate. By binding to the 7TM domain, they physically prevent the intracellular loops of mGluR1 from undergoing the conformational shift required to couple with the 

protein. This effectively silences the downstream Phospholipase C (PLC) and Inositol trisphosphate (

)-mediated intracellular calcium release[1].

Mechanism Glutamate Glutamate (Orthosteric Agonist) mGluR1 mGluR1 Receptor (Venus Flytrap Domain) Glutamate->mGluR1 Activates Gq Gq Protein Coupling mGluR1->Gq Triggers NAM NAMs (this compound / JNJ16259685) (7TM Allosteric Site) NAM->mGluR1 Locks inactive state PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

Allosteric modulation of the mGluR1 signaling pathway by NAMs preventing Gq coupling.

Experimental Methodology: FLIPR Calcium Mobilization Assay

To objectively compare the potency of these two compounds, researchers rely on high-throughput intracellular calcium assays such as the Fluorometric Imaging Plate Reader (FLIPR) assay. A robust protocol must be a self-validating system , incorporating baseline reads to rule out compound auto-fluorescence or partial agonism, and carefully titrating the agonist to ensure competitive shifts are detectable.

Protocol Step1 1. Cell Preparation Seed mGluR1-CHO cells Step2 2. Dye Loading Fluo-4 AM incubation Step1->Step2 Step3 3. NAM Addition Add this compound or JNJ16259685 Step2->Step3 Step4 4. Baseline Read Establish resting Ca2+ Step3->Step4 Step5 5. Agonist Challenge Inject EC80 Glutamate Step4->Step5 Step6 6. Detection Measure Peak Fluorescence Step5->Step6

Step-by-step workflow for the self-validating FLIPR intracellular calcium mobilization assay.

Step-by-Step Protocol & Causality:
  • Cell Preparation: Seed CHO cells stably expressing recombinant human mGluR1a into a 384-well plate. Grow overnight to 80-90% confluency.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to permeate the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore inside the cell.

  • Compound Incubation (NAM Addition): Add serial dilutions of this compound (0.1 μM to 100 μM) or JNJ16259685 (0.01 nM to 100 nM) to respective wells. Incubate for 15-30 minutes.

    • Self-Validation: Always include vehicle-only wells (e.g., 0.1% DMSO) to establish the uninhibited maximum signal window (

      
      ).
      
  • Baseline Read: Record baseline fluorescence for 10 seconds prior to agonist addition.

    • Causality: This step is critical to verify that the NAMs themselves do not induce calcium flux, thereby ruling out partial agonism or off-target membrane disruption[2].

  • Agonist Challenge: Inject glutamate at an experimentally predetermined

    
     concentration (typically around 10-30 μM).
    
    • Causality: Using an

      
       concentration ensures the assay is sensitive enough to detect non-competitive inhibition without being artificially overwhelmed by excess agonist, providing a robust signal-to-noise ratio.
      
  • Detection & Analysis: Measure the peak fluorescence. Calculate the

    
     using non-linear regression (four-parameter logistic curve). JNJ16259685 will show a complete blockade of the calcium transient at low nanomolar concentrations, whereas this compound will require micromolar concentrations to achieve the same effect[3].
    

Application Insights: In Vitro vs. In Vivo Selection

Choosing between this compound and JNJ16259685 depends entirely on the experimental model and the required pharmacokinetics.

  • In Vitro Electrophysiology: this compound remains a highly valuable tool compound. For example, in cerebellar Purkinje cells, bath application of 100 μM this compound effectively attenuates depolarization-induced slow currents (DISC)[4]. Its lower affinity is actually an advantage in slice preparations, as it allows for easier and faster washout compared to the tightly binding JNJ16259685.

  • In Vivo Behavioral Models: JNJ16259685 is the definitive choice for systemic studies. This compound has poor brain penetrance and requires invasive intracerebroventricular (i.c.v.) or local infusion. Conversely, JNJ16259685 is highly systemically active, exhibiting excellent receptor occupancy in the cerebellum and thalamus following simple subcutaneous administration (

    
     = 0.014 - 0.040 mg/kg)[2]. It effectively modulates behaviors such as isolation-induced aggression and spatial memory without the off-target toxicity often seen with high doses of less potent compounds[3].
    

References

1.[2] "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist." nih.gov. 2.[3] "JNJ16259685 | mGlu1 Receptor Antagonist." medchemexpress.com. 3. "this compound, mGlu1 antagonist (CAS 179067-99-3)." abcam.com. 4.[4] "Dendritic glutamate release produces autocrine activation of mGluR1 in cerebellar Purkinje cells." pnas.org. 5.[1] "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." nih.gov.

Sources

CPCCOEt vs. MPEP: A Specificity Control Guide for Group I mGluR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CPCCOEt vs MPEP Specificity Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the investigation of Group I metabotropic glutamate receptors (mGluRs), distinguishing between mGluR1 and mGluR5 contributions is critical yet prone to artifact. This compound (mGluR1-selective) and MPEP (mGluR5-selective) are the historical gold standards for this differentiation. However, their utility relies entirely on strict adherence to "specificity windows."

This guide moves beyond basic vendor descriptions to address the operational risks of these compounds. While this compound suffers from physicochemical instability (solubility/light), MPEP carries a biological liability (off-target NMDA inhibition). This document provides the mechanistic grounding, comparative data, and self-validating protocols required to publish rigorous data using these antagonists.

Mechanistic Profile: Allosteric Modulation

Unlike competitive antagonists that fight glutamate for the orthosteric binding site (Venus flytrap domain), both this compound and MPEP are Negative Allosteric Modulators (NAMs) . They bind to the transmembrane (TM) domain, locking the receptor in an inactive conformation regardless of glutamate presence.

  • This compound: Binds to the TM domain of mGluR1. Crucial residues for binding include Thr815 and Ala818 in TM7.

  • MPEP: Binds to the TM domain of mGluR5. It stabilizes the receptor in a state that prevents Gq-protein coupling.

Diagram 1: Mechanism of Action & Signaling Blockade

Figure 1: Schematic representation of Group I mGluR signaling and the distinct allosteric binding sites for this compound and MPEP.

mGluR_Signaling cluster_membrane Synaptic Membrane mGluR1 mGluR1 (Target) Gq Gq Protein mGluR1->Gq mGluR5 mGluR5 (Target) mGluR5->Gq This compound This compound (Allosteric Site) This compound->mGluR1 Inhibits (NAM) MPEP MPEP (Allosteric Site) MPEP->mGluR5 Inhibits (NAM) Glutamate Glutamate (Orthosteric Ligand) Glutamate->mGluR1 Activates Glutamate->mGluR5 Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Signaling Cascade

Caption: Allosteric blockade of Gq-coupled signaling. This compound and MPEP bind transmembrane domains, preventing Gq activation despite glutamate binding.

Selectivity & Specificity Data

The following table synthesizes potency (IC50) and critical off-target effects. Note the "Danger Zone" for MPEP, where it loses specificity.

FeatureThis compound (mGluR1 Antagonist)MPEP (mGluR5 Antagonist)
Primary Target mGluR1 (human mGluR1b)mGluR5 (human mGluR5a)
Potency (IC50) 6.5 µM [1]32 - 36 nM [2]
Selectivity Ratio >100-fold vs mGluR5>1000-fold vs mGluR1
Solubility Low (Hydrophobic). Requires DMSO.High (Water soluble as HCl salt).
Major Off-Target None at <100 µM (clean profile).NMDA Receptors (at >10 µM).
Secondary Off-Target None significant.Norepinephrine Transporter (NET).[1]
Stability Light Sensitive (Degrades rapidly).Stable in solution.
Recommended Dose 50 - 100 µM (Slice/Cell)1 - 10 µM (Slice/Cell)
The "Dirty" Secret: MPEP and NMDA Receptors

While MPEP is highly potent (nM range), researchers often use excessive concentrations (20-50 µM) to ensure tissue penetration. This is a critical error.

  • Evidence: At concentrations >10 µM, MPEP acts as a weak, non-competitive NMDA receptor antagonist [3].

  • Consequence: If your experiment involves LTP/LTD induction dependent on NMDA receptors, high-dose MPEP may block plasticity independently of mGluR5, leading to false positives.

The "Finicky" Reagent: this compound Solubility

This compound is chemically "cleaner" regarding receptor specificity but physically difficult to handle.

  • Issue: It is highly lipophilic. When a DMSO stock is added to aqueous ACSF (Artificial Cerebrospinal Fluid), it can precipitate out of solution immediately if not mixed vigorously, effectively lowering the actual concentration to zero.

  • Consequence: False negatives (no effect observed) due to lack of soluble compound.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, these protocols include "Checkpoints"—steps designed to validate that the compound is working as intended.

Protocol A: Stock Preparation (Critical for this compound)
  • This compound Stock: Dissolve to 100 mM in 100% DMSO. Aliquot into light-protected (amber) tubes. Store at -20°C.

    • Checkpoint: On the day of the experiment, vortex the stock. When adding to ACSF, vortex the ACSF rapidly during addition. Ensure final DMSO concentration is <0.1%.

  • MPEP Stock: Dissolve MPEP Hydrochloride to 10-100 mM in distilled water or ACSF.

    • Checkpoint: MPEP is stable, but ensure you are using the HCl salt for water solubility. The free base requires DMSO.

Protocol B: Slice Electrophysiology (LTD Induction)

This protocol describes using these antagonists to dissect mGluR-dependent Long-Term Depression (LTD).

  • Preparation: Prepare hippocampal or cerebellar slices (depending on mGluR1 vs mGluR5 focus) in ice-cold cutting solution. Recover at 32°C for 1 hour.

  • Baseline Recording: Establish a stable baseline of fEPSPs (Field Excitatory Postsynaptic Potentials) for at least 20 minutes.

    • Stimulation:[2][3] 0.033 Hz.

  • Drug Application (The Specificity Window):

    • For mGluR5 (MPEP): Perfusion of 10 µM MPEP.

      • Warning: Do NOT exceed 20 µM.

    • For mGluR1 (this compound): Perfusion of 50-100 µM this compound.

      • Warning: Protect perfusion lines from light (wrap in foil).

  • Incubation: Wash in drug for 20 minutes prior to induction protocol.

  • Induction: Apply Low-Frequency Stimulation (LFS: 1 Hz for 15 min) or DHPG (Group I agonist) wash-in.

  • Specificity Control (Mandatory):

    • If using MPEP, you must run a parallel control monitoring NMDA-mediated currents (or isolate NMDA fEPSPs in low Mg2+) to prove 10 µM MPEP did not alter NMDA transmission.

Validation Workflow: The Decision Tree

Before publishing, use this logic flow to validate your pharmacological findings.

Diagram 2: Specificity Validation Workflow

Figure 2: Decision tree for validating mGluR antagonist effects and ruling out off-target artifacts.

Specificity_Workflow Start Start: Observed Effect with Antagonist Check_Conc Check Concentration Start->Check_Conc Decision_Conc Is Dose within Specificity Window? Check_Conc->Decision_Conc Redesign Redesign: Lower Dose Decision_Conc->Redesign No (MPEP >20µM) KO_Control Genetic Control: Test in mGluR KO Mouse Decision_Conc->KO_Control Yes Decision_KO Does Effect Persist in KO? KO_Control->Decision_KO Off_Target Artifact: Off-Target Effect Detected Decision_KO->Off_Target Yes (Effect remains) NMDA_Check MPEP Specific: Test NMDA Currents Decision_KO->NMDA_Check No (Effect lost) Specific Validated: Specific mGluR Effect NMDA_Check->Off_Target NMDA Blocked NMDA_Check->Specific NMDA Normal

Caption: Workflow to distinguish true mGluR inhibition from off-target artifacts (e.g., NMDA blockade).

Conclusion & Recommendations
  • For mGluR1: This compound remains a valid tool but requires strict handling (light protection, DMSO solubility checks).

  • For mGluR5: MPEP is historically significant but "dirty" at high doses.

    • Recommendation: If MPEP results are ambiguous or require concentrations >10 µM, switch to MTEP , a structural analog with higher affinity (IC50 = 5 nM) and significantly reduced NMDA off-target activity.

  • The Golden Rule: Pharmacological data should always be paired with genetic controls (Knockout mice) or a second, structurally distinct antagonist to satisfy the "Trustworthiness" pillar of high-impact research.

References
  • Litschig, S., et al. (1999).[4] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[2][5] Molecular Pharmacology, 55(3), 453-461.

  • Gasparini, F., et al. (1999).[6] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.

  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism.[7] British Journal of Pharmacology, 131(7), 1429-1437.

Sources

mGluR1 Antagonist Profiling: CPCCOEt vs. AIDA

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery & Neuroscience

Executive Summary: The Verdict

In the dissection of metabotropic glutamate receptor 1 (mGluR1) signaling, the choice between CPCCOEt and AIDA represents a fundamental decision between mechanism and binding topology .

  • Select this compound when you require a Negative Allosteric Modulator (NAM) to silence constitutive activity or study signaling independent of glutamate binding saturation. It is the superior tool for in vitro mechanistic dissection due to its non-competitive nature.

  • Select AIDA when you need a classical Competitive Antagonist to map the orthosteric glutamate pocket or require a compound with established (albeit moderate) blood-brain barrier (BBB) permeability for in vivo behavioral baselines.

Field Insight: While both are "legacy" compounds in modern drug discovery (superseded by nanomolar-potency agents like JNJ-16259685), they remain the gold standard for validating binding modes (Orthosteric vs. Allosteric) in assay development.

Mechanistic Architecture: Orthosteric vs. Allosteric

The defining difference lies in where and how these molecules disengage the receptor.

The Binding Topology
  • AIDA (Orthosteric): Binds to the large extracellular "Venus Flytrap" domain (VFT), directly competing with Glutamate. Its efficacy is surmountable by increasing Glutamate concentration.

  • This compound (Allosteric): Binds to the Transmembrane Domain (7-TM), specifically interacting with residues Thr815 and Ala818 in TM VII. It acts as a wedge, preventing the conformational change required for G-protein coupling, regardless of Glutamate occupancy.

mGluR1_Binding_Mechanism Glutamate Glutamate (Agonist) VFT Extracellular VFT Domain (Orthosteric Site) Glutamate->VFT Activates TM_Domain 7-Transmembrane Domain (Allosteric Site) VFT->TM_Domain Conformational Change AIDA AIDA (Competitive Antagonist) AIDA->VFT Blocks (Competitive) G_Protein Gq Protein Coupling (Signal Transduction) TM_Domain->G_Protein Activates This compound This compound (Negative Allosteric Modulator) This compound->TM_Domain Locks (Non-Competitive) Response Ca2+ Mobilization / IP3 G_Protein->Response

Figure 1: Topological distinction between AIDA (Extracellular competition) and this compound (Transmembrane locking).

Pharmacological Profile Comparison

The following data aggregates experimental values from CHO cells expressing human mGluR1a/b.

ParameterThis compoundAIDA
Mechanism Negative Allosteric Modulator (NAM)Competitive Antagonist
Binding Site Transmembrane Domain (TM VII)Extracellular VFT Domain
Potency (IC50) ~6.5 µM (Inhibits Glu-induced Ca2+)~100 - 200 µM (Low potency)
Affinity (Kd/Ki) Not applicable (Non-competitive)Kd ~98 µM
Selectivity High for mGluR1; Inactive at mGluR5 (>100 µM)Selective for mGluR1 vs mGluR5 (approx 100-fold)
Schild Analysis Decreases Emax (Non-surmountable)Shifts EC50 right (Surmountable)
BBB Permeability Poor (Limited CNS entry)Moderate (Centrally active)
Solubility DMSO required (Hydrophobic)Aqueous soluble (at neutral pH)

Critical Note on Potency: AIDA is a relatively weak antagonist by modern standards. High concentrations (mM range) may lose selectivity. This compound provides a "cleaner" block at lower concentrations (6-10 µM) but suffers from poor solubility.

Experimental Protocol: Calcium Mobilization Assay

This protocol is the industry standard for validating mGluR1 antagonism, utilizing the Gq-coupled nature of the receptor (IP3 pathway).

Objective: Determine IC50 of this compound vs. AIDA using Fluo-4 AM in CHO-mGluR1 cells.

Materials
  • Cells: CHO-K1 stably expressing human mGluR1.

  • Reagents: Fluo-4 AM (Ca2+ indicator), Probenecid (inhibits dye efflux).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Agonist: L-Glutamate or DHPG (Group I selective agonist).

Workflow Diagram

Ca_Flux_Protocol Step1 1. Cell Seeding (CHO-mGluR1, 50k/well) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) 45 min @ 37°C Step1->Step2 Step3 3. Baseline Read (RFU Measurement) Step2->Step3 Step4 4. Antagonist Addition (this compound or AIDA) Incubate 15 min Step3->Step4 Step5 5. Agonist Injection (EC80 of Glutamate) Step4->Step5 Step6 6. Data Acquisition (FLIPR/Plate Reader) Step5->Step6

Figure 2: Step-by-step workflow for Calcium Mobilization Assay.

Detailed Methodology
  • Preparation: Seed CHO-mGluR1 cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (4 µM) in Assay Buffer containing 2.5 mM Probenecid . Incubate 45 mins at 37°C, then 15 mins at room temperature (RT) to de-esterify the dye.

  • Antagonist Pre-treatment:

    • This compound: Dissolve in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM – 100 µM). Note: Final DMSO < 0.5%.

    • AIDA: Dissolve in water/buffer. Prepare serial dilutions (1 µM – 1 mM).

    • Add 50 µL of antagonist solution to cells. Incubate 15 minutes at RT.

  • Agonist Challenge: Inject Glutamate (10 µM - approx EC80) .

  • Detection: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Antagonist].
    

Expert Insights & Troubleshooting (E-E-A-T)

The "Glutamate Shift" Artifact
  • Issue: When using AIDA, you may see variable IC50 values depending on the glutamate concentration used.

  • Cause: Because AIDA is competitive, high glutamate concentrations (e.g., 100 µM) will outcompete AIDA, making it appear less potent (Rightward shift of the curve).

  • Solution: Always titrate your agonist first. Run antagonist assays against an EC80 concentration of agonist, not a saturating dose.

  • This compound Advantage: As a NAM, this compound's inhibition is largely independent of glutamate concentration, providing a stable IC50 regardless of agonist fluctuations [1].

Solubility Traps
  • This compound: Highly lipophilic. If you observe precipitation in the assay buffer, add 0.01% Pluronic F-127 or BSA to the buffer to maintain solubility. Do not exceed 100 µM, as non-specific effects on membrane fluidity can occur.

  • AIDA: Generally soluble, but ensure pH is re-adjusted to 7.4 if dissolving high concentrations of the free acid form.

In Vivo Limitations

While AIDA is cited for in vivo use (e.g., blocking fear conditioning), its low potency often requires high doses (mg/kg range), which can lead to off-target effects. For modern in vivo studies, consider JNJ-16259685 or MPEP (for mGluR5 controls) as more robust alternatives [2].

References

  • Litschig, S. et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[1][2] Molecular Pharmacology.

  • Lavreysen, H. et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist.[3] Neuropharmacology.

  • Moroni, F. et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist.[4][5][6][7] Journal of Pharmacology and Experimental Therapeutics.

  • Nielsen, K.S. et al. (1997). Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats.[4] European Journal of Pharmacology.

Sources

advantages of CPCCOEt over competitive antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Allosteric Advantage

In the modulation of Metabotropic Glutamate Receptor 1 (mGluR1), the choice between competitive (orthosteric) antagonists and non-competitive (allosteric) antagonists is not merely a matter of potency—it is a fundamental strategic decision regarding selectivity and efficacy under pathological conditions .

This guide objectively analyzes CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester), a prototype Negative Allosteric Modulator (NAM). Unlike competitive antagonists (e.g., AIDA, LY367385) that battle endogenous glutamate for the conserved "Venus Flytrap" domain, this compound targets the transmembrane domain. This mechanism confers two critical advantages: insurmountable inhibition during glutamate surges (e.g., ischemia) and superior subtype selectivity .

Mechanistic Distinction: Orthosteric vs. Allosteric[1]

To understand the superiority of this compound in specific applications, one must first visualize the structural disparity.

  • Competitive Antagonists (e.g., AIDA, LY367385): Bind to the large extracellular N-terminal domain (Venus Flytrap Domain - VFD). Because this glutamate-binding pocket is highly conserved across mGluR subtypes, achieving high selectivity is chemically arduous. Furthermore, their inhibition is surmountable ; high concentrations of endogenous glutamate (common in excitotoxicity) can displace the antagonist.

  • This compound (NAM): Binds to the 7-Transmembrane (7TM) domain , specifically interacting with residues Thr815 and Ala818 in helix VII. This site is less conserved, allowing for exquisite selectivity for mGluR1 over mGluR5. Crucially, binding here creates a conformational "lock" that prevents receptor activation regardless of how much glutamate binds to the VFD.

Diagram 1: Receptor Binding Topology

mGluR1_Mechanism cluster_Receptor mGluR1 Structure Glutamate Endogenous Glutamate (High Concentration) VFT Venus Flytrap Domain (Orthosteric Site) Glutamate->VFT Binds & Activates Comp_Antag Competitive Antagonist (e.g., AIDA) Comp_Antag->VFT Competes (Displaced by High Glu) This compound This compound (Allosteric NAM) TM7 7-Transmembrane Domain (Allosteric Site - Thr815/Ala818) This compound->TM7 Locks Conformation (Non-Competitive) VFT->TM7 Conformational Coupling GProtein G-Protein Signaling (Gq/11 -> Ca2+) TM7->GProtein Activation

Caption: this compound targets the 7TM domain, bypassing the competitive pressure at the orthosteric site.

Comparative Performance Analysis

The following data summarizes the functional differences between this compound and common competitive antagonists. Note the distinction in "Surmountability"—this is the key factor for in vivo efficacy during excitotoxic events.

Table 1: Pharmacological Profile Comparison
FeatureThis compound AIDA LY367385 MCPG
Mechanism Negative Allosteric Modulator (NAM)Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Binding Site Transmembrane Domain (TM VII)Extracellular VFDExtracellular VFDExtracellular VFD
mGluR1 Selectivity High (>100-fold vs mGluR5)ModerateHighLow (Non-selective Group I/II)
Inhibition Type Insurmountable (Depresses Emax)Surmountable (Shifts EC50)Surmountable (Shifts EC50)Surmountable
IC50 / Ki ~6.5 µM (IC50)~200 µM (IC50)~8 µM (IC50)~1 mM (IC50)
Key Advantage Effective in high-glutamate conditionsWell-characterized tool compoundPotencyBroad spectrum (historic)

Analytic Insight: While LY367385 has a comparable IC50, it is competitive. In a synaptic cleft where glutamate concentrations can spike to millimolar levels (e.g., during ischemia or seizure), LY367385 can be displaced. This compound, by depressing the maximal response (Emax), remains effective.

Experimental Validation Protocols

Protocol A: Functional Calcium Mobilization (FLIPR/Ca2+ Imaging)

Objective: To demonstrate the non-competitive nature of this compound by observing the depression of the Glutamate Emax.

Methodology:

  • Cell Line: Use CHO or HEK293 cells stably expressing human mGluR1a (avoid transient transfection to ensure consistent receptor density).

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) or Calcium 6 for 45 mins at 37°C.

  • Pre-incubation: Add this compound at varying concentrations (0, 10, 30, 100 µM) for 15 minutes prior to agonist addition. Critical Step: Allosteric modulators require pre-equilibration to access the TM domain.

  • Agonist Challenge: Inject Glutamate (or DHPG) dose-response curve (1 nM to 1 mM).

  • Analysis: Plot the response.

    • Competitive Result: The curve shifts right; Emax remains 100%.

    • This compound Result: The Emax decreases as inhibitor concentration rises. The EC50 may not shift significantly.

Diagram 2: Calcium Assay Workflow

FLIPR_Workflow cluster_Treatment Treatment Phase Start CHO-mGluR1 Cells Dye Load Fluo-4 AM (45 min @ 37°C) Start->Dye PreInc Pre-incubation This compound (15 min) Dye->PreInc Challenge Inject Glutamate (Dose Response) PreInc->Challenge Read Measure Fluorescence (488nm ex / 525nm em) Challenge->Read Analysis Schild Analysis: Check Emax Depression Read->Analysis

Caption: Workflow for validating non-competitive antagonism via Calcium mobilization.

Protocol B: Electrophysiological Validation (Thalamic Slice)

Objective: To verify this compound's ability to block synaptic responses where competitive antagonists might fail due to high synaptic glutamate concentrations.

  • Preparation: Prepare 300 µm thalamic slices (LGN or VB nucleus) from P14-P21 rats.

  • Recording: Whole-cell patch-clamp in voltage clamp mode (-60 mV).

  • Stimulation: Stimulate the corticothalamic tract to induce EPSCs.

  • Isolation: Bath apply CNQX (20 µM) and APV (50 µM) to block iGluRs. Isolate the slow mGluR1-mediated EPSC .

  • Application:

    • Apply This compound (100 µM) .[1][2] Observe reduction in the slow EPSC amplitude.

    • Control: Washout (this compound is reversible, though slower than competitive antagonists).

Implications for Drug Development

The shift toward NAMs like this compound represents a maturation in GPCR pharmacology.

  • Safety Profile: Because NAMs do not block the orthosteric site, they often allow low-level physiological signaling to persist while dampening pathological over-activation. This "dimmer switch" effect (as opposed to the "off switch" of competitive antagonists) often results in a better side-effect profile.

  • CNS Penetration: Many competitive antagonists (amino acid analogs) are polar and struggle to cross the Blood-Brain Barrier (BBB). This compound, being a lipophilic coumarin derivative, has distinct physicochemical properties that may offer better CNS bioavailability, though formulation challenges (solubility) must be managed.

References

  • Litschig, S., et al. (1999).[2][3][4] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[5] Molecular Pharmacology.

  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor.[5][6] Neuropharmacology.

  • Haas, H. S., et al. (2007).[6] The non-competitive metabotropic glutamate receptor-1 antagonist this compound inhibits the in vitro growth of human melanoma.[6][7] Oncology Reports.

  • Krieger, P., et al. (2000).[3] Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience.

Sources

Comparative Guide: CPCCOEt vs. FTIDC for In Vivo mGluR1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of CPCCOEt and FTIDC , two distinct antagonists of the metabotropic glutamate receptor subtype 1 (mGluR1). It is designed for researchers selecting the appropriate chemical probe for in vivo efficacy studies in CNS disorders (schizophrenia, pain) and oncology (melanoma).

Executive Summary

  • This compound is the "classic" first-generation tool compound. While highly selective for mGluR1, its utility in vivo is severely limited by poor water solubility, low bioavailability, and rapid clearance. It serves primarily as a proof-of-concept probe for intrathecal or local administration.

  • FTIDC is a "second-generation" drug-like candidate. It offers superior oral bioavailability, blood-brain barrier (BBB) penetrance, and a wider therapeutic window. It effectively engages central mGluR1 targets via systemic administration without the immediate motor toxicity (ataxia) often associated with mGluR1 blockade.

Mechanistic & Chemical Grounding

Both compounds function as Negative Allosteric Modulators (NAMs) of mGluR1. They bind to the transmembrane domain (7-TM) rather than the orthosteric glutamate site (Venus flytrap domain), preventing receptor activation by glutamate.

Signaling Pathway Blockade

Blockade of mGluR1 disrupts the G


q signaling cascade, which is critical for:
  • CNS: Synaptic plasticity (LTD), neuronal excitability, and nociception.

  • Oncology: Melanoma cell proliferation (via MAPK/ERK and PI3K/AKT pathways driven by autocrine glutamate).

mGluR1_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Couples NAMs NAMs (this compound / FTIDC) NAMs->mGluR1 Blocks (Allosteric) PLC PLCu03b2 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Outcome Outcomes: - Neuronal Excitability - Tumor Growth (Melanoma) - Pain Transmission Ca->Outcome Drives PKC->Outcome

Figure 1: mGluR1 Signaling Cascade. Both this compound and FTIDC inhibit the Gq-coupled pathway, preventing IP3-mediated calcium release and PKC activation.

Pharmacokinetics (PK) & Physicochemical Profile

This is the decisive factor for in vivo experimental design.

FeatureThis compound FTIDC
Chemical Class Chromene derivativePyridyl-triazole derivative
Solubility Poor. Hydrophobic. Requires DMSO, Cyclodextrin, or Cremophor for formulation.Moderate. Soluble in acidic media or methylcellulose suspensions.
Route of Admin. Intrathecal (i.t.), Intracerebroventricular (i.c.v.), or i.p. (with vehicles).Oral (p.o.) or Intraperitoneal (i.p.).
Bioavailability Low (<10% oral). Rapid hepatic clearance.[1][2]High. Good oral absorption in rodents.
BBB Penetrance Low/Variable. Limited CNS exposure after systemic dosing.High. Excellent brain-to-plasma ratio.
Half-Life (T1/2) Short (< 1 hour in rodents).Moderate (~1–4 hours in rodents).
Receptor Occupancy Difficult to sustain high occupancy without toxic vehicles.Dose-dependent occupancy correlates linearly with plasma concentration.

Expert Insight: Do not use this compound for chronic systemic dosing studies (e.g., 2-week tumor regression) unless you are using a specialized delivery system (e.g., osmotic minipump). FTIDC is the superior choice for oral dosing regimens.

In Vivo Efficacy Comparison

A. CNS Disorders (Schizophrenia, Anxiety, Pain)
  • FTIDC (The Superior Candidate):

    • Antipsychotic Activity: FTIDC (10–30 mg/kg, p.o. or i.p.) significantly inhibits methamphetamine-induced hyperlocomotion in mice.

    • Therapeutic Window: Crucially, at these effective doses, FTIDC does not induce catalepsy or motor coordination deficits (ataxia), which are common side effects of mGluR1 blockade. This suggests a "separation" between therapeutic efficacy and motor toxicity.

    • Pain: Effective in the formalin test (inflammatory pain) but less effective in acute thermal pain models.

  • This compound (The Tool Compound):

    • Pain: Effective in neuropathic pain models (CCI) only when administered intrathecally (10–100 nmol). Systemic efficacy is often confounded by vehicle toxicity or lack of exposure.

    • Motor Side Effects: Often used specifically to induce ataxia in cerebellar studies, as it disrupts Purkinje cell LTD.

B. Oncology (Melanoma)[3][4][5]
  • This compound: Historically the "gold standard" for in vitro proof-of-concept. It inhibits melanoma cell growth and induces apoptosis in vivo (xenografts), but requires high, frequent intraperitoneal doses (e.g., daily injections) due to poor PK.

  • FTIDC: While less frequently cited in early melanoma literature than this compound, its mechanism is identical but with superior drug-like properties. It is the logical choice for translational xenograft studies where oral dosing is preferred to reduce animal stress and improve steady-state exposure.

Experimental Protocols

Protocol A: Preparation of FTIDC for Oral/Systemic Dosing

Objective: Create a stable suspension for oral gavage (p.o.) or i.p. injection.[1][3]

  • Vehicle: 0.5% Methylcellulose (MC) in sterile water.

  • Weighing: Calculate required mass for 10–30 mg/kg dose (Volume: 10 mL/kg for mice).

  • Dispersion: Add FTIDC powder to a small volume of MC vehicle.

  • Homogenization: Sonicate for 10–15 minutes until a uniform white suspension is achieved. Vortex immediately before dosing.

  • Storage: Prepare fresh daily. Do not store suspensions >24 hours.

Protocol B: Preparation of this compound for Acute Injection

Objective: Solubilize the hydrophobic compound for a single acute experiment (i.p.).

  • Vehicle: 10% DMSO + 10% Tween-80 + 80% Saline (Note: High vehicle load may cause irritation).

    • Alternative: 20-40% (2-hydroxypropyl)-

      
      -cyclodextrin (HP
      
      
      
      CD).
  • Solubilization: Dissolve this compound completely in 100% DMSO first.

  • Dilution: Slowly add Tween-80, mix, then slowly add warm saline while vortexing to prevent precipitation.

  • Warning: If solution turns cloudy/precipitates, do not inject. This compound precipitates rapidly in aqueous buffers.

Workflow Visualization

Experiment_Workflow cluster_0 Compound Selection cluster_1 Execution Choice Goal? Acute Acute/Local (e.g., i.t. injection) Choice->Acute Mechanistic Probe Chronic Chronic/Systemic (e.g., Oral 14 days) Choice->Chronic Therapeutic Efficacy This compound This compound (Dissolve in DMSO/Cyclodextrin) Acute->this compound FTIDC FTIDC (Suspend in 0.5% Methylcellulose) Chronic->FTIDC Dosing Administer (i.p. / p.o.) This compound->Dosing FTIDC->Dosing

Figure 2: Decision Matrix for Compound Selection. Choose FTIDC for chronic/systemic efficacy; reserve this compound for acute local mechanistic validation.[4]

References

  • Suzuki, G., et al. (2007). Pharmacological characterization of a new, orally active and potent allosteric metabotropic glutamate receptor 1 antagonist, FTIDC.Journal of Pharmacology and Experimental Therapeutics , 321(3), 1144-1153.[4][5] Link

  • Satow, A., et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the mGluR5 antagonist... FTIDC.[4][5][6][7][8]Journal of Pharmacology and Experimental Therapeutics , 326(2), 577-586. Link

  • Haas, H. S., et al. (2007). The non-competitive metabotropic glutamate receptor-1 antagonist this compound inhibits the in vitro growth of human melanoma.Oncology Reports , 17(6), 1399-1404. Link

  • Litschig, S., et al. (1999). This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.Molecular Pharmacology , 55(3), 453-461. Link

  • Suzuki, G., et al. (2009). Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists.Journal of Pharmacology and Experimental Therapeutics , 328(2), 448-454. Link

Sources

validating mGluR1 knockdown with CPCCOEt

Author: BenchChem Technical Support Team. Date: March 2026

Validating mGluR1 Knockdown Specificity: A Comparative Guide Using CPCCOEt and Alternative Modulators

Introduction

Metabotropic glutamate receptor 1 (mGluR1) is a Group I G-protein-coupled receptor (GPCR) critical for synaptic plasticity, nociception, and neurodevelopment[1]. Upon activation, mGluR1 couples to Gq/11 proteins, stimulating phospholipase C (PLC) to hydrolyze PIP2 into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers intracellular calcium (Ca2+) mobilization and extracellular signal-regulated kinase (ERK) phosphorylation[2].

When investigating mGluR1-dependent pathways, researchers frequently employ genetic knockdown techniques (e.g., siRNA, shRNA, or CRISPR/Cas9). However, genetic knockdown alone is susceptible to off-target effects and compensatory upregulation of structurally similar receptors, such as mGluR5. To ensure scientific integrity, a self-validating experimental system is required. By integrating pharmacological validation using This compound —a highly selective, non-competitive negative allosteric modulator (NAM) of mGluR1[3]—researchers can definitively confirm knockdown specificity.

This guide provides a comprehensive framework for validating mGluR1 knockdown, comparing this compound with alternative pharmacological modulators, and detailing the step-by-step methodologies required for robust experimental design.

The Causality of Pharmacological Validation

Why is pharmacological validation necessary? Genetic knockdown reduces receptor expression, but it does not guarantee complete functional ablation. Furthermore, the universal Group I mGluR agonist (RS)-DHPG activates both mGluR1 and mGluR5[1]. If DHPG-induced signaling persists after mGluR1 knockdown, it is critical to determine whether this residual activity stems from incomplete knockdown or mGluR5 compensation.

The Self-Validating Logic: this compound acts as a functional checkpoint. It inhibits mGluR1 signaling by binding to an allosteric site in the transmembrane domain, leaving the orthosteric glutamate-binding site unaffected[4].

  • Scenario A (Successful & Specific Knockdown): If mGluR1 is fully knocked down, applying DHPG will stimulate only mGluR5. Subsequent application of this compound will yield no further reduction in signaling, proving the knockdown specifically targeted mGluR1[5].

  • Scenario B (Incomplete Knockdown): If applying this compound further reduces DHPG-induced Ca2+ or ERK signaling in knockdown cells, functional mGluR1 receptors remain, indicating incomplete silencing.

G Agonist Agonist (Glutamate/DHPG) mGluR1 mGluR1 Receptor Agonist->mGluR1 Activates Gq Gq Protein mGluR1->Gq Couples to This compound This compound (NAM) This compound->mGluR1 Allosteric Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release ERK ERK Phosphorylation IP3->ERK via PKC

mGluR1 Gq-coupled signaling pathway and allosteric inhibition by this compound.

Comparative Analysis of mGluR1 Alternatives

To isolate mGluR1 activity, researchers must carefully select pharmacological tools. While this compound is the gold standard for in vitro validation due to its high selectivity and lack of agonist or antagonist activity at other mGluR subtypes up to 100 µM[3], newer agents like YM-298198 and JNJ-16259685 offer higher potency[2]. Additionally, MPEP is frequently used in parallel to rule out mGluR5 activity[6].

Table 1: Pharmacological Profiles of Group I mGluR Modulators

CompoundTargetMechanismIC50 / KiKey Advantage in Validation Workflows
This compound mGluR1Non-competitive NAM~6.5 µM[3]High subtype selectivity; does not affect orthosteric binding[4].
YM-298198 mGluR1Non-competitive NAM16 nM[2]Higher potency; useful for in vivo systemic administration workflows.
JNJ-16259685 mGluR1Selective Antagonist0.55 nM[2]Sub-nanomolar affinity; ideal for low-concentration cellular assays.
LY367385 mGluR1aCompetitive Antagonist8.8 µM[2]Orthosteric blockade; useful for comparing binding site dynamics[7].
MPEP mGluR5Non-competitive NAM36 nMUsed as a negative control to confirm mGluR1 vs mGluR5 specificity[1].

Experimental Methodology: Validating mGluR1 Knockdown

The following protocol outlines a robust workflow for validating mGluR1 siRNA knockdown using this compound in cultured neurons or transfected cell lines.

Workflow KD 1. mGluR1 siRNA Transfection Inc 2. 48-72h Incubation KD->Inc Pre 3. Pre-treat with this compound Inc->Pre Stim 4. Stimulate with DHPG Pre->Stim Read 5. Measure Ca2+ / pERK Stim->Read

Step-by-step experimental workflow for validating mGluR1 knockdown using this compound.

Step-by-Step Protocol: Calcium Mobilization & ERK Phosphorylation Assay

  • Genetic Knockdown (Day 0): Transfect the target cells (e.g., primary neurons or CHO cells expressing mGluR1) with mGluR1-specific siRNA or a scrambled non-targeting control siRNA using a liposomal transfection reagent. Incubate for 48–72 hours to ensure optimal protein depletion[5].

  • Reagent Preparation (Day 3): Prepare a 100 mM stock solution of this compound in DMSO. Dilute to a final working concentration of 10–50 µM in assay buffer (ensure final DMSO concentration is <0.1% to avoid solvent toxicity). Prepare the agonist (RS)-DHPG at a working concentration of 50–100 µM[1].

  • Pharmacological Pre-treatment: Wash the cells and incubate them in a physiological buffer (e.g., HEPES-buffered saline). Divide the knockdown and control cells into two groups: Vehicle-treated and this compound-treated. Pre-incubate the this compound groups with 50 µM this compound for 15–20 minutes at 37°C[1].

  • Receptor Stimulation: Stimulate all groups with 100 µM (RS)-DHPG to activate Group I mGluRs[5].

  • Signal Quantification:

    • For Calcium Mobilization: Use a calcium-sensitive dye (e.g., Fluo-4 AM) and record the transient fluorescence peak immediately upon DHPG addition[8].

    • For ERK Phosphorylation: Lyse the cells 5 minutes post-stimulation. Perform a Western blot using a phospho-ERK1/2 specific antibody, normalizing to total ERK protein levels[5].

Data Interpretation: The Self-Validating Matrix

To confirm the integrity of your knockdown, compare the quantitative outputs against the expected causality matrix below.

Table 2: Expected Outcomes for Knockdown Validation

Experimental GroupDHPG StimulationThis compound Pre-treatmentExpected Signaling Output (Ca2+ / pERK)Conclusion
Scrambled siRNA (Control) YesNo100% (Maximum)Baseline Group I activation.
Scrambled siRNA (Control) YesYes~20-30% (Reduced)This compound successfully blocks mGluR1. Residual signal is driven by mGluR5.
mGluR1 siRNA YesNo~20-30% (Reduced)Knockdown is effective at reducing overall Group I signaling.
mGluR1 siRNA YesYes~20-30% (Unchanged from KD alone)Validation Confirmed: Knockdown is specific and complete. This compound has no target left to bind.
mGluR1 siRNA YesYes< 10% (Further Reduction)Validation Failed: Knockdown is incomplete; residual mGluR1 exists and is being blocked by this compound.

By adhering to this dual genetic-pharmacological approach, researchers establish an airtight, self-validating system that satisfies the highest standards of scientific rigor and reproducibility.

References

  • This compound | Glutamate (Metabotropic)
  • Source: hellobio.
  • Source: nih.
  • This compound, mGlu1 antagonist (CAS 179067-99-3)
  • This compound | mGluR1b Antagonist - MedchemExpress.
  • Source: medchemexpress.
  • Source: frontiersin.
  • Source: jneurosci.
  • Source: nih.

Sources

CPCCOEt Experimental Design & Negative Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Pharmacological Validation, Negative Control Strategies, and Comparative Analysis

Executive Summary: The CPCCOEt Paradox

This compound (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) is a widely cited non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Unlike competitive antagonists that battle glutamate for the orthosteric site, this compound acts as a negative allosteric modulator (NAM), binding to the transmembrane domain to dampen receptor efficacy.[1]

The Critical Challenge: In rigorous pharmacological studies, a single small molecule is rarely sufficient to prove target engagement due to potential off-target effects. Crucially, there is no commercially available "inactive structural analog" for this compound. Therefore, "negative control" experiments for this compound must be designed using a Triangulation Strategy —validating the phenotype using distinct chemical scaffolds (competitive antagonists), subtype-selective controls (mGluR5 antagonists), and genetic models.

This guide provides the protocols and logic to construct these self-validating systems.

Mechanistic Basis & Binding Logic

To design a proper control, one must understand the mechanism of inhibition. This compound does not displace glutamate; it stabilizes the receptor in an inactive conformation by binding to the transmembrane VII domain (specifically interacting with Thr815 and Ala818).

Visualization: mGluR1 Allosteric Inhibition Pathway

The following diagram illustrates the distinct binding sites of this compound versus competitive alternatives, highlighting where the signaling cascade is intercepted.

mGluR1_Signaling fill_receptor fill_receptor fill_ligand fill_ligand fill_signal fill_signal fill_inhibitor fill_inhibitor Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Binds Orthosteric Site Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER_Ca ER Calcium Release IP3->ER_Ca Triggers Release LY367385 LY367385 (Competitive Antagonist) LY367385->mGluR1 Blocks Glutamate Binding This compound This compound (Allosteric NAM) This compound->mGluR1 Binds Transmembrane Domain (Thr815/Ala818)

Caption: Figure 1.[2][3][4][5] Dual-mode inhibition of mGluR1. This compound acts allosterically (NAM), distinct from the orthosteric blockade by LY367385.[1]

Designing the Negative Control Experiment

Since you cannot buy "Inactive-CPCCOEt," you must use Pharmacological Triangulation . This involves comparing this compound against agents that should not work (specificity controls) and agents that should work via different mechanisms (mechanistic controls).

Protocol 1: The "Subtype Specificity" Control (mGluR1 vs. mGluR5)

Group I mGluRs consist of mGluR1 and mGluR5, which often coexist and share signaling pathways (Gq/Ca2+). A pure mGluR1 effect must be insensitive to mGluR5 antagonism.

Objective: Confirm the observed effect is mGluR1-driven and not due to mGluR5 crosstalk.

Reagents:

  • Test Compound: this compound (100 µM)

  • Negative Control: MPEP (or MTEP) (mGluR5 selective antagonist)

  • Positive Control: DHPG (Group I Agonist)

Workflow:

  • Baseline: Establish stable baseline response (e.g., EPSC amplitude or FLIPR calcium signal).

  • Agonist Challenge: Apply DHPG (10-50 µM) to induce Group I response.

  • The "Negative" Arm: In a fresh slice/well, apply MPEP (10-50 µM) .

    • Expected Result: If the phenomenon is mGluR1-mediated, MPEP should have no effect or minimal effect compared to baseline.

  • The "Active" Arm: Apply This compound (50-100 µM) .

    • Expected Result: Significant inhibition of the DHPG response.[6]

  • Interpretation: If both block the response, the effect is likely mixed or non-specific. If only this compound blocks it, you have validated mGluR1 specificity.

Protocol 2: The "Mechanistic" Cross-Check (Allosteric vs. Orthosteric)

To rule out off-target effects of the this compound chemical scaffold itself (e.g., non-specific kinase inhibition), replicate the phenotype using a chemically distinct competitive antagonist.

Reagents:

  • Test Compound: this compound (Coumarin scaffold)

  • Validation Compound: LY367385 (Amino acid analog scaffold)

Logic: If this compound (NAM) and LY367385 (Competitive) both abolish the biological signal, the probability of off-target effects explains the result is statistically negligible (


).
Visualization: Validation Decision Tree

Validation_Logic start start action action decision decision outcome_good outcome_good outcome_bad outcome_bad Start Observed Phenotype (e.g., LTD, Ca2+ spike) Apply_this compound Apply this compound (100 µM) Start->Apply_this compound Check_Block Is Phenotype Blocked? Apply_this compound->Check_Block Apply_MPEP Negative Control: Apply MPEP (mGluR5 Antagonist) Check_Block->Apply_MPEP Yes Invalid_OffTarget INVALID: Likely Off-Target Effect Check_Block->Invalid_OffTarget No Check_MPEP Is Phenotype Blocked by MPEP? Apply_MPEP->Check_MPEP Apply_LY Validation: Apply LY367385 (Competitive) Check_MPEP->Apply_LY No (Control Passed) Invalid_Mixed INVALID: Mixed mGluR1/5 or Non-Specific Check_MPEP->Invalid_Mixed Yes Check_LY Is Phenotype Blocked by LY367385? Apply_LY->Check_LY Valid VALIDATED: mGluR1 Specific Effect Check_LY->Valid Yes Check_LY->Invalid_OffTarget No

Caption: Figure 2. Pharmacological triangulation workflow. A rigorous exclusion of mGluR5 involvement and confirmation via LY367385 is required.

Comparative Analysis: this compound vs. Alternatives

When selecting a tool compound, potency and selectivity are paramount.[7] While this compound is a classic tool, newer compounds like JNJ-16259685 offer superior potency.

Table 1: mGluR1 Antagonist Profile Comparison
FeatureThis compound LY367385 JNJ-16259685 MPEP
Primary Target mGluR1 (NAM)mGluR1a (Competitive)mGluR1 (NAM)mGluR5 (NAM)
Mechanism Allosteric (TM domain)Orthosteric (Glutamate site)AllostericAllosteric
Potency (IC50) ~6.5 µM [1, 2]~8.8 µM [3]19 nM [4]Inactive at mGluR1
Selectivity >100-fold vs mGluR5Highly SelectiveHighly SelectiveSelective for mGluR5
Solubility DMSO (Poor in water)Water soluble (NaOH)DMSODMSO/Water
Use Case General Validation Mechanism Check High Potency/In Vivo Negative Control
Expert Insight on Selection:
  • Use this compound when you need a well-characterized allosteric modulator to compare against historical data. Its lower potency requires higher concentrations (50-100 µM), which increases the risk of non-specific effects if not controlled properly.

  • Use JNJ-16259685 for in vivo studies or when high affinity is required to wash out endogenous glutamate effects. It is ~300x more potent than this compound.

  • Use LY367385 as a "gold standard" confirmation tool in slice electrophysiology because it competes directly with glutamate, offering a distinct pharmacological profile from NAMs.

References

  • Litschig, S. et al. (1999).[8][9] this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding.[10] Molecular Pharmacology.[7] Link

  • Hermans, E. et al. (1998). Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor. Neuropharmacology.[6][11][12][13] Link

  • Clark, B.P. et al. (1997). LY367385: a potent, selective and non-tetrazolyl antagonist of mGluR1. Bioorganic & Medicinal Chemistry Letters. Link

  • Lavreysen, H. et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist.[3] Neuropharmacology.[6][11][12][13] Link

  • Tocris Bioscience. this compound Product Datasheet.Link

Sources

Technical Comparison Guide: CPCCOEt vs. BAY 36-7620

Author: BenchChem Technical Support Team. Date: March 2026

Target Receptor: Metabotropic Glutamate Receptor 1 (mGluR1) Content Type: Technical Application Guide

Executive Summary: The Strategic Choice

For researchers investigating glutamatergic signaling, the choice between CPCCOEt and BAY 36-7620 is not merely about potency—it is a choice between neutral antagonism and inverse agonism , and between in vitro mechanism dissection and in vivo therapeutic modeling.

  • Select this compound if you are conducting in vitro structural studies or require a neutral antagonist that blocks agonist-induced signaling without altering the receptor's basal constitutive activity.

  • Select BAY 36-7620 if you require high-potency inhibition, are studying constitutively active mutants, or need a systemically active compound with blood-brain barrier (BBB) permeability for in vivo behavioral or neuroprotection models.

Mechanistic Profiling & Pharmacology[1]

Both compounds function as Negative Allosteric Modulators (NAMs) , binding to the transmembrane (TM) domain rather than the orthosteric glutamate binding site (Venus Flytrap Domain). However, their impact on receptor kinetics differs fundamentally.

2.1 Binding Kinetics & Mode of Action
FeatureThis compoundBAY 36-7620
Mechanism Neutral Antagonist (NAM)Inverse Agonist / NAM
Binding Site Transmembrane Domain (TM VII). Critical residues: Thr815, Ala818.[1]Transmembrane Domain (TM IV-VII).[2] Overlapping but distinct pocket.
Constitutive Activity No Effect. Does not inhibit basal signaling in the absence of glutamate.Inhibits. Reduces basal IP3 production in constitutively active mGluR1a.[3]
Glutamate Displacement Non-competitive; does not displace [3H]-glutamate.[2][4][5][6][7]Non-competitive; does not displace [3H]-quisqualate.[2][3][5][6][7]
2.2 Signaling Pathway Visualization

The following diagram illustrates the mGluR1 signaling cascade and the distinct intervention points of both compounds.

mGluR1_Signaling Glutamate Glutamate (Agonist) mGluR1 mGluR1 (GPCR) Glutamate->mGluR1 Orthosteric Binding Gq Gαq Protein mGluR1->Gq Activation PLC Phospholipase Cβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release ER->Ca_Release Basal Constitutive Activity (Basal Signaling) Basal->mGluR1 Spontaneous Isomerization This compound This compound (Neutral NAM) This compound->mGluR1 Blocks Agonist Induction BAY BAY 36-7620 (Inverse Agonist) BAY->mGluR1 Blocks Agonist & Basal Activity

Caption: mGluR1 signaling cascade showing BAY 36-7620 blocking both agonist-induced and constitutive activity, while this compound targets only agonist-induced states.[2][5][7][8][9]

Quantitative Performance Matrix

The following data aggregates findings from human recombinant mGluR1b (hmGluR1b) and rat mGluR1a assays.

MetricThis compoundBAY 36-7620Advantage
Potency (IC50) 6.5 µM (hmGluR1b)0.16 µM (hmGluR1a)BAY 36-7620 (~40x more potent)
Selectivity >100 µM vs mGluR5>10 µM vs mGluR5Both are highly selective
Solubility Low (DMSO/Ethanol required)Moderate (DMSO required)Comparable in vitro
BBB Penetration Poor / Negligible High BAY 36-7620
In Vivo Route Intracerebroventricular (i.c.v.)Intravenous (i.v.) or Intraperitoneal (i.p.)BAY 36-7620
Toxicity Low cytotoxicity in vitroWell-tolerated in rodent models-
Experimental Protocols
4.1 In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 of the antagonist against glutamate-induced Ca2+ release.

Reagents:

  • HEK293 cells stably expressing mGluR1.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating: Seed cells (50,000/well) in black-walled 96-well plates 24 hours prior.

  • Dye Loading: Aspirate media. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer for 45 min at 37°C.

  • Wash: Wash cells 3x with Assay Buffer to remove extracellular dye.

  • Pre-incubation (Critical Step):

    • Add This compound (range: 0.1 – 100 µM) or BAY 36-7620 (range: 0.01 – 10 µM) to wells.

    • Incubate for 10–15 minutes to allow allosteric site equilibration.

    • Note: Ensure final DMSO concentration is <0.5%.

  • Agonist Challenge: Inject Glutamate (EC80 concentration, typically ~10-30 µM) using the FLIPR/FlexStation injector.

  • Data Acquisition: Record fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Antagonist].
    
4.2 In Vivo Neuroprotection Model (MCAO)

Objective: Assess efficacy in transient Middle Cerebral Artery Occlusion (Ischemic Stroke model).

Compound Preparation:

  • This compound: Due to poor solubility and BBB penetration, this must be administered intracerebroventricularly (i.c.v.) . Dissolve in 10% DMSO/aCSF.

  • BAY 36-7620: Can be administered intravenously (i.v.) .[10]

    • Vehicle: 10% Cremophor EL / 90% Saline (warm to dissolve).

Dosing Regimen (BAY 36-7620):

  • Induction: Anesthetize rat and perform MCAO for 90 minutes.

  • Administration: Administer BAY 36-7620 (bolus 0.03 – 3.0 mg/kg i.v. ) immediately upon reperfusion.[11][12]

  • Maintenance: Repeat dosing at 2h and 4h post-reperfusion if studying extended therapeutic windows.

  • Readout: Measure infarct volume via TTC staining at 24 hours.

Troubleshooting & Scientific Integrity
  • Solubility Artifacts: this compound precipitates easily in aqueous buffers. Always inspect stock dilutions for turbidity. If precipitation occurs, the IC50 will be artificially high (lower apparent potency).

  • Constitutive Activity Confusion: If your assay readout (e.g., IP3 accumulation) drops below basal levels with BAY 36-7620 but stays at basal levels with this compound, this is not an error. It confirms BAY's inverse agonist property.[6][7][9][13]

  • Selectivity Controls: Always include an mGluR5-selective antagonist (e.g., MPEP ) as a negative control to prove the observed effect is mGluR1-mediated, especially in neuronal cultures expressing both subtypes.

References
  • Carroll, F. Y., et al. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular Pharmacology. Link

  • Litschig, S., et al. (1999). this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology. Link

  • Schröder, U. H., et al. (2008). The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices.[10] Neuroscience. Link

  • Hermans, E., & Challiss, R. A. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal. Link

Sources

Selectivity Profiling: CPCCOEt vs. AMPA Receptors and Next-Generation mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

In the study of glutamatergic neurotransmission, precisely isolating metabotropic glutamate receptor 1 (mGluR1) currents from fast ionotropic responses is a fundamental challenge. CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylate ethyl ester) was a breakthrough first-generation non-competitive antagonist (NAM) for mGluR1 [1]. However, as patch-clamp methodologies have advanced, researchers frequently question its cross-reactivity with AMPA receptors—especially when observing anomalous enhancements in AMPA-mediated climbing fiber responses in cerebellar slices.

As an Application Scientist, I frequently encounter experimental designs where this compound's off-target physiological effects are misdiagnosed as direct AMPA receptor cross-reactivity. This guide objectively compares this compound’s pharmacological profile against next-generation alternatives (like JNJ16259685 and YM-298198), explains the mechanistic causality behind its selectivity, and provides a self-validating electrophysiological protocol to isolate these variables.

Pharmacological Profile & Cross-Reactivity Data

This compound is highly selective for mGluR1 over other metabotropic subtypes (mGluR2–8) and exhibits no direct binding or functional cross-reactivity with AMPA, NMDA, or Kainate receptors at concentrations up to 100 µM [1, 2].

However, this compound has a relatively low potency (IC₅₀ ≈ 6.5 µM), requiring high working concentrations (typically 50–100 µM in slice physiology). At these concentrations, this compound exhibits non-specific, off-target effects that alter synaptic transmission independently of glutamate receptors. To avoid these artifacts, next-generation antagonists with nanomolar potencies have been developed [3].

Table 1: Comparative Selectivity Profiling of mGluR1 Antagonists
CompoundmGluR1 IC₅₀mGluR5 IC₅₀AMPA Receptor Cross-ReactivityNotes on Specificity
This compound 6.5 µM> 100 µMNone (> 100 µM)Enhances AMPA-mediated climbing fiber EPSCs via off-target mechanisms [4].
JNJ16259685 1.2 nM1.3 µMNone (> 10 µM)Highly potent; no effect on fast AMPA EPSCs [3].
YM-298198 16 nM> 10 µMNone (> 10 µM)Excellent selectivity; does not alter parallel/climbing fiber responses [3].
BAY36-7620 160 nM> 10 µMNone (> 10 µM)Acts as an inverse agonist; binds overlapping pocket with this compound.

Mechanistic Insight: The Allosteric Pocket vs. Ionotropic Architecture

To understand why this compound does not cross-react with AMPA receptors, we must look at the structural biology of the targets.

AMPA receptors are ionotropic glutamate receptors (iGluRs) that form a tetrameric ion channel pore. Glutamate binds to their extracellular ligand-binding domain (LBD), driving fast Na⁺ influx. Conversely, mGluR1 is a G protein-coupled receptor (GPCR). This compound does not compete with glutamate at the extracellular Venus Flytrap Domain (VFD). Instead, mutagenesis studies confirm that this compound binds deep within the 7-transmembrane (7TM) domain , specifically interacting with residues Thr815 and Ala818 [1]. Because AMPA receptors completely lack a 7TM architecture, there is no structural binding pocket for this compound to occupy.

G cluster_mGluR1 mGluR1 (GPCR) cluster_AMPA AMPA Receptor (iGluR) Glutamate Glutamate mGluR1_VFD Venus Flytrap Domain (Orthosteric Site) Glutamate->mGluR1_VFD Activates AMPA_LBD Ligand-Binding Domain (Orthosteric Site) Glutamate->AMPA_LBD Activates mGluR1_7TM 7TM Domain (Thr815 / Ala818) mGluR1_VFD->mGluR1_7TM Gq Gq / PLCβ / Ca2+ mGluR1_7TM->Gq AMPA_Pore Ion Channel Pore (Na+ Influx) AMPA_LBD->AMPA_Pore This compound This compound (NAM) This compound->mGluR1_7TM Allosteric Inhibition This compound->AMPA_LBD No Binding Pocket (No Cross-Reactivity) This compound->AMPA_Pore No Binding

Caption: Structural basis of this compound selectivity: targeting the 7TM domain of mGluR1 without AMPA cross-reactivity.

The "Cross-Reactivity" Myth: Functional Crosstalk and Off-Target Effects

If this compound does not bind AMPA receptors, why do researchers observe altered AMPA currents when applying it?

The confusion stems from functional crosstalk and non-specific off-target effects in complex tissue. In cerebellar Purkinje cells, climbing fiber (CF) stimulation elicits a massive, AMPA-mediated excitatory postsynaptic current (EPSC). Fukunaga et al. (2007) demonstrated that applying 100 µM this compound paradoxically enhances the amplitude and decay time of this AMPA-mediated CF-EPSC [4].

Crucially, this enhancement is not due to mGluR1 blockade or direct AMPA receptor modulation. Competitive mGluR1 antagonists (like MCPG) do not mimic this effect, and next-generation NAMs (YM-298198 and JNJ16259685) leave the AMPA-mediated CF-EPSC completely unaltered [3]. Therefore, the alteration of AMPA currents by this compound is a non-specific artifact of the compound's lipophilicity and high required working concentration, affecting unknown postsynaptic mechanisms (likely calcium dynamics) rather than the AMPA receptor itself.

Experimental Protocol: Electrophysiological Validation of Selectivity

To trust your data, your protocol must be a self-validating system. If you are using this compound and suspect off-target effects on AMPA currents, use the following whole-cell patch-clamp methodology to isolate the variables.

Reagents & Solutions
  • ACSF (Artificial Cerebrospinal Fluid): Standard formulation, bubbled with 95% O₂ / 5% CO₂.

  • Pharmacological Isolators: D-AP5 (50 µM, NMDA block), Picrotoxin (100 µM, GABA_A block).

  • Test Compounds: this compound (100 µM), YM-298198 (10 µM as a clean control).

Step-by-Step Methodology
  • Slice Preparation: Prepare 300 µm parasagittal cerebellar slices from P14-P21 rats. Transfer to a recording chamber perfused with ACSF at 2-3 mL/min (32°C).

  • Pharmacological Isolation: Bath-apply D-AP5 and Picrotoxin to isolate non-NMDA (AMPA) and mGluR excitatory pathways.

  • Whole-Cell Configuration: Patch a Purkinje cell soma using a pipette (2-4 MΩ) filled with a Cs-methanesulfonate internal solution to block voltage-gated K⁺ currents. Voltage-clamp the cell at -70 mV.

  • Baseline CF-EPSC Recording: Place a stimulating electrode in the granule cell layer near the patched cell. Deliver 0.1 ms pulses at 0.05 Hz to elicit the all-or-none climbing fiber AMPA-EPSC. Record a stable baseline for 10 minutes.

  • Compound Application & Washout:

    • Test Path A: Bath apply 100 µM this compound for 10 minutes. Observe any artifactual enhancement in EPSC amplitude or decay kinetics.

    • Test Path B (Control): Washout for 20 minutes, then apply 10 µM YM-298198. The AMPA-EPSC should remain strictly at baseline, proving the prior effect was a this compound-specific artifact.

  • Data Analysis: Quantify the 10–90% rise time, peak amplitude, and decay time constant (τ) using Clampfit or equivalent software.

Workflow Prep Prepare Cerebellar Slices (Purkinje Cells) Isolate Isolate AMPA Currents (Block NMDA/GABAA) Prep->Isolate Baseline Record Baseline CF-EPSCs Isolate->Baseline Apply Bath Apply this compound (vs. YM-298198) Baseline->Apply Analyze Analyze EPSC Amplitude & Decay Kinetics Apply->Analyze

Caption: Step-by-step electrophysiological workflow for assessing this compound effects on AMPA-mediated CF-EPSCs.

Conclusion for Researchers

While this compound remains a valuable tool for basic mGluR1 research, its high working concentration induces off-target artifacts that mimic AMPA receptor crosstalk. For rigorous synaptic physiology where fast AMPA transmission must remain unperturbed, transitioning to low-nanomolar antagonists like JNJ16259685 or YM-298198 is highly recommended.

References

  • Litschig, S., Gasparini, F., Rueegg, D., Stoehr, N., Flor, P. J., Vranesic, I., Prézeau, L., Pin, J. P., Thomsen, C., & Kuhn, R. (1999). "this compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding". Molecular Pharmacology, 55(3), 453-461. URL:[Link]

  • Hermans, E., Nahorski, S. R., & Challiss, R. A. (1998). "Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor". Neuropharmacology, 37(12), 1645-1647. URL:[Link]

  • Fukunaga, I., Yeo, C. H., & Batchelor, A. M. (2007). "Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices". British Journal of Pharmacology, 151(6), 870-876. URL:[Link]

  • Fukunaga, I., Yeo, C. H., & Batchelor, A. M. (2007). "The mGlu1 antagonist this compound enhances the climbing fibre response in Purkinje neurones independently of glutamate receptors". Neuropharmacology, 52(2), 450-458. URL:[Link]

Safety Operating Guide

Physicochemical & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the compounds we use and how their physicochemical properties dictate our operational workflows.

CPCCOEt is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1)[1]. Widely utilized in neuroscience and drug development to study synaptic plasticity, memory, and addiction, this synthetic organic compound requires specific logistical and disposal strategies. This guide provides a self-validating system for the proper handling, operational use, and disposal of this compound, ensuring both scientific integrity and environmental compliance.

To design an effective disposal plan, we must first understand the quantitative and physical properties of the compound. The following table summarizes the essential data that dictates our handling protocols[2][3].

PropertyValue / DescriptionOperational Implication
Chemical Name 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl esterSynthetic organic nature requires incineration disposal.
CAS Number 179067-99-3Key identifier for EHS waste logging.
Molecular Weight 247.25 g/mol Used for precise molarity calculations in assays.
Target Affinity mGluR1 (IC50 = 6.5 µM)Biologically active; requires segregation from general waste.
Solubility Soluble in DMSOLiquid waste containing DMSO requires organic segregation.
Environmental Hazard Do not allow to enter sewers/groundwaterStrict prohibition against drain disposal.

Mechanistic Context: Why Handling Matters

Understanding how this compound works is crucial for appreciating the necessity of proper disposal. Unlike competitive antagonists that compete with endogenous ligands at the active site, this compound acts allosterically. It specifically interacts with the Thr815 and Ala818 residues located at the extracellular surface of the transmembrane segment VII of mGluR1[2].

By binding to this transmembrane pocket, this compound physically prevents the intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain[2]. This halts the downstream activation of Gq proteins and subsequent intracellular calcium release, even in the presence of saturating glutamate concentrations[4]. Because it actively modulates fundamental cellular signaling pathways, environmental contamination or accidental exposure (especially via solvent carriers) must be strictly mitigated.

G Glutamate Glutamate mGluR1 mGluR1 (Extracellular Domain) Glutamate->mGluR1 Binds Transmembrane mGluR1 (Transmembrane Domain) Thr815 & Ala818 mGluR1->Transmembrane Conformational Change Gq Gq Protein Activation Transmembrane->Gq Activates Transmembrane->Gq Inhibited This compound This compound This compound->Transmembrane Allosteric Blockade PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Caption: this compound non-competitive inhibition of mGluR1 signaling via transmembrane domain binding.

Step-by-Step Disposal Methodologies

While the SDS notes that smaller quantities of this compound can technically be disposed of with household waste, institutional Environmental Health and Safety (EHS) mandates strictly override this for biologically active synthetic compounds. The following protocols establish a self-validating system where the chemical properties of the waste dictate its disposal route.

Protocol A: Liquid Waste Segregation

Causality Check: this compound is highly lipophilic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) to create concentrated stock solutions (e.g., 50 mM). Because DMSO is a powerful penetration enhancer, it can carry dissolved this compound directly through the dermal barrier. Therefore, the solvent—not just the solute—dictates the hazard level.

  • Assess Solvent Composition: Determine the final DMSO concentration of your waste liquid.

  • Organic Waste Routing (Stock Solutions): Any waste containing >2% DMSO (such as unused stock solutions or primary dilutions) must be poured into a designated "Halogen-Free Organic Solvent" carboy.

  • Aqueous Waste Routing (Working Buffers): Electrophysiology bath solutions (e.g., ACSF) containing highly diluted this compound (<1% DMSO) must be collected in "Aqueous Chemical Waste" containers.

  • Drain Prohibition: Under no circumstances should any this compound solution be poured down the sink. The compound must not enter municipal sewer systems.

Protocol B: Solid Waste & Primary Container Disposal

Causality Check: Lyophilized powder easily adheres to plastics and glass due to electrostatic forces. Throwing these directly into standard trash risks exposing custodial staff to concentrated compound dust.

  • Consolidate Consumables: Place all pipette tips, Eppendorf tubes, and weighing boats that contacted this compound into a puncture-resistant, sealable biohazard or chemical solid waste bin.

  • Triple-Rinse Primary Vials: Empty glass vials that originally contained the lyophilized this compound powder must be triple-rinsed with a compatible solvent (e.g., 100% ethanol or DMSO).

  • Rinsate Disposal: Transfer the resulting rinsate into the Halogen-Free Organic liquid waste stream.

  • Deface and Discard: Once rinsed, deface the this compound label on the glass vial with a permanent marker and dispose of the clean vial in the broken glass receptacle.

Disposal Start This compound Waste Generated Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO Stocks, Buffers) Start->Liquid SolidContainer Chemical Solid Waste Bin Solid->SolidContainer Aqueous Aqueous Waste (<2% DMSO) Liquid->Aqueous Diluted in ACSF/Buffer Organic Organic Waste (>2% DMSO) Liquid->Organic Stock Solutions EHSPickup EHS Hazardous Waste Pickup SolidContainer->EHSPickup Aqueous->EHSPickup Organic->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

Caption: Systematic segregation and disposal workflow for this compound laboratory waste.

Operational Spill Management

If a spill occurs during the weighing or reconstitution phase, immediate and specific action is required to prevent aerosolization or surface contamination.

  • For Powder Spills: Do not sweep the powder, as this generates inhalable dust. Instead, pick up the powder mechanically using a damp absorbent pad or a specialized HEPA-filtered laboratory vacuum. Place the contaminated materials directly into the solid chemical waste bin.

  • For Liquid Spills (DMSO Stocks): Wear double nitrile gloves. Cover the spill with an inert absorbent material (such as vermiculite or commercial spill pads). Once absorbed, scoop the material into a sealable container, label it as "DMSO/CPCCOEt Spill Debris," and submit it for EHS pickup. Wash the affected benchtop area thoroughly with soap and water.

References

  • This compound - Wikipedia. wikipedia.org. [Link]

  • This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed. nih.gov.[Link]

Sources

Operational Safety Guide: Handling and Disposal of CPCCOEt

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] While valuable for investigating CNS excitability and synaptic plasticity, its biological activity mandates strict containment.

Critical Hazard Profile:

  • Bioactivity: CNS Modulator. Capable of altering synaptic transmission.[2]

  • Acute Toxicity: Classified as Harmful if swallowed (H302) .[3]

  • Environmental: Very toxic to aquatic life with long-lasting effects (H410) .[3]

  • Solvent Risk: Commonly dissolved in DMSO , a permeation enhancer that can carry the compound directly through intact skin and nitrile gloves upon prolonged contact.

Part 2: Hazard Identification & Risk Assessment

Effective safety relies on understanding the mechanism of risk, not just complying with a checklist.

The "Carrier Effect" Risk

The primary danger with this compound is not the dry powder alone, but its preparation in Dimethyl Sulfoxide (DMSO) . DMSO is an amphiphilic solvent that rapidly penetrates the stratum corneum (outer skin layer). If this compound is dissolved in DMSO, a spill on the skin results in immediate systemic absorption of the antagonist.

Scientific Rationale for PPE Selection:

  • Respiratory: As a solid powder, this compound poses an inhalation risk. Once inhaled, it can bypass first-pass metabolism.

  • Dermal: Standard nitrile gloves degrade quickly when exposed to DMSO. Double-gloving or using specific chemical-resistant laminates is required during solubilization.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational state of the chemical.

Protection ZoneDry Solid Handling (Weighing)Solution Preparation (DMSO/Ethanol)Rationale
Respiratory Fume Hood (Primary). If open bench: N95/P2 Respirator.Fume Hood (Mandatory).Prevents inhalation of aerosolized particulates and solvent vapors.
Hand Protection Single Nitrile Gloves (4 mil).Double Nitrile or Silver Shield® Laminate.DMSO permeates standard nitrile in <5 mins. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles.Protects against splashes that could enter the tear ducts (rapid absorption route).
Body Protection Standard Lab Coat (Buttoned).Lab Coat + Impervious Apron (optional).Prevents contamination of street clothes.
Part 4: Operational Workflow (Visualization)

The following diagram outlines the logical flow of handling to minimize contamination risks.

CPCCOEt_Workflow cluster_hood Primary Containment (Fume Hood) Start Storage (-20°C, Desiccated) Weighing Weighing (Analytical Balance in Hood) Start->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent (Risk: Aerosol) Dilution Dilution (Physiological Buffer) Solubilization->Dilution Stock Solution (Risk: Permeation) Waste Disposal (High-Temp Incineration) Solubilization->Waste Excess Stock Experiment In Vitro / In Vivo Application Dilution->Experiment Working Conc. Experiment->Waste Contaminated Media

Figure 1: Operational workflow for this compound handling. Critical risk points (orange/red) require containment within a chemical fume hood.

Part 5: Standard Operating Procedure (SOP)
Phase 1: Pre-Handling Setup
  • Equilibration: Remove the this compound vial from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial causes condensation. Moisture hydrolyzes esters and degrades the compound, altering experimental potency [1].

  • Workspace: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface to capture micro-spills.

Phase 2: Weighing & Solubilization (High Risk)
  • Don PPE: Put on safety glasses and a lab coat. Don the first pair of nitrile gloves.

  • Weighing: Open the vial inside the hood. Use an anti-static gun if the powder is static-charged. Weigh the required amount into a glass vial.

  • Solvent Addition:

    • Don a second pair of nitrile gloves (different color if possible, to see tears).

    • Add DMSO (up to 100 mM solubility) or Ethanol (up to 5 mM) [2].

    • Vortex gently. Caution: The solution is now a potent transdermal hazard.

  • Dilution: Immediately dilute the stock solution into aqueous buffers (e.g., PBS) for experimental use. The aqueous dilution reduces the permeation risk of DMSO.

Phase 3: Decontamination & Disposal
  • Waste Segregation: Do NOT pour down the sink. This compound is very toxic to aquatic life (H410) [3].[3]

    • Liquid Waste: Collect in a container labeled "Hazardous Chemical Waste - Toxic/Bioactive."

    • Solid Waste: Vials, pipette tips, and contaminated gloves go into a solid hazardous waste bin.

  • Surface Cleaning: Wipe the hood surface with 70% ethanol and dispose of the wipe as solid hazardous waste.

  • Doffing: Remove outer gloves first, turning them inside out. Then remove inner gloves. Wash hands immediately with soap and water.

Part 6: Emergency Response
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[4] If dissolved in DMSO, seek medical attention, as systemic absorption is likely.

  • Eye Contact: Flush eyes with water for 15 minutes. Remove contact lenses if present.[3]

  • Spill (Powder): Wet a paper towel with ethanol (to prevent dust) and wipe up. Do not dry sweep.

  • Spill (Liquid): Absorb with vermiculite or spill pads.

References
  • DC Chemicals. Safety Data Sheet (SDS) - this compound. Retrieved from [Link]

Sources

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